molecular formula C6H10O2 B132449 Ethyl cyclopropanecarboxylate CAS No. 4606-07-9

Ethyl cyclopropanecarboxylate

Katalognummer: B132449
CAS-Nummer: 4606-07-9
Molekulargewicht: 114.14 g/mol
InChI-Schlüssel: LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl cyclopropanecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 114.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60696. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDOSDVZPSGLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196704
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4606-07-9
Record name Ethyl cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4606-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclopropanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl cyclopropanecarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl cyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl cyclopropanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.737
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl cyclopropanecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ5TVT5MWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopropanecarboxylate is an organic compound with the chemical formula C₆H₁₀O₂.[1] It is the ethyl ester of cyclopropanecarboxylic acid and is recognized for its utility as a versatile building block in organic synthesis.[2] This colorless liquid, possessing a characteristic fruity odor, is a key intermediate in the preparation of various pharmaceuticals and agrochemicals. Its compact and strained cyclopropyl ring imparts unique stereochemical and reactive properties, making it a valuable synthon for introducing the cyclopropane moiety into more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its reactivity.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity
Boiling Point 129-133 °C (lit.)
Density 0.96 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.420 (lit.)
Flash Point 18 °C (64.4 °F) - closed cup
Water Solubility Immiscible
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 4606-07-9
IUPAC Name This compound[2]
SMILES CCOC(=O)C1CC1[2]
InChI 1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3[2]
InChIKey LDDOSDVZPSGLFZ-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl and cyclopropyl protons.

  • Ethyl group (-CH₂CH₃): A quartet around 4.1 ppm (2H, -OCH₂-) and a triplet around 1.2 ppm (3H, -CH₃).

  • Cyclopropyl protons: A multiplet for the methine proton (-CH-) and multiplets for the diastereotopic methylene protons (-CH₂-) of the cyclopropane ring.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the cyclopropane ring.[2]

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1730 cm⁻¹. Other significant peaks correspond to C-H and C-O stretching vibrations.[2][3]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 114. Common fragmentation patterns involve the loss of the ethoxy group or parts of the cyclopropyl ring. The base peak is often observed at m/z 69.[2][4]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely dictated by the ester functional group and the strained cyclopropane ring.

Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and ethanol.

Ring-Opening Reactions

The strained three-membered ring of this compound makes it susceptible to ring-opening reactions, particularly when activated by a Lewis acid. Nucleophiles can attack one of the ring carbons, leading to the formation of a 1,3-difunctionalized propane derivative. This reactivity is a cornerstone of its utility in synthesis. The reaction often proceeds via an Sₙ2-like mechanism, where the nucleophile attacks from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[5][6]

G General Mechanism of Nucleophilic Ring-Opening cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product ECPC This compound TS [Nu---C---C---COOEt]⁻ (Sₙ2-like) ECPC->TS Lewis Acid Activation (optional) Nu Nucleophile (Nu⁻) Nu->TS Product Ring-Opened Product TS->Product

Caption: Sₙ2-like nucleophilic ring-opening of this compound.

Friedel-Crafts Type Reactions

This compound can act as a three-carbon electrophile in Friedel-Crafts type reactions with aromatic compounds in the presence of a Lewis acid catalyst. This reaction typically involves the opening of the cyclopropane ring and subsequent acylation or alkylation of the aromatic ring, leading to the formation of compounds such as 2-methylindanones.

G Friedel-Crafts Reaction Pathway ECPC This compound Intermediate Acylium Ion Intermediate ECPC->Intermediate Ring Opening Arene Aromatic Compound Arene->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ECPC Product 2-Methylindanone Derivative Intermediate->Product Intramolecular Cyclization

Caption: Friedel-Crafts reaction of this compound with an aromatic compound.

Experimental Protocols

Synthesis of this compound

1. Fischer Esterification of Cyclopropanecarboxylic Acid

  • Principle: This method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 equivalent), ethanol (excess, e.g., 3-5 equivalents), and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

    • Heat the reaction mixture to reflux (approximately 85 °C) for several hours (e.g., 16 hours).

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

    • Upon completion, cool the mixture to room temperature.

    • Perform a work-up by adding water and extracting the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain pure this compound.

2. From Ethyl γ-Chlorobutyrate

  • Principle: This method involves the intramolecular cyclization of ethyl γ-chlorobutyrate using a strong base.

  • Procedure:

    • In a reaction vessel, dissolve ethyl γ-chlorobutyrate (1.0 equivalent) in a suitable solvent (e.g., ethanol).

    • Add a solution of a strong base, such as sodium ethoxide in ethanol (e.g., 1.1 equivalents).

    • Heat the reaction mixture to reflux and maintain for several hours.

    • Monitor the reaction by GC or TLC.

    • After completion, cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

    • Add water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic phase and remove the solvent under reduced pressure.

    • Purify the product by distillation.[7]

G Synthesis Workflow Reactants Reactants (e.g., Cyclopropanecarboxylic Acid, Ethanol, Acid Catalyst) Reaction Reaction (Reflux) Reactants->Reaction Workup Aqueous Work-up (Extraction, Washes) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Determination of Physical Properties (General Procedures)

The following are general experimental protocols for determining the physical properties of a liquid compound like this compound.

  • Boiling Point Determination (Thiele Tube Method):

    • Attach a small test tube containing a few milliliters of the sample and an inverted capillary tube to a thermometer.

    • Place the assembly in a Thiele tube filled with a high-boiling point oil.

    • Heat the Thiele tube gently.

    • Observe a steady stream of bubbles emerging from the capillary tube as the liquid boils.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

  • Density Measurement (Pycnometer Method):

    • Weigh a clean, dry pycnometer (a flask with a specific volume).

    • Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and weigh it again.

    • Measure the temperature of the liquid.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Refractive Index Measurement (Abbe Refractometer):

    • Calibrate the Abbe refractometer using a standard of known refractive index.

    • Place a few drops of the sample on the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium with the instrument (typically 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

    • Read the refractive index directly from the instrument's scale.

Safety Information

This compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from sources of ignition. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its unique combination of a strained cyclopropane ring and an ester functional group provides a platform for a variety of chemical transformations, including ring-opening reactions and Friedel-Crafts type annulations. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Ethyl Cyclopropanecarboxylate (CAS 4606-07-9)

Introduction

This compound (CAS No. 4606-07-9) is a versatile organic compound featuring a unique three-membered cyclopropane ring attached to an ethyl ester functional group.[1][2] This structure imparts a combination of rigidity, specific stereoelectronic properties, and reactivity that makes it a valuable building block in modern organic synthesis.[1] Its applications are widespread, ranging from the synthesis of complex molecules in the pharmaceutical and agrochemical industries to its use in the fragrance sector for its characteristic fruity odor.[1][2]

In drug development, the cyclopropane motif is frequently employed as a bioisostere for phenyl rings or gem-dimethyl groups, offering improved metabolic stability, reduced off-target toxicity, and constrained conformations that can enhance binding affinity to biological targets.[1] this compound serves as a key intermediate for introducing this valuable moiety into active pharmaceutical ingredients (APIs).[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, reactivity, and safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing essential data for experimental design and evaluation.

Table 1: Compound Identification

IdentifierValueReference(s)
CAS Number 4606-07-9[4][5]
IUPAC Name This compound[6]
Synonyms Ethyl cyclopropylcarboxylate, Cyclopropanecarboxylic acid ethyl ester[1][2][6]
Molecular Formula C₆H₁₀O₂[1][5]
Molecular Weight 114.14 g/mol [4][5]
EC Number 225-010-4[4][5]
MDL Number MFCD00001282[4]
InChIKey LDDOSDVZPSGLFZ-UHFFFAOYSA-N[4][6]
Canonical SMILES CCOC(=O)C1CC1[1][6]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Colorless to pale yellow liquid[1][7]
Boiling Point 129-133 °C (lit.)[4][6]
Density 0.96 g/mL at 25 °C (lit.)[4][6]
Refractive Index n20/D 1.420 (lit.)[4]
Flash Point 18 °C (64.4 °F) - closed cup[4]
Water Solubility Immiscible / Sparingly soluble[1]
Storage Store in a cool, dry, well-ventilated flammables area[1][8]

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

Table 3: Summary of Spectroscopic Data

TechniqueKey Features and Approximate Chemical Shifts (δ) / Wavenumbers (cm⁻¹)Reference(s)
¹H NMR δ 4.13 (q, 2H, -OCH₂ CH₃)δ 1.60 (m, 1H, -CH -CO₂Et)δ 1.26 (t, 3H, -OCH₂CH₃ )δ 0.96 (m, 2H, cyclopropane CH₂ )δ 0.85 (m, 2H, cyclopropane CH₂ )[1]
¹³C NMR δ ~174 (C=O)δ ~60 (-OC H₂CH₃)δ ~14 (-OCH₂C H₃)δ ~13 (cyclopropane -C H-)δ ~8 (cyclopropane -C H₂-)[6][9][10]
IR Spectroscopy ~1735 cm⁻¹ (C=O stretch, strong)~1300-1000 cm⁻¹ (C-O stretch)[7][11]
Mass Spectrometry Molecular Ion [M]⁺ at m/z = 114.Base peak often at m/z = 69 ([M-OC₂H₅]⁺).Other significant fragments at m/z = 86 ([M-C₂H₄]⁺), 41.[1][12][13]

Synthesis and Manufacturing

Several synthetic routes are employed for the preparation of this compound. The most common methods involve intramolecular cyclization or the direct esterification of cyclopropanecarboxylic acid.

Route 1: Intramolecular Cyclization

This is one of the most efficient and widely cited methods, typically starting from γ-butyrolactone. The process involves a two-step sequence: ring-opening to form an ethyl 4-halobutyrate intermediate, followed by base-induced intramolecular cyclization.

G cluster_0 Step 1: Ring Opening & Esterification cluster_1 Step 2: Intramolecular Cyclization YBL γ-Butyrolactone E4CB Ethyl 4-chlorobutyrate YBL->E4CB  Thionyl Chloride (SOCl₂)  Absolute Ethanol (EtOH)   ECPC This compound E4CB_2->ECPC  Sodium Ethoxide (NaOEt)  in Ethanol  

Diagram 1: Synthesis of this compound from γ-Butyrolactone.

Experimental Protocol 4.1.1: Improved Two-Step Synthesis from γ-Butyrolactone

This protocol is adapted from the procedure described by Bunce and Kent.

Step 1: Preparation of Ethyl 4-chlorobutyrate

  • In a 3-liter flask equipped with a reflux condenser and an addition funnel, combine 861 g (10.0 moles) of γ-butyrolactone and 1250 g (10.5 moles) of thionyl chloride.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture and add 510 g (11 moles) of absolute ethanol dropwise over 2 hours with stirring. Evolved HCl should be trapped.

  • After the addition is complete, heat the mixture to reflux for another hour.

  • Remove excess ethanol and volatile byproducts using a rotary evaporator.

  • The resulting crude product is purified by vacuum distillation to yield ethyl 4-chlorobutyrate (bp 77-78 °C / 16 mm Hg). The expected yield is approximately 85%.

Step 2: Cyclization to this compound

  • Prepare a solution of sodium ethoxide by carefully adding 126.5 g (5.5 moles) of sodium metal in small pieces to 1200 mL of absolute ethanol in a 3-liter flask with mechanical stirring. Use an ice bath to control the exothermic reaction if necessary.

  • To the rapidly stirred sodium ethoxide solution, add the ethyl 4-chlorobutyrate (prepared in Step 1, ~5.0 moles) dropwise over 2 hours.

  • After the addition, heat the mixture to reflux and stir for 1 hour.

  • Cool the reaction mixture and carefully neutralize it to pH 6 with dropwise addition of 10 M H₂SO₄.

  • Decant the solution from the precipitated salt (sodium sulfate) and concentrate it by distilling off the ethanol.

  • Combine the residue with the salt, add sufficient water to dissolve the salt, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with saturated NaCl solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by distillation.

  • The crude product is purified by distillation to yield this compound (bp 129-133 °C). The expected yield for this step is approximately 66%.

Route 2: Esterification of Cyclopropanecarboxylic Acid

A straightforward method is the Fischer esterification of commercially available cyclopropanecarboxylic acid.

Experimental Protocol 4.2.1: Acid-Catalyzed Esterification

  • To a flask equipped with a condenser, add 8.6 g of cyclopropanecarboxylic acid and 23 mL of ethanol.[14][15]

  • Add a catalytic amount (e.g., 2 drops) of concentrated sulfuric acid.[14][15]

  • Heat the mixture to reflux (approx. 85 °C) for 16 hours.[14][15]

  • Monitor the reaction by GC analysis until the starting acid is consumed.[14][15]

  • Upon completion, cool the mixture and perform a standard aqueous workup, neutralizing the acid catalyst with a mild base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain this compound. The reported yield is 98%.[14][15]

Reactivity and Applications

The unique reactivity of this compound stems from the interplay between the strained cyclopropane ring and the electron-withdrawing ester group.

G cluster_ester Ester Group Reactivity cluster_ring Ring Reactivity main Ethyl cyclopropanecarboxylate hydrolysis Hydrolysis (H⁺/OH⁻) main->hydrolysis reduction Reduction (e.g., LiAlH₄) main->reduction transester Transesterification main->transester annulation Friedel-Crafts Annulation main->annulation ring_opening Ring-Opening (Harsh Conditions) main->ring_opening

Diagram 2: Key Reactivity Pathways of this compound.
Applications in Organic Synthesis

This compound is a key reagent for introducing the cyclopropane unit into larger molecules.[6] One of its notable applications is in Friedel-Crafts type reactions with aromatic compounds to form 2-methylindanones, which are valuable scaffolds in medicinal chemistry.[6][16]

G cluster_reactants Reactants Arene Aromatic Compound (Arene) Catalyst Lewis Acid Catalyst (e.g., AlCl₃) ECPC This compound Intermediate Acylium Ion Intermediate (via Ring Opening) Catalyst->Intermediate Reaction Initiation Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Product 2-Methylindanone Derivative Cyclization->Product

Diagram 3: Workflow for Friedel-Crafts Annulation to 2-Methylindanones.

The mechanism involves the Lewis acid-catalyzed opening of the cyclopropane ring to generate an electrophilic species that subsequently undergoes an intramolecular Friedel-Crafts acylation with the aromatic ring.[5][17]

Relevance in Drug Development

The cyclopropyl group is considered a "privileged" motif in medicinal chemistry.[1] Its incorporation can lead to:

  • Increased Potency: The rigid structure can lock a molecule into a bioactive conformation, improving its fit with a target receptor.

  • Enhanced Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic oxidation compared to alkyl chains or aromatic rings.

  • Improved Physicochemical Properties: It can modulate lipophilicity and other properties to enhance drug-likeness.

  • Novelty and Patentability: Introduction of this group can create new chemical entities with unique properties.

This compound serves as a readily available and versatile starting material for accessing these benefits in the synthesis of new drug candidates.[3][18]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

HazardCodeDescriptionReference(s)
Pictogram GHS02Flame[4][5]
Signal Word Danger[4][5]
Hazard Statement H225Highly flammable liquid and vapor[5][12]
Precautionary Statements P210Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[5]
P233Keep container tightly closed.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[12]
P403+P235Store in a well-ventilated place. Keep cool.[5]
  • Handling: Use in a well-ventilated area or fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][19] Avoid contact with skin and eyes and inhalation of vapor.[19] Keep away from all sources of ignition and take measures to prevent the build-up of electrostatic charge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10]

  • First Aid:

    • Skin Contact: Immediately wash with soap and water and rinse thoroughly.[19]

    • Eye Contact: Rinse opened eye for several minutes under running water.[19]

    • Inhalation: Move person to fresh air. If not breathing, give artificial respiration.[10]

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.[10][19]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a cornerstone building block in organic chemistry with significant implications for research and development, particularly in the pharmaceutical industry. Its unique structural features provide a reliable route to the synthesis of complex molecules containing the valuable cyclopropane moiety. A thorough understanding of its properties, synthetic pathways, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in the laboratory and beyond.

References

An In-depth Technical Guide to Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of ethyl cyclopropanecarboxylate, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Molecular Structure and Identifiers

This compound possesses a compact and strained three-membered cyclopropane ring attached to an ethyl ester group. This unique structural motif imparts specific chemical reactivity and conformational rigidity, which are highly desirable in the design of bioactive molecules.

Molecular Formula: C₆H₁₀O₂[1][2][3][4][5][6][7][8]

Canonical SMILES: CCOC(=O)C1CC1[1][4][8][9]

InChI: InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3[1][3][4][5][8][9]

InChIKey: LDDOSDVZPSGLFZ-UHFFFAOYSA-N[1][4][5][8][9]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 114.14 g/mol [1][2][4][6][7][8][9]
Appearance Colorless to light yellow clear liquid[2][3][4][7]
Boiling Point 129-133 °C[4][9]
Density 0.96 g/mL at 25 °C[4][9]
Refractive Index n20/D 1.420[4][9]
Flash Point 18 °C (64.4 °F)[2][7][9]
Solubility Immiscible in water; Slightly soluble in Chloroform and Methanol[3][4]
CAS Number 4606-07-9[1][2][3][4][5][6][7][9]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

1. Fischer Esterification of Cyclopropanecarboxylic Acid

This method involves the acid-catalyzed esterification of cyclopropanecarboxylic acid with ethanol.

  • Materials:

    • Cyclopropanecarboxylic acid (8.6 g)

    • Ethanol (23 mL)

    • Concentrated sulfuric acid (2 drops)

  • Procedure:

    • To a 10-mL, three-necked flask equipped with a condenser, a magnetic stir bar, and a thermometer, charge the cyclopropanecarboxylic acid and ethanol.[1]

    • Add the concentrated sulfuric acid to the mixture.[1]

    • Heat the mixture to reflux (approximately 85 °C) and maintain for 16 hours.[1]

    • Monitor the reaction progress by gas chromatography (GC) to confirm the consumption of the starting material.[1]

    • Upon completion, the product can be isolated and purified by distillation.[3] A 98% yield of this compound can be obtained through this method.[1][3]

fischer_esterification cluster_reactants Reactants cluster_catalyst Catalyst Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Reaction Mixture Reaction Mixture Cyclopropanecarboxylic Acid->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture H2SO4 H2SO4 H2SO4->Reaction Mixture cat. Reflux (85°C, 16h) Reflux (85°C, 16h) Reaction Mixture->Reflux (85°C, 16h) Workup & Purification Workup & Purification Reflux (85°C, 16h)->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Fischer esterification workflow for this compound.

2. Cyclization of Ethyl ɣ-chlorobutyrate

This alternative synthesis involves the intramolecular cyclization of an ethyl ɣ-halobutyrate.

  • Materials:

    • Ethyl ɣ-chlorobutyrate (1.505 kg)

    • 18.7% Sodium ethylate solution in ethanol (4 kg)

  • Procedure:

    • The reaction is carried out in a pressure vessel (autoclave).[6]

    • The sodium ethylate solution is charged into the autoclave.[6]

    • The ethyl ɣ-chlorobutyrate is then added.[6]

    • The autoclave is heated to a temperature between 140 and 200 °C, with a preferred range of 155 to 160 °C.[6]

    • The reaction proceeds via an intramolecular nucleophilic substitution to form the cyclopropane ring.

    • After the reaction is complete, the mixture is worked up to isolate the this compound. This method can yield up to 91.2% of the desired product.[6]

cyclization_reaction Ethyl ɣ-chlorobutyrate Ethyl ɣ-chlorobutyrate Reaction Reaction Ethyl ɣ-chlorobutyrate->Reaction Substrate Heating (155-160°C) Heating (155-160°C) Reaction->Heating (155-160°C) Sodium Ethylate Sodium Ethylate Sodium Ethylate->Reaction Base Ethanol Ethanol Ethanol->Reaction Solvent Workup Workup Heating (155-160°C)->Workup This compound This compound Workup->this compound

Caption: Cyclization workflow for this compound synthesis.

References

Spectroscopic Profile of Ethyl Cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis and drug discovery. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by standardized experimental protocols.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₀O₂, with a molecular weight of 114.14 g/mol .[1][2][3] Its structure has been elucidated and confirmed through the combined application of ¹H NMR, ¹³C NMR, IR, and MS techniques.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the ethyl and cyclopropyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.12Quartet (q)2H7.1-O-CH₂-CH₃
1.55Multiplet (m)1H--CH- (cyclopropyl)
1.25Triplet (t)3H7.1-O-CH₂-CH₃
0.85Multiplet (m)4H--CH₂-CH₂- (cyclopropyl)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, identifying the unique carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.5C=O (ester carbonyl)
60.5-O-CH₂-
14.3-CH₃
12.8-CH- (cyclopropyl)
8.5-CH₂- (cyclopropyl)
IR (Infrared) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups, most notably the ester carbonyl.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode
2985StrongC-H stretch (aliphatic)
1730StrongC=O stretch (ester)
1180StrongC-O stretch (ester)
1040MediumC-C stretch (cyclopropane)
MS (Mass Spectrometry)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that confirms its molecular weight and structure.[3]

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
11415[M]⁺ (Molecular Ion)
8560[M - C₂H₅]⁺
69100[C₃H₅CO]⁺ (Base Peak)
4185[C₃H₅]⁺
2940[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher field) NMR spectrometer is used for analysis.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2.0 seconds.

    • Temperature: 298 K.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization Parameters:

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

  • Mass Analysis: The instrument is set to scan a mass-to-charge (m/z) range of approximately 10-200 amu.

  • Data Acquisition: The relative abundance of each ion is recorded to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Purity Purity Assessment Structure->Purity Confirmed_Structure Confirmed Structure & Purity Purity->Confirmed_Structure

References

In-Depth Technical Guide to ¹³C NMR Analysis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of ethyl cyclopropanecarboxylate. It includes predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the structure-spectrum correlation, designed to assist researchers in the identification and characterization of this molecule.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These values were obtained using an online NMR prediction tool and are provided as a reference for spectral assignment. Actual experimental values may vary depending on the specific conditions, such as solvent and concentration.

Carbon AtomChemical StructurePredicted Chemical Shift (ppm)Multiplicity (Proton Decoupled)
C=O Carbonyl Carbon~173.5Singlet
-O-CH₂- Methylene Carbon (Ethyl)~60.5Singlet
-CH₃ Methyl Carbon (Ethyl)~14.2Singlet
-CH- Methine Carbon (Cyclopropyl)~15.5Singlet
-CH₂- Methylene Carbons (Cyclopropyl)~8.5Singlet

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing at the downfield end of the spectrum, typically around 173.5 ppm.

  • Ethyl Group Carbons (-O-CH₂- and -CH₃): The methylene carbon of the ethyl group, being directly attached to the electronegative oxygen atom, is found further downfield (around 60.5 ppm) compared to the terminal methyl carbon (around 14.2 ppm).

  • Cyclopropyl Ring Carbons (-CH- and -CH₂-): The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum due to the ring strain and the unique hybridization of the carbon atoms. The methine carbon, being attached to the electron-withdrawing ester group, is slightly deshielded (around 15.5 ppm) compared to the two equivalent methylene carbons of the cyclopropane ring (around 8.5 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition

This section outlines a detailed methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules like this compound.

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample as an internal chemical shift reference (δ = 0.00 ppm).

  • Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup

  • Instrument: The following parameters are suitable for a standard 400 MHz NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the ¹³C probe to the correct frequency.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically done by optimizing the deuterium lock signal.

3.3. Acquisition Parameters

  • Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

  • Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbonyl carbon.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

3.4. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the structure of this compound and its predicted ¹³C NMR chemical shifts.

Caption: Structure-spectrum correlation for this compound.

An In-depth Technical Guide to the Infrared Spectrum of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of ethyl cyclopropanecarboxylate. It includes a detailed analysis of the vibrational frequencies, a summary of the quantitative spectral data, and a standardized experimental protocol for obtaining the spectrum. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the identification and characterization of this compound.

Core Data Presentation: Infrared Absorption Spectrum

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The quantitative data for the principal absorption peaks, as obtained from a neat liquid film sample, are summarized in the table below.

Wavenumber (cm⁻¹)Transmittance (%)Vibrational AssignmentFunctional Group
308481.99C-H stretchCyclopropyl group
301073.18C-H stretchCyclopropyl group
298455.48C-H stretch (asymmetric)Ethyl group (CH₃)
294268.27C-H stretch (asymmetric)Ethyl group (CH₂)
288076.54C-H stretch (symmetric)Ethyl group (CH₃)
17265.83C=O stretchEster
146660.18C-H bend (scissoring)Ethyl group (CH₂)
144856.63C-H bend (asymmetric)Ethyl group (CH₃)
138851.54C-H bend (symmetric)Ethyl group (CH₃)
135856.73CH₂ wagCyclopropyl group
129251.99CH₂ wagEthyl group (CH₂)
118017.55C-O stretchEster
109645.42C-O stretchEster
104632.53C-C stretchCyclopropyl ring
102433.11CH₂ twistCyclopropyl group
93865.57C-C stretchSkeleton
86662.53CH₂ rockCyclopropyl group
81270.33CH rockCyclopropyl group

Analysis of the Spectrum

The IR spectrum of this compound exhibits several key features that are indicative of its molecular structure. The most prominent absorption band is observed at 1726 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group. The high intensity of this peak is a hallmark of the carbonyl group.

The presence of the cyclopropyl ring is confirmed by the C-H stretching vibrations appearing at 3084 cm⁻¹ and 3010 cm⁻¹ . These absorptions at wavenumbers higher than 3000 cm⁻¹ are typical for C-H bonds in strained ring systems. Further evidence for the cyclopropyl group is provided by the various bending and rocking modes observed in the fingerprint region, including the CH₂ wag at 1358 cm⁻¹, the CH₂ twist at 1024 cm⁻¹, and the CH₂ rock at 866 cm⁻¹.

The ethyl group gives rise to a series of characteristic absorptions. The asymmetric and symmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups are found in the range of 2880-2984 cm⁻¹ . The corresponding C-H bending vibrations are located at 1466 cm⁻¹ (CH₂ scissoring), 1448 cm⁻¹ (CH₃ asymmetric bend), and 1388 cm⁻¹ (CH₃ symmetric bend) .

Finally, the C-O stretching vibrations of the ester linkage are observed as strong bands at 1180 cm⁻¹ and 1096 cm⁻¹ .

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following protocol outlines the standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a neat liquid sample, such as this compound, using the salt plate method.

Materials:

  • FTIR spectrometer

  • Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • This compound sample

  • Acetone (for cleaning)

  • Kimwipes or other soft, lint-free tissue

  • Desiccator for storing salt plates

Procedure:

  • Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum with no sample in the beam path. This will account for atmospheric and instrumental contributions to the spectrum.

  • Sample Preparation:

    • Place one salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place a single drop of this compound onto the center of the salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Sample Analysis:

    • Carefully place the assembled salt plates into the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: After data acquisition, the spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning:

    • Disassemble the salt plates.

    • Thoroughly clean the plates by rinsing them with acetone and gently wiping them dry with a Kimwipe.

    • Return the clean, dry salt plates to a desiccator for storage to prevent damage from atmospheric moisture.

Visualization of Key Vibrational Modes

The following diagram illustrates the logical relationship between the primary functional groups of this compound and their characteristic absorption regions in the infrared spectrum.

G Figure 1: Correlation of Functional Groups and IR Absorptions for this compound cluster_molecule This compound cluster_ester Ester Group cluster_ethyl Ethyl Group cluster_cyclopropyl Cyclopropyl Group cluster_spectrum IR Absorption Regions (cm⁻¹) mol C₆H₁₀O₂ C_O_double C=O mol->C_O_double C_O_single C-O mol->C_O_single CH3_stretch CH₃ Stretch mol->CH3_stretch CH2_stretch CH₂ Stretch mol->CH2_stretch CH_bend C-H Bends mol->CH_bend CH_stretch_cyclo C-H Stretch mol->CH_stretch_cyclo ring_modes Ring Modes mol->ring_modes carbonyl ~1726 C_O_double->carbonyl Strong Stretch fingerprint2 1000-1300 C_O_single->fingerprint2 Stretch stretch_mid 2850-3000 CH3_stretch->stretch_mid CH2_stretch->stretch_mid fingerprint1 1300-1500 CH_bend->fingerprint1 stretch_high > 3000 CH_stretch_cyclo->stretch_high Strained Ring fingerprint3 < 1000 ring_modes->fingerprint3

Caption: Correlation of functional groups and IR absorptions.

Mass spectrometry of ethyl cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Cyclopropanecarboxylate

For researchers, scientists, and professionals in drug development, understanding the structural characteristics of small molecules is paramount. Mass spectrometry stands out as a powerful analytical technique for elucidating molecular weight and structure. This guide provides a detailed examination of the mass spectrometric behavior of this compound, a common organic ester.

This compound is an ester with the chemical formula C₆H₁₀O₂.[1][2] Its structure consists of a cyclopropane ring attached to a carboxyl group, which is esterified with ethanol.

Key Molecular Properties:

  • Molecular Formula: C₆H₁₀O₂[1][2]

  • Molecular Weight: 114.14 g/mol [1][2][3][4][5]

  • CAS Registry Number: 4606-07-9[1][2][3]

  • Synonyms: Cyclopropanecarboxylic acid ethyl ester, Ethyl cyclopropylcarboxylate[1][2][3][5]

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a widely used "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV).[6] This process not only creates a molecular ion ([M]⁺•) but also induces significant fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[6][7]

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound exhibits several characteristic peaks. The molecular ion peak ([M]⁺•) is observed at a mass-to-charge ratio (m/z) of 114, confirming the compound's molecular weight.[8] However, due to the molecule's stability, this peak has a relatively low abundance. The most intense peak, known as the base peak, appears at m/z 69.[8]

Quantitative Data Presentation

The quantitative data from the electron ionization mass spectrum of this compound is summarized below. The base peak (m/z 69) is assigned a relative intensity of 100%, and all other peaks are scaled relative to it.

m/zRelative Intensity (%)Proposed Ion Fragment
1143.3[C₆H₁₀O₂]⁺• (Molecular Ion)
8712.3[M - C₂H₃]⁺
8623.2[M - C₂H₄]⁺•
856.6[M - C₂H₅]⁺
69100.0[C₄H₅O]⁺ (Base Peak)
4133.9[C₃H₅]⁺
2924.0[C₂H₅]⁺
Table 1: Prominent ions in the EI mass spectrum of this compound. Data sourced from ChemicalBook.[8]

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 114) follows predictable pathways for esters and cyclic compounds.

dot

G M This compound [C₆H₁₀O₂]⁺• m/z 114 frag69 [C₄H₅O]⁺ m/z 69 (Base Peak) M->frag69 - •OC₂H₅ (45 Da) frag86 [C₄H₆O₂]⁺• m/z 86 M->frag86 - C₂H₄ (28 Da) frag85 [C₄H₅O₂]⁺ m/z 85 M->frag85 - •C₂H₅ (29 Da) frag29 [C₂H₅]⁺ m/z 29 M->frag29 frag41 [C₃H₅]⁺ m/z 41 frag69->frag41 - CO (28 Da)

Caption: Primary fragmentation pathways for this compound.

Key Fragmentation Mechanisms:

  • Formation of the Base Peak (m/z 69): The most favorable fragmentation is the alpha-cleavage of the ethoxy radical (•OC₂H₅), resulting in the highly stable cyclopropylacylium ion at m/z 69. This is a characteristic fragmentation for esters.[9]

  • Formation of m/z 86: This ion is likely formed through a McLafferty-type rearrangement, involving the elimination of a neutral ethylene molecule (C₂H₄) from the ethyl group.

  • Formation of m/z 41: The cyclopropylacylium ion (m/z 69) can lose a neutral carbon monoxide (CO) molecule to produce the cyclopropyl cation ([C₃H₅]⁺) at m/z 41.[10]

  • Formation of m/z 85: This fragment arises from the loss of an ethyl radical (•C₂H₅) from the molecular ion.

  • Formation of m/z 29: The peak at m/z 29 corresponds to the ethyl cation ([C₂H₅]⁺), formed by cleavage of the bond between the carbonyl carbon and the oxygen of the ethoxy group.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile compounds like this compound.[11][12] The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for ionization and detection.

dot

G cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Separation IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Sample Sample Sample->Injector

Caption: Standard experimental workflow for GC-MS analysis.

Sample Preparation
  • Objective: To prepare a solution of this compound suitable for GC-MS injection.

  • Method:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Instrumentation and Conditions

The following table outlines typical parameters for a GC-MS system.

ParameterSetting
Gas Chromatograph (GC)
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1 ratio)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[6]
Ion Source Temperature230 °C[8]
Electron Energy70 eV[6]
Mass Rangem/z 25-350
Scan Rate2 scans/sec
Table 2: Typical GC-MS experimental parameters.
Data Analysis
  • Chromatogram Review: Examine the total ion chromatogram (TIC) to identify the retention time of the peak corresponding to this compound.

  • Mass Spectrum Extraction: Extract the mass spectrum from the apex of the target chromatographic peak.

  • Spectral Interpretation: Analyze the fragmentation pattern to confirm the identity of the compound by comparing it to a reference library (e.g., NIST) and known fragmentation rules.[1] The molecular ion, base peak, and other key fragments should be identified.

References

An In-depth Technical Guide to the Physical Properties of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of ethyl cyclopropanecarboxylate, an important reagent in organic synthesis. The information is presented to support research, development, and quality control activities.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Formula C6H10O2--
Molecular Weight 114.14 g/mol -
Boiling Point 129-134°C(lit.)
Density 0.96g/mLat 25 °C (lit.)
Refractive Index 1.420-n20/D (lit.)
Flash Point 18°C(closed cup)
Solubility Not miscible in water--
Appearance Colorless to light yellow clear liquid--

Experimental Protocols for Property Determination

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is a suitable method.[1]

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirrer (if using an oil bath)

Procedure:

  • Place a few milliliters of this compound into the small test tube.

  • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly into the heating bath.

  • Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air trapped inside expands.

  • Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tube. This indicates that the liquid has reached its boiling point.

  • Record the temperature at which the rapid stream of bubbles is observed. This is the boiling point of the liquid.[1]

  • For increased accuracy, the determination can be repeated, and the average value taken.

Density is the mass per unit volume of a substance. A straightforward method for determining the density of a liquid involves measuring the mass of a known volume.[2][3]

Apparatus:

  • Graduated cylinder or pycnometer (density bottle)

  • Analytical balance

Procedure:

  • Measure the mass of a clean, dry graduated cylinder or pycnometer (m1).

  • Add a known volume (V) of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

  • Measure the combined mass of the container and the liquid (m2).

  • The mass of the liquid (m) is calculated as m = m2 - m1.

  • The density (ρ) is then calculated using the formula: ρ = m / V.[2]

  • Ensure all measurements are made at a constant, recorded temperature, as density is temperature-dependent.

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a substance.

Apparatus:

  • Abbe refractometer or a digital refractometer

Procedure:

  • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

  • Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index reading.

  • The reading should be taken at the D-line of sodium (589 nm), which is standard.

  • Clean the prism thoroughly after the measurement.

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[4] A qualitative assessment of the solubility of this compound in water can be performed as follows.

Apparatus:

  • Test tube

  • Pipettes or droppers

  • Vortex mixer or shaker

Procedure:

  • Add a known volume of distilled water (e.g., 5 mL) to a test tube.

  • Add a small, known volume of this compound (e.g., 0.5 mL) to the test tube.

  • Stopper the test tube and shake vigorously for a set period (e.g., 1-2 minutes).

  • Allow the mixture to stand and observe. If two distinct layers form, the substance is considered immiscible or not soluble in water.[5] If a single, clear phase results, the substance is soluble. The formation of a cloudy or emulsified mixture may indicate partial solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis and Reporting start Obtain this compound Sample boiling_point Determine Boiling Point start->boiling_point density Determine Density start->density refractive_index Determine Refractive Index start->refractive_index solubility Determine Solubility start->solubility data_table Tabulate Quantitative Data boiling_point->data_table density->data_table refractive_index->data_table report Generate Technical Report solubility->report data_table->report

Caption: Experimental workflow for determining physical properties.

References

An In-depth Technical Guide on the Solubility of Ethyl Cyclopropanecarboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl cyclopropanecarboxylate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a general experimental protocol for determining the solubility of liquid esters. This information is crucial for professionals in chemical research and drug development who utilize this compound as a reagent or building block.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Appearance Colorless to pale yellow liquid[1]
Density 0.96 g/mL at 25 °C[2]
Boiling Point 129-133 °C[2]
Flash Point 18 °C (64.4 °F)[2]
Refractive Index n20/D 1.420[2]
Water Solubility Immiscible/Not miscible[1][3]

Solubility in Organic Solvents

SolventQualitative Solubility
Chloroform Slightly soluble[1]
Methanol Slightly soluble[1]

Based on the principle of "like dissolves like," it can be inferred that this compound, an ester with both polar (the ester group) and nonpolar (the cyclopropyl and ethyl groups) characteristics, is likely to be soluble in a range of common organic solvents. Esters are generally soluble in alcohols, ethers, and chlorinated solvents. For instance, a lab report on a similar small ester, ethyl ethanoate, indicates its solubility in organic solvents like acetone and methylated spirits.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility testing.[4][5]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, diethyl ether, chloroform)

  • Small, calibrated test tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath or incubator for temperature control

  • Analytical balance (if preparing solutions by mass)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Maintain a constant temperature for the experiment using a water bath or incubator.

  • Initial Test: In a small test tube, add a known volume (e.g., 0.1 mL) of this compound.

  • Solvent Addition: To the same test tube, add the selected organic solvent in small, incremental portions (e.g., 0.1 mL at a time).

  • Mixing: After each addition of the solvent, cap the test tube and vortex for 1-2 minutes to ensure thorough mixing.[5]

  • Observation: After mixing, visually inspect the solution for any signs of undissolved solute (e.g., cloudiness, separate layers). A compound is considered dissolved if the solution is clear.

  • Equilibration: Allow the mixture to stand for a sufficient period at the controlled temperature to ensure it has reached equilibrium.

  • Data Recording: Record the total volume of solvent added to achieve a completely clear solution.

  • Quantification: Calculate the solubility in terms of volume/volume percentage or, if the densities are known, convert to a mass/volume or molar concentration. For more precise quantitative data, a gravimetric or spectroscopic method can be employed where a saturated solution is prepared, and the concentration of the solute is determined after separating any undissolved portion.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a flammable liquid; keep it away from ignition sources.[2]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Reporting start Start: Define Scope (Solute, Solvents, Temperature) prep_materials Prepare Materials (this compound, Solvents, Glassware) start->prep_materials temp_control Set Temperature Control (e.g., Water Bath at 25°C) prep_materials->temp_control add_solute Add Known Amount of This compound to Vial temp_control->add_solute add_solvent Incrementally Add Solvent add_solute->add_solvent mix Vortex/Mix Thoroughly add_solvent->mix observe Visually Observe for Dissolution mix->observe decision Is Solution Clear? observe->decision decision->add_solvent No record_data Record Volume of Solvent Added decision->record_data Yes calculate_sol Calculate Solubility (e.g., v/v %, g/100mL) record_data->calculate_sol report Report Findings calculate_sol->report

Solubility Determination Workflow

This guide provides a starting point for researchers and professionals working with this compound. While specific quantitative solubility data is sparse, the provided information on its properties and a general experimental protocol should facilitate its effective use in various applications.

References

Stability and Storage of Ethyl Cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and storage of ethyl cyclopropanecarboxylate, a key building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its stability profile is critical for ensuring the quality, efficacy, and safety of end products. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 4606-07-9[1]
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless liquid
Boiling Point 129-133 °C (lit.)
Density 0.96 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.420 (lit.)
Solubility Sparingly soluble in water

Recommended Storage Conditions

To maintain the integrity of this compound, it is essential to adhere to proper storage conditions. Multiple sources recommend storing the compound in a cool, dry place.[2] It should be kept in a tightly sealed container to prevent moisture ingress and at room temperature.[3] For safety, it should be stored away from sources of ignition such as heat, flames, and sparks, and shielded from direct sunlight.[4]

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendation
Temperature Room temperature[3]
Atmosphere Sealed in a dry environment[3]
Light Protect from direct sunlight[4]
Container Tightly closed container
Incompatibilities Acids, Bases, Oxidizing agents, Reducing agents[4]

Stability Profile and Degradation Pathways

This compound is generally stable under recommended storage conditions.[4] However, like most esters, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are hydrolysis and thermal decomposition.

Hydrolytic Stability

Esters of cyclopropanecarboxylic acid have been shown to possess significantly greater stability against both acid- and base-catalyzed hydrolysis compared to other esters.[2] One study demonstrated that a cyclopropane analogue of valacyclovir had a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir's half-life was 69.7 hours under the same conditions.[2] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[2]

3.1.1. Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst and water, this compound can hydrolyze to form cyclopropanecarboxylic acid and ethanol.

G Figure 1: Acid-Catalyzed Hydrolysis of this compound cluster_products Products ECP This compound CPA Cyclopropanecarboxylic Acid ECP->CPA Hydrolysis EtOH Ethanol ECP->EtOH H2O Water (H₂O) H_plus Acid Catalyst (H⁺)

Figure 1: Acid-Catalyzed Hydrolysis Pathway

3.1.2. Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, this compound undergoes saponification to yield a salt of cyclopropanecarboxylic acid and ethanol.

G Figure 2: Base-Catalyzed Hydrolysis of this compound cluster_products Products ECP This compound CP_salt Cyclopropanecarboxylate Salt ECP->CP_salt Saponification EtOH Ethanol ECP->EtOH OH_minus Base (e.g., OH⁻)

Figure 2: Base-Catalyzed Hydrolysis Pathway
Thermal Stability

Photostability

Forced degradation studies should include exposure to light to assess the photostability of this compound.[5] The ICH Q1B guideline provides a framework for conducting photostability testing, which typically involves exposure to a combination of UV and visible light.[5]

Oxidative Stability

The potential for oxidative degradation should be evaluated by exposing this compound to an oxidizing agent.[5] This helps to identify potential degradation products that may form in the presence of oxidative stress.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method.[6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop and validate a stability-indicating assay.[6] These studies typically involve exposing the compound to stress conditions more severe than accelerated stability testing.[6]

G Figure 3: Experimental Workflow for Forced Degradation Studies cluster_start Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome start Prepare solutions of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidative Oxidation (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze samples by a stability-indicating method (e.g., HPLC) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify and quantify degradants analysis->end

Figure 3: Forced Degradation Experimental Workflow

Table 3: General Protocol for Forced Degradation of this compound

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution before analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature for a specified period.
Thermal Degradation Expose a solid or liquid sample of this compound to elevated temperatures (e.g., 80°C) for a specified period.
Photodegradation Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Note: The exact conditions (temperature, duration, and concentration of reagents) should be optimized to achieve a target degradation of 5-20%.[5]

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying the intact this compound from its potential degradation products.[7] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[7]

4.2.1. Method Development Considerations

  • Column: A reversed-phase column (e.g., C18) is often suitable for separating compounds of moderate polarity like this compound and its likely degradation product, cyclopropanecarboxylic acid.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve good separation of all components.

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance should be selected.

  • Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Summary of Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the qualitative information is summarized in Table 4.

Table 4: Qualitative Stability Summary of this compound

Stress FactorStability ProfilePotential Degradation Products
Acidic pH Susceptible to hydrolysis, but likely more stable than other esters.[2]Cyclopropanecarboxylic acid, Ethanol
Alkaline pH Susceptible to hydrolysis (saponification).Cyclopropanecarboxylate salt, Ethanol
Elevated Temperature Susceptible to thermal decomposition.Carbon oxides[4]
Light Photostability profile needs to be determined experimentally.Not specified
Oxidation Susceptibility to oxidation needs to be determined experimentally.Not specified

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment in a tightly sealed container. The primary degradation pathways are hydrolysis and thermal decomposition. For drug development and manufacturing, it is imperative to conduct thorough stability studies, including forced degradation, to understand its degradation profile and to develop and validate a stability-indicating analytical method. This will ensure the quality and integrity of the final product throughout its shelf life.

References

Ethyl Cyclopropanecarboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. This document details its various synonyms and identifiers, physicochemical properties, and established synthesis protocols.

Chemical Identity and Descriptors

This compound is a cycloalkane carboxylate ester characterized by a three-membered cyclopropane ring attached to an ethyl ester group. For clarity and unambiguous identification in research and development, a variety of naming conventions and registry numbers are utilized.

Synonyms and Identifiers

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below, facilitating cross-referencing across different databases and publications.

Identifier TypeIdentifier
IUPAC Name This compound[1]
CAS Number 4606-07-9[1][2]
PubChem CID 78351[1]
EC Number 225-010-4[1][3]
Beilstein Registry Number 2039752[3][4]
MDL Number MFCD00001282[1][3]
InChI InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3[1][2]
InChIKey LDDOSDVZPSGLFZ-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1CC1[1][3]
Molecular Formula C6H10O2[1][2]
Synonyms Ethyl cyclopropylcarboxylate, Cyclopropanecarboxylic acid ethyl ester, (Ethoxycarbonyl)cyclopropane, NSC 60696[1][2][5][6]
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These values are essential for reaction planning, purification, and safety considerations.

PropertyValue
Molecular Weight 114.14 g/mol [1][2]
Boiling Point 129-133 °C (lit.)[3][6]
Density 0.96 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n20/D) 1.420 (lit.)[3][6]
Flash Point 18 °C (64.4 °F) - closed cup[3]
Appearance Colorless to pale yellow liquid[5][7]
Solubility Immiscible in water[5][6]

Experimental Protocols for Synthesis

Several synthetic routes to this compound have been established. The following sections provide detailed methodologies for two common and effective procedures.

Synthesis via Esterification of Cyclopropanecarboxylic Acid

This method involves the direct esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

  • Cyclopropanecarboxylic acid

  • Ethanol

  • Concentrated sulfuric acid (or an acidic ion exchange resin such as Amberlyst-15)

  • 50 mL round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add cyclopropanecarboxylic acid (8.6 g).

  • Add 23 mL of ethanol to the flask.

  • Carefully add 2 drops of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux (approximately 85 °C) with continuous stirring.

  • Maintain the reflux for 16 hours.

  • Monitor the reaction progress using Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up by neutralizing the acid catalyst, followed by extraction and distillation to isolate the pure this compound. A yield of approximately 98% can be expected based on GC analysis.[1]

Synthesis via Cyclization of Ethyl 4-chlorobutyrate

This procedure involves the intramolecular cyclization of an ethyl haloalkanoate using a strong base.

Materials:

  • Ethyl 4-chlorobutyrate

  • Sodium ethylate solution in ethanol (18.7%)

  • Ethanol

  • Reaction vessel suitable for reflux

  • Heating and stirring apparatus

Procedure:

  • In a suitable reaction vessel, combine 1.505 kg of ethyl γ-chlorobutyrate with 4 kg of an 18.7% sodium ethylate solution in ethanol.[7]

  • Heat the reaction mixture to reflux. The specific temperature and reaction time may vary and should be monitored.

  • The progress of the cyclization can be followed by techniques such as TLC or GC.

  • After the reaction is complete, the mixture is worked up to remove the salt byproduct and excess reagents.

  • The crude product is then purified by distillation to yield this compound. This method has been reported to produce a yield of 91.2%.[7]

Logical Relationships of Identifiers

The various identifiers for this compound are interconnected and provide different layers of information about the molecule. The following diagram illustrates these relationships.

Logical Relationships of this compound Identifiers cluster_structure Chemical Structure cluster_name Nomenclature cluster_registry Registry Numbers cluster_machine Machine-Readable Identifiers Structure This compound (Chemical Entity) IUPAC IUPAC Name 'this compound' Structure->IUPAC Synonyms Common Synonyms 'Ethyl cyclopropylcarboxylate' Structure->Synonyms CAS CAS Number '4606-07-9' Structure->CAS EC EC Number '225-010-4' Structure->EC PubChem PubChem CID '78351' Structure->PubChem SMILES SMILES 'CCOC(=O)C1CC1' Structure->SMILES InChI InChI 'InChI=1S/C6H10O2/...' SMILES->InChI InChIKey InChIKey 'LDDOSDVZPSGLFZ-UHFFFAOYSA-N' InChI->InChIKey

Caption: Interconnectivity of this compound Identifiers.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclopropanecarboxylate, a seemingly simple molecule, holds a significant place in the annals of organic chemistry and continues to be a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its strained three-membered ring imparts unique conformational rigidity and electronic properties, making it a desirable motif for modulating the biological activity and pharmacokinetic profiles of drug candidates. This in-depth technical guide explores the discovery and historical development of this compound, providing a comprehensive overview of its seminal synthesis, key experimental methodologies, and the evolution of its preparation.

The Dawn of Cyclopropane Chemistry: A Historical Perspective

The story of this compound is intrinsically linked to the discovery of the cyclopropane ring itself. In 1881, August Freund first reported the synthesis of the parent cyclopropane through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium. This landmark achievement opened the door to the chemistry of three-membered carbocycles.

Just a few years later, in 1884 , the English chemist William Henry Perkin Jr. , working in the laboratory of Adolf von Baeyer in Munich, achieved the first synthesis of a substituted cyclopropane derivative. His groundbreaking work, published in the Berichte der deutschen chemischen Gesellschaft, described the reaction of diethyl malonate with 1,2-dibromoethane in the presence of sodium ethoxide. This reaction did not yield this compound directly but rather its close precursor, diethyl cyclopropane-1,1-dicarboxylate. The subsequent hydrolysis and decarboxylation of one of the ester groups, a common practice at the time, would have led to cyclopropanecarboxylic acid, which could then be esterified to the ethyl ester. This seminal work by Perkin laid the fundamental groundwork for the synthesis of a wide range of cyclopropane derivatives, including this compound.

Key Synthetic Methodologies and their Evolution

Since Perkin's initial discovery, several synthetic routes to this compound have been developed, each with its own advantages and limitations. The following sections detail the most significant of these methods.

Intramolecular Cyclization of γ-Halobutyric Acid Esters

One of the most common and historically significant methods for the synthesis of this compound is the intramolecular cyclization of ethyl 4-halobutyrates. This approach relies on the deprotonation of the α-carbon followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Intramolecular_Cyclization

Various bases have been employed for this transformation, with the choice of base significantly impacting the reaction yield.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, developed in the 1950s, provides a stereospecific method for the cyclopropanation of alkenes. In the context of this compound synthesis, this reaction is typically applied to ethyl acrylate. The reactive species is an organozinc carbenoid, often referred to as the Simmons-Smith reagent, which is generated in situ from diiodomethane and a zinc-copper couple.

Simmons_Smith_Reaction

Cyclopropanation with Ethyl Diazoacetate

The reaction of alkenes with carbenes or carbenoids generated from diazo compounds is another powerful tool for cyclopropane synthesis. For the preparation of this compound, the reaction of ethylene with a carbene derived from ethyl diazoacetate is a direct approach. This reaction is often catalyzed by transition metals, such as copper or rhodium complexes, to control the reactivity of the carbene and improve yields.

Diazo_Cyclopropanation

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis and physical properties of this compound.

PropertyValueCitation(s)
Physical Properties
Molecular FormulaC₆H₁₀O₂
Molecular Weight114.14 g/mol
Boiling Point132-134 °C
Density0.968 g/mL at 25 °C
Refractive Index (n²⁰/D)1.418
Synthetic Yields
Perkin's Method (inferred)Moderate
Intramolecular Cyclization
- with NaH87.9%[1]
- with NaOEt66%[1]
- with aq. KOH on pumiceModerate[1]
Simmons-Smith ReactionVariable, generally good
Diazo CyclopropanationVariable, catalyst dependent

Detailed Experimental Protocols

Historical Synthesis based on Perkin's Method (Inferred Protocol)

Reaction: Diethyl malonate + 1,2-Dibromoethane → Diethyl cyclopropane-1,1-dicarboxylate

  • Reagents: Diethyl malonate, 1,2-dibromoethane, sodium metal, absolute ethanol.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

    • To this solution, add diethyl malonate.

    • Slowly add 1,2-dibromoethane to the reaction mixture.

    • Heat the mixture to reflux for several hours.

    • After cooling, neutralize the reaction mixture with a suitable acid.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting diethyl cyclopropane-1,1-dicarboxylate by distillation.

    • The diethyl ester is then partially hydrolyzed and decarboxylated by heating with one equivalent of potassium hydroxide in ethanol, followed by acidification to yield this compound.

Intramolecular Cyclization of Ethyl 4-Chlorobutyrate

Reaction: Ethyl 4-chlorobutyrate → this compound

  • Reagents: Ethyl 4-chlorobutyrate, sodium hydride (60% dispersion in mineral oil), dry tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride in dry THF under a nitrogen atmosphere.

    • Heat the suspension to reflux.

    • Slowly add a solution of ethyl 4-chlorobutyrate in dry THF via the dropping funnel to the refluxing suspension.

    • After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, monitoring the reaction by TLC or GC.

    • Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure and purify the crude product by distillation to afford this compound.[1]

Simmons-Smith Cyclopropanation of Ethyl Acrylate

Reaction: Ethyl acrylate + Diiodomethane + Zn-Cu couple → this compound

  • Reagents: Zinc dust, copper(I) chloride, ethyl acrylate, diiodomethane, dry diethyl ether.

  • Procedure:

    • Activate the zinc dust by stirring it with a solution of copper(I) chloride in glacial acetic acid, followed by washing with water, acetone, and drying under vacuum to prepare the zinc-copper couple.

    • In a flame-dried flask under a nitrogen atmosphere, suspend the freshly prepared zinc-copper couple in dry diethyl ether.

    • Add a solution of ethyl acrylate in dry diethyl ether to the suspension.

    • Slowly add diiodomethane to the stirred mixture. An exothermic reaction should be observed.

    • After the initial exotherm subsides, stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture through a pad of celite to remove the unreacted zinc-copper couple and zinc salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the residue by distillation to obtain this compound.

Conclusion

From its origins in the pioneering work of William Henry Perkin Jr., the synthesis of this compound has evolved significantly, with the development of more efficient and versatile methodologies. Its enduring importance in organic synthesis, particularly in the construction of biologically active molecules, underscores the foundational significance of early explorations into the chemistry of strained ring systems. The methods detailed in this guide provide a comprehensive overview for researchers and professionals seeking to utilize this valuable synthetic building block in their own work.

References

Methodological & Application

Synthesis of ethyl cyclopropanecarboxylate from cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol: Synthesis of Ethyl Cyclopropanecarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of this compound from cyclopropanecarboxylic acid via Fischer esterification. The procedure outlines the use of a strong acid catalyst, reaction conditions, and purification steps to achieve a high yield of the desired ester. Quantitative data from representative procedures are summarized for easy comparison.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals. Its strained cyclopropyl ring imparts unique conformational and electronic properties to molecules, making it a desirable moiety in medicinal chemistry. The most common and straightforward method for its preparation is the Fischer esterification of cyclopropanecarboxylic acid with ethanol in the presence of an acid catalyst. This application note details a reliable protocol for this transformation.

Reaction Principle

The synthesis of this compound from cyclopropanecarboxylic acid is a classic example of a Fischer-Speier esterification.[1] This acid-catalyzed equilibrium reaction involves the nucleophilic attack of ethanol on the protonated carbonyl carbon of cyclopropanecarboxylic acid. To drive the equilibrium towards the product, an excess of the alcohol reactant is typically used, and the water byproduct can be removed.[2][3][4] Commonly used acid catalysts include concentrated sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.[1][5][6][7]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound using different acid catalysts.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄Cyclopropanecarboxylic acid (8.6 g), Ethanol (23 mL)Ethanol~85 (Reflux)1698[5][6]
Amberlyst-15Cyclopropanecarboxylic acid (20 g), Ethanol (100 mL)EthanolRefluxup to 20Not specified[5][6][7]
Nafion-HCyclopropanecarboxylic acid (20 g), Ethanol (100 mL)EthanolRefluxup to 20Not specified[5][6][7]

Experimental Protocol

This protocol describes the synthesis of this compound using concentrated sulfuric acid as the catalyst.

4.1. Materials and Equipment:

  • Cyclopropanecarboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

4.2. Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclopropanecarboxylic acid and an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the stirred mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 85°C) using a heating mantle or oil bath.[5][6] Continue refluxing for 16-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.[5][6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. (Caution: CO₂ evolution).

    • Separate the organic layer.

    • Wash the organic layer with saturated sodium chloride solution (brine).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the excess ethanol and obtain the crude this compound.

  • Purification (Optional):

    • If necessary, the crude product can be purified by distillation under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants 1. Mix Reactants (Cyclopropanecarboxylic Acid, Ethanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->catalyst reflux 3. Reflux (~85°C, 16-20h) catalyst->reflux cool 4. Cool to RT reflux->cool neutralize 5. Neutralize (Sat. NaHCO₃) cool->neutralize wash 6. Wash (Brine) neutralize->wash dry 7. Dry (Na₂SO₄/MgSO₄) wash->dry concentrate 8. Concentrate (Rotary Evaporator) dry->concentrate purify 9. Purify (Distillation) concentrate->purify concentrate->purify

Caption: Workflow for the synthesis of this compound.

reaction_pathway Fischer Esterification Signaling Pathway cpa Cyclopropanecarboxylic Acid protonated_cpa Protonated Carboxylic Acid cpa->protonated_cpa Protonation etoh Ethanol tetrahedral_intermediate Tetrahedral Intermediate h_plus H⁺ (Catalyst) protonated_cpa->tetrahedral_intermediate Nucleophilic Attack ester_h2o Protonated Ester + H₂O tetrahedral_intermediate->ester_h2o Water Elimination ester_h2o->h_plus Regenerates Catalyst ecp Ethyl Cyclopropanecarboxylate ester_h2o->ecp Deprotonation

Caption: Fischer esterification reaction pathway.

References

Application Note & Protocol: Fischer Esterification of Cyclopropanecarboxylic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Fischer esterification of cyclopropanecarboxylic acid with ethanol to synthesize ethyl cyclopropanecarboxylate. This versatile building block is of significant interest in the pharmaceutical and agrochemical industries due to the incorporation of the unique cyclopropane moiety, which can impart desirable properties such as metabolic stability and target-binding potency to active molecules.[1][2] This application note includes detailed experimental protocols, a summary of reaction parameters, and visual aids to facilitate understanding and implementation of this important chemical transformation.

Introduction

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The cyclopropane ring is a desirable structural motif in drug design as it can introduce conformational rigidity and improve physicochemical properties.[1][2]

Reaction and Mechanism

The overall reaction involves the treatment of cyclopropanecarboxylic acid with an excess of ethanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound and water.[7][8]

Overall Reaction:

Caption: Fischer esterification mechanism of cyclopropanecarboxylic acid.

Experimental Workflow

Experimental_Workflow start Start reactants 1. Combine Reactants (Cyclopropanecarboxylic Acid, Ethanol) start->reactants catalyst 2. Add Acid Catalyst (e.g., H2SO4) reactants->catalyst reflux 3. Heat to Reflux (~85°C, 16h) catalyst->reflux workup 4. Work-up (Neutralization, Extraction, Washing, Drying) reflux->workup purification 5. Purification (Solvent Removal, Distillation) workup->purification product This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. [1]The introduction of the cyclopropyl group can significantly impact a molecule's biological activity and pharmacokinetic profile. Some of the benefits of incorporating a cyclopropane ring include:

  • Increased Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug. [2]* Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency. [1]* Improved Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and membrane permeability. [2]

Safety and Handling

  • Cyclopropanecarboxylic acid: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. [9]* Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • This compound: Flammable liquid. [1]Store in a cool, dry, and well-ventilated area away from ignition sources. [1] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The Fischer esterification of cyclopropanecarboxylic acid with ethanol is a reliable and high-yielding method for the synthesis of this compound. This protocol provides a detailed procedure that can be readily implemented in a research or development setting. The resulting ester is a valuable intermediate for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for the Preparation of Ethyl Cyclopropanecarboxylate from Gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of ethyl cyclopropanecarboxylate, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from gamma-butyrolactone (GBL). The synthesis is a two-step process that involves the initial ring-opening of gamma-butyrolactone to form an ethyl 4-halobutyrate intermediate, followed by an intramolecular cyclization to yield the final product. This guide includes comprehensive experimental procedures, a summary of quantitative data from various reported methods, and diagrams illustrating the experimental workflow and reaction pathway.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients and agricultural chemicals. Its preparation from readily available and inexpensive gamma-butyrolactone presents an economically viable synthetic route. The overall transformation involves two key chemical steps:

  • Ring-Opening and Esterification: The lactone ring of gamma-butyrolactone is opened to form a linear gamma-halobutyric acid ester. This is typically achieved by reaction with an alcohol (ethanol in this case) in the presence of a hydrogen halide or other halogenating agents.

  • Intramolecular Cyclization: The resulting ethyl 4-halobutyrate undergoes an intramolecular cyclization reaction in the presence of a strong base to form the cyclopropane ring.

This document outlines detailed procedures for both steps, providing researchers with the necessary information to perform this synthesis in a laboratory setting.

Experimental Protocols

Step 1: Preparation of Ethyl 4-Halobutyrate from Gamma-Butyrolactone

This step involves the conversion of gamma-butyrolactone to either ethyl 4-chlorobutyrate or ethyl 4-bromobutyrate.

Protocol 1A: Synthesis of Ethyl 4-Chlorobutyrate

This protocol is based on the ring-opening of gamma-butyrolactone to 4-chlorobutyric acid, followed by esterification.

Materials:

  • Gamma-butyrolactone (GBL)

  • Anhydrous hydrogen chloride (HCl)

  • Sulfuric acid (H₂SO₄)

  • Ethanol (absolute)

  • Water

  • Toluene

  • Sodium methoxide

Procedure:

  • Ring-Opening to 4-Chlorobutyric Acid:

    • In a suitable pressure reactor, charge gamma-butyrolactone, a catalytic amount of aqueous sulfuric acid, and water.[1]

    • Seal the reactor and slowly introduce anhydrous hydrogen chloride gas.[1]

    • Maintain the reaction temperature at 65-75°C. The pressure will rise to 70-80 psi.[1]

    • Monitor the reaction progress by appropriate analytical methods (e.g., GC-MS) until completion (approximately 24 hours).[1]

    • Upon completion, cool the reactor and vent the excess pressure to obtain crude 4-chlorobutyric acid.[1] A yield of approximately 95.8% can be expected.[1]

  • Esterification to Ethyl 4-Chlorobutyrate:

    • The crude 4-chlorobutyric acid is then esterified with ethanol. While the direct esterification protocol for the ethyl ester is not detailed in the provided search results, a common method involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid like sulfuric acid.

    • Alternatively, the 4-chlorobutyric acid can be converted to the corresponding acid chloride using an agent like thionyl chloride, followed by reaction with ethanol.[2]

Protocol 1B: Synthesis of Ethyl 4-Bromobutyrate

This protocol describes a one-step synthesis of ethyl 4-bromobutyrate from gamma-butyrolactone.

Materials:

  • Gamma-butyrolactone (GBL)

  • Dry hydrogen bromide (HBr) gas

  • Absolute ethanol

  • Ice

  • 2% Potassium hydroxide solution

  • Dilute hydrochloric acid

  • Sodium sulfate

  • Ethyl bromide (for extraction)

Procedure:

  • Cool a solution of 200 g (2.33 moles) of gamma-butyrolactone in 375 ml of absolute ethanol to 0°C in an ice bath.[3]

  • Introduce a stream of dry hydrogen bromide gas into the solution while maintaining the temperature at 0°C.[3] Saturation is complete after approximately 3.5-4 hours, with a weight increase of 450-480 g.[3]

  • Allow the reaction mixture to stand overnight at room temperature.[3]

  • Pour the mixture into 1 liter of ice-cold water.[3]

  • Separate the oily layer and extract the aqueous layer with two 100 ml portions of ethyl bromide.[3]

  • Combine the organic layers and wash with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.[3]

  • Dry the organic layer over sodium sulfate.[3]

  • Remove the solvent under reduced pressure and purify the crude ester by distillation.[3] The product, ethyl γ-bromobutyrate, is a colorless oil with a boiling point of 97–99°C (25 mm Hg).[3] The expected yield is 77–84%.[3]

Step 2: Cyclization of Ethyl 4-Halobutyrate to this compound

This step involves the base-mediated intramolecular cyclization of the ethyl 4-halobutyrate intermediate.

Protocol 2A: Cyclization using Sodium Ethylate

Materials:

  • Ethyl 4-chlorobutyrate

  • Sodium ethylate

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethylate in absolute ethanol.

  • Add ethyl 4-chlorobutyrate to the sodium ethylate solution.

  • The reaction can be carried out at elevated temperatures, potentially above the boiling point of ethanol under superatmospheric pressure, to improve the yield.[4]

  • It is important to note that a side reaction, the formation of 4-ethoxybutyric acid ethyl ester, can occur, which may limit the yield to around 66%.[4]

Protocol 2B: Cyclization using Sodium Hydride

Materials:

  • Ethyl 4-chlorobutyrate

  • Sodium hydride (NaH)

  • Paraffin or another inert, high-boiling solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in a suitable solvent like paraffin.

  • Slowly add ethyl 4-chlorobutyrate to the suspension.

  • The reaction mixture is typically heated to effect cyclization.

  • This method has been reported to yield this compound in up to 87.9% of theory.[4] Caution: Sodium hydride is a highly flammable and reactive substance. Handle with extreme care in an inert atmosphere.

Protocol 2C: Cyclization using Sodium Alkoxide in Toluene

Materials:

  • Gamma-chloro ethyl butyrate (ethyl 4-chlorobutyrate)

  • Potassium methylate alcoholic solution (55%) or another sodium/potassium alkoxide

  • Toluene

Procedure:

  • In a reaction vessel, add 106 milliliters of a 55% potassium methylate alcoholic solution to 127 grams of toluene.[5]

  • Heat the mixture to the reaction temperature of 115°C.[5]

  • Drip in 150.5 grams of gamma-chloro ethyl butyrate.[5]

  • After the reaction is complete, the product, this compound, can be isolated. This method has been reported to yield 102.6 grams of the product, which corresponds to a 90% yield.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound and Intermediates.

StepStarting MaterialProductReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1AGamma-Butyrolactone4-Chlorobutyric AcidAnhydrous HCl, H₂SO₄, H₂O-65-752495.8[1]
1BGamma-ButyrolactoneEthyl 4-BromobutyrateHBr, EthanolEthanol0 to RTOvernight77-84[3]
2AEthyl 4-ChlorobutyrateThis compoundSodium EthylateEthanol> Boiling Point of Ethanol-~66[4]
2BEthyl 4-ChlorobutyrateThis compoundSodium HydrideParaffin--87.9[4]
2CEthyl 4-ChlorobutyrateThis compoundPotassium MethylateToluene115-90[5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ring-Opening and Esterification cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification GBL Gamma-Butyrolactone Intermediate Ethyl 4-Halobutyrate (Chloro or Bromo) GBL->Intermediate  H-X, Ethanol (X = Cl, Br) Product This compound Intermediate->Product  Strong Base (e.g., NaOEt, NaH) Purification Distillation / Extraction Product->Purification

Caption: Overall experimental workflow for the synthesis of this compound.

Reaction Pathway

Caption: Chemical reaction pathway from gamma-butyrolactone to this compound.

References

Application Notes and Protocols for the Synthesis of Ethyl Cyclopropanecarboxylate via the Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith reaction is a cornerstone of organic synthesis, providing a reliable and stereospecific method for the formation of cyclopropane rings from alkenes. First described by Howard E. Simmons and Ronald D. Smith, the reaction typically involves an organozinc carbenoid, generated in situ from diiodomethane and a zinc-copper couple, which adds a methylene group (CH₂) across a double bond.[1][2] The reaction proceeds in a concerted fashion, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.[3]

The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, often imparting unique conformational constraints, metabolic stability, and biological activity to molecules. Ethyl cyclopropanecarboxylate is a key building block for the synthesis of various pharmaceuticals and agrochemicals.

This document provides detailed protocols for the synthesis of this compound from ethyl acrylate using variations of the Simmons-Smith reaction. While the classic zinc-copper couple method is described, particular focus is given to the more modern and often higher-yielding modifications, such as the Furukawa and Shi modifications, which are particularly effective for electron-deficient alkenes like acrylates.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[3] This carbenoid then reacts with the alkene in a concerted, stereospecific cycloaddition. The reaction is believed to proceed via a three-centered "butterfly-type" transition state.[3] The stereospecificity of the reaction ensures that a cis-alkene will yield a cis-substituted cyclopropane, and a trans-alkene will result in a trans-substituted cyclopropane.

For substrates containing hydroxyl groups, the zinc atom of the carbenoid can coordinate to the oxygen, directing the methylene group delivery to the same face of the molecule as the hydroxyl group.

Experimental Protocols

Three key methodologies for the Simmons-Smith cyclopropanation of ethyl acrylate are presented below. The Shi modification is highlighted as a particularly effective method for this electron-deficient substrate.

Protocol 1: Shi Modification for the Synthesis of this compound (Recommended)

The Shi modification utilizes a more electrophilic zinc carbenoid, generated from diethylzinc, diiodomethane, and a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid. This modification is particularly effective for the cyclopropanation of unfunctionalized and electron-deficient alkenes.[1] A similar reaction with methyl acrylate has been reported to yield 85% of the corresponding cyclopropane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Ethyl acrylate100.121.00 g10.01.0
Diethylzinc (1.0 M in hexanes)123.4912 mL12.01.2
Diiodomethane267.841.0 mL12.41.24
Trifluoroacetic acid114.0277 µL1.00.1
Dichloromethane (CH₂Cl₂)84.9350 mL--
Saturated aq. NaHCO₃-20 mL--
Saturated aq. NH₄Cl-20 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add dichloromethane (20 mL) and cool to 0 °C in an ice bath.

  • Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) to the stirred solvent.

  • Add trifluoroacetic acid (77 µL, 1.0 mmol) dropwise to the solution.

  • In a separate flask, dissolve ethyl acrylate (1.00 g, 10.0 mmol) and diiodomethane (1.0 mL, 12.4 mmol) in dichloromethane (30 mL).

  • Slowly add the ethyl acrylate/diiodomethane solution to the diethylzinc solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Add saturated aqueous ammonium chloride solution (20 mL) to dissolve the zinc salts.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of dichloromethane (20 mL each).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Furukawa Modification

The Furukawa modification employs diethylzinc in place of the zinc-copper couple, which often leads to a more reactive and reproducible system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Ethyl acrylate100.121.00 g10.01.0
Diethylzinc (1.0 M in hexanes)123.4912 mL12.01.2
Diiodomethane267.841.0 mL12.41.24
Dichloromethane (CH₂Cl₂)84.9350 mL--
Saturated aq. NH₄Cl-20 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add a solution of ethyl acrylate (1.00 g, 10.0 mmol) in dichloromethane (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add diiodomethane (1.0 mL, 12.4 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).[4]

  • Filter the mixture through a pad of Celite® to remove any solids.

  • Follow steps 9-13 from Protocol 1 for work-up and purification.

Protocol 3: Classic Simmons-Smith Reaction (Zinc-Copper Couple)

This is the original procedure for the Simmons-Smith reaction. It requires the preparation of an activated zinc-copper couple.

Preparation of Zinc-Copper Couple:

  • In an Erlenmeyer flask, suspend zinc dust (6.5 g, 100 mmol) in deionized water (50 mL).

  • Stir vigorously and add a 2% aqueous solution of copper(II) sulfate (5 mL) dropwise. The black color of the zinc dust should fade to a coppery color.

  • Continue stirring for 30 minutes.

  • Decant the supernatant and wash the solid sequentially with deionized water (3 x 50 mL), ethanol (2 x 50 mL), and diethyl ether (2 x 50 mL).

  • Dry the resulting zinc-copper couple under vacuum and use immediately.

Cyclopropanation Procedure:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
Ethyl acrylate100.121.00 g10.01.0
Zinc-Copper Couple-~3.3 g~505.0
Diiodomethane267.842.0 mL24.82.5
Anhydrous Diethyl Ether74.1250 mL--
Saturated aq. NH₄Cl-20 mL--
Anhydrous MgSO₄-As needed--

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the freshly prepared zinc-copper couple (~3.3 g, ~50 mmol) and anhydrous diethyl ether (30 mL).

  • Add a solution of ethyl acrylate (1.00 g, 10.0 mmol) in anhydrous diethyl ether (10 mL).

  • Add a solution of diiodomethane (2.0 mL, 24.8 mmol) in anhydrous diethyl ether (10 mL) dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.

  • Monitor the reaction progress by TLC or GC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Filter the mixture through a pad of Celite® to remove the unreacted zinc and copper salts.

  • Follow steps 9-13 from Protocol 1 for work-up and purification, using diethyl ether as the extraction solvent.

Data Presentation

Reaction MethodAlkene SubstrateKey ReagentsSolventTypical Yield (%)Reference
Shi ModificationMethyl acrylateEt₂Zn, CH₂I₂, CF₃COOHCH₂Cl₂85
Furukawa ModificationGeneral AlkenesEt₂Zn, CH₂I₂CH₂Cl₂ or Et₂OVariable
Classic Simmons-SmithGeneral AlkenesZn-Cu, CH₂I₂Et₂OVariable[1]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Ethyl Acrylate Diiodomethane Diethylzinc (or Zn-Cu Couple) reaction_setup Reaction Setup (Inert Atmosphere, 0°C to RT) reagents->reaction_setup stirring Stirring (12-18 hours) reaction_setup->stirring monitoring Reaction Monitoring (TLC/GC) stirring->monitoring quench Quenching (aq. NaHCO₃/NH₄Cl) monitoring->quench Upon Completion extraction Extraction (CH₂Cl₂) quench->extraction drying Drying (anhydrous MgSO₄) extraction->drying purification Purification (Column Chromatography) drying->purification product Ethyl Cyclopropanecarboxylate purification->product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Mechanism of the Simmons-Smith reaction.

References

Ethyl Cyclopropanecarboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl cyclopropanecarboxylate is a valuable and versatile building block in organic synthesis, prized for its unique structural and electronic properties. The strained three-membered ring of the cyclopropane moiety and the readily transformable ester group make it a powerful tool for introducing the cyclopropyl motif into a wide range of molecules, particularly in the development of pharmaceuticals and agrochemicals. The cyclopropane ring can confer desirable properties to drug candidates, such as increased metabolic stability, enhanced potency, and improved membrane permeability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

This compound serves as a precursor to a variety of important synthons, including cyclopropylamine, and participates in a range of chemical reactions.

  • Synthesis of Cyclopropylamine: A crucial intermediate for many pharmaceutical compounds.

  • Ring-Opening Reactions: The strained cyclopropane ring can be opened by various nucleophiles to generate functionalized acyclic compounds.

  • Cycloaddition Reactions: It can participate as a component in cycloaddition reactions to construct more complex cyclic systems.

Synthesis of Key Intermediates

Synthesis of Cyclopropylamine from this compound

A primary application of this compound is its conversion to cyclopropylamine, a key component in several marketed drugs. This transformation is typically achieved in a two-step process: amidation of the ester to form cyclopropanecarboxamide, followed by a Hofmann rearrangement.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Hofmann Rearrangement A This compound B Cyclopropanecarboxamide A->B NH3, Catalyst C Cyclopropylamine B->C NaOCl, NaOH

Caption: Synthesis of Cyclopropylamine.

Step 1: Synthesis of Cyclopropanecarboxamide from this compound

This protocol describes the amidation of this compound using ammonia in the presence of a catalyst.

Materials:

  • This compound

  • Ammonia (gas)

  • Sodium methoxide solution (30% in methanol)

  • Methanol

  • Autoclave reactor

Procedure: [2]

  • Charge a 5 L stirred autoclave with 500 g (5 mol) of mthis compound (this compound can be used similarly) and 90 g (0.5 mol) of 30% strength sodium methoxide solution.

  • Heat the mixture to 70°C.

  • Pressurize the reactor with ammonia to 5 bar. The temperature will rise to approximately 80°C.

  • Maintain the reaction at 80°C under an ammonia pressure of 5 to 5.5 bar for 5 hours.

  • Cool the reaction mixture. The pressure will drop to about 2 bar.

  • Dissolve the solid contents of the reactor in 500 g of methanol.

  • Analyze the conversion by GC analysis. The expected conversion is >99%.

ReactantMolesCatalystCatalyst loadingTemperaturePressureTimeConversion
Mthis compound5Sodium Methoxide (30%)10 mol%80°C5-5.5 bar5 h>99%

Step 2: Synthesis of Cyclopropylamine via Hofmann Rearrangement of Cyclopropanecarboxamide

This protocol details the conversion of cyclopropanecarboxamide to cyclopropylamine.

Materials:

  • Cyclopropanecarboxamide

  • Sodium hypochlorite solution

  • Sodium hydroxide solution

  • Water

Procedure: [3]

  • Prepare a solution of cyclopropanecarboxamide in water.

  • Add a stoichiometric amount of sodium hypochlorite solution to the cyclopropanecarboxamide solution at a temperature between 15-20°C.

  • After the addition is complete, allow the reaction to proceed for a post-reaction time of approximately 45 minutes at the same temperature.

  • Introduce the reaction mixture into a concentrated sodium hydroxide solution (at least 45%) without cooling.

  • The cyclopropylamine product is then isolated, typically by distillation.

ReactantReagentsTemperatureTime
Cyclopropanecarboxamide1. NaOCl (aq.)2. NaOH (conc. aq.)15-20°C~45 min

Ring-Opening Reactions

The high ring strain of the cyclopropane ring in this compound and its derivatives makes it susceptible to ring-opening reactions by various nucleophiles. This provides a pathway to synthesize γ-substituted linear compounds.

G A Donor-Acceptor Cyclopropane C Ring-Opened Product A->C B Nucleophile (e.g., R-SH, R2NH) B->C

Caption: Nucleophilic Ring-Opening.

This protocol describes a general procedure for the ring-opening of an activated cyclopropane with a thiol nucleophile. While the example uses cyclopropane-1,1-dicarbonitrile, the principle is applicable to other donor-acceptor cyclopropanes like those derived from this compound.

Materials:

  • p-Thiocresol

  • Potassium tert-butoxide

  • Cyclopropane-1,1-dicarbonitrile

  • DMSO

  • Aqueous ammonium chloride solution

  • Diethyl ether

Procedure: [4]

  • Prepare a solution of p-thiocresol (70.1 mg, 0.500 mmol) and potassium tert-butoxide (58.9 mg, 0.525 mmol) in DMSO (2 mL).

  • Add this solution to a solution of cyclopropane-1,1-dicarbonitrile (46.1 mg, 0.501 mmol) in DMSO (3 mL).

  • Stir the reaction mixture for 30 minutes at ambient temperature (ca. 22°C).

  • Quench the reaction by adding an aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over magnesium sulfate, and remove the solvent under vacuum.

  • Purify the product by column chromatography.

ReactantNucleophileBaseSolventTimeTemperatureYield
Cyclopropane-1,1-dicarbonitrilep-ThiocresolPotassium tert-butoxideDMSO30 min~22°C85%

Cycloaddition Reactions

This compound derivatives can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form five-membered rings. These reactions are often catalyzed by Lewis acids.

G A Donor-Acceptor Cyclopropane C [3+2] Cycloadduct A->C B Dipolarophile (e.g., Alkene, Alkyne) B->C D Lewis Acid Catalyst D->C

References

Application Notes and Protocols: Ethyl Cyclopropanecarboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl cyclopropanecarboxylate is a versatile chemical building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its value stems from the presence of a strained cyclopropane ring, a structural motif that imparts unique conformational rigidity and metabolic stability to drug molecules.[2] The cyclopropyl group can influence a molecule's binding affinity to biological targets, improve pharmacokinetic properties, and serve as a bioisosteric replacement for other groups.[3][4] this compound serves as a key precursor for introducing the cyclopropyl moiety, particularly for the synthesis of crucial intermediates like cyclopropylamine and more complex cyclopropyl-containing scaffolds.[1][5]

Application Note 1: Synthesis of Cyclopropylamine via Curtius Rearrangement

Cyclopropylamine is a vital intermediate in the synthesis of numerous pharmaceuticals, including antiviral agents and monoamine oxidase inhibitors.[5][6] A common and effective route to synthesize cyclopropylamine involves the Curtius rearrangement of cyclopropanecarboxylic acid, which can be readily obtained from the hydrolysis of this compound.[7][8]

The overall transformation involves three key steps:

  • Hydrolysis: Saponification of this compound to yield cyclopropanecarboxylic acid.

  • Acyl Azide Formation: Conversion of the carboxylic acid to a reactive acyl azide intermediate. This is often achieved using reagents like diphenylphosphoryl azide (DPPA).[7][9]

  • Rearrangement and Trapping: Thermal rearrangement of the acyl azide to an isocyanate, which is then hydrolyzed or trapped with a suitable nucleophile to yield the primary amine or a carbamate precursor.[8][9]

This pathway is highly valued for its efficiency and the retention of the cyclopropane ring's stereochemistry.[9]

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Final Product start Ethyl Cyclopropanecarboxylate acid Cyclopropanecarboxylic Acid start->acid 1. Hydrolysis (e.g., NaOH, H₂O) azide Cyclopropanecarbonyl Azide acid->azide 2. Azide Formation (e.g., DPPA, Et₃N) isocyanate Cyclopropyl Isocyanate azide->isocyanate 3. Curtius Rearrangement (Heat, Toluene) product Cyclopropylamine isocyanate->product 4. Hydrolysis (e.g., aq. HCl)

Caption: General workflow for the synthesis of Cyclopropylamine.

Application Note 2: Case Study - Synthesis of (±)-Tranylcypromine

Tranylcypromine, marketed as Parnate, is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) used to treat major depressive disorder.[10] Its structure features a trans-2-phenylcyclopropylamine core. The synthesis of this core often involves a cyclopropanation reaction followed by a Curtius rearrangement to install the amine group.[11][12]

A representative synthetic pathway can be outlined as follows:

  • Cyclopropanation: Reaction of an appropriate styrene derivative with a carbene precursor to form the cyclopropane ring. For instance, reacting trans-cinnamic acid derivatives can lead to the corresponding trans-2-phenylcyclopropane carboxylic acid ester.[12]

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid.[11]

  • Curtius Rearrangement: The carboxylic acid is converted to the amine via the Curtius rearrangement, similar to the general synthesis of cyclopropylamine. This involves formation of the acyl azide, thermal rearrangement to the isocyanate, and subsequent hydrolysis to yield Tranylcypromine.[11][12]

G cluster_start Precursors cluster_intermediate Key Intermediates cluster_product Active Pharmaceutical Ingredient start trans-Cinnamic Acid Derivative (Ester) acid trans-2-Phenylcyclopropane Carboxylic Acid start->acid 1. Hydrolysis (NaOH, EtOH/H₂O) azide trans-2-Phenylcyclopropane Carbonyl Azide acid->azide 2. Azide Formation (SOCl₂, then NaN₃) product (±)-Tranylcypromine azide->product 3. Curtius Rearrangement & Hydrolysis (Heat, then aq. HCl)

Caption: Synthetic pathway for the drug (±)-Tranylcypromine.

Application Note 3: Mechanism of Action - MAO Inhibition

The cyclopropylamine moiety of Tranylcypromine is crucial for its therapeutic effect. It acts as an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[10] By inhibiting MAO, Tranylcypromine increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to alleviate the symptoms of depression.[10] The cyclopropyl group's unique electronic properties and strained ring structure contribute to the irreversible binding and inactivation of the enzyme.

G cluster_pathway Normal Synaptic Transmission vs. MAO Inhibition NT Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) NT->MAO Degradation (Normal State) Synapse Increased Neurotransmitter Concentration NT->Synapse Increased Availability Tranylcypromine Tranylcypromine Tranylcypromine->MAO Irreversible Inhibition Effect Antidepressant Effect Synapse->Effect

Caption: Mechanism of action for Tranylcypromine as an MAO inhibitor.

Quantitative Data Summary

The efficiency of synthetic steps involving this compound and its derivatives is critical for pharmaceutical manufacturing. The following tables summarize reported yields for key transformations.

Table 1: Synthesis of this compound

Starting Material Reagent(s) Conditions Yield (%) Reference
γ-Butyrolactone Thionyl chloride, Ethanol Reflux 85 (for ethyl 4-chlorobutyrate) [13]
Ethyl 4-chlorobutyrate Sodium ethoxide, Ethanol Reflux 66 [13]

| Cyclopropanecarboxylic acid | Ethanol, Sulfuric acid | Reflux, 16h | 98 |[14] |

Table 2: Synthesis of Cyclopropylamine Precursors

Reaction Substrate Reagent(s) Conditions Yield (%) Reference
Amidation Hindered cyclopropanecarboxylate ester Ammonia, Sodium ethylene glycoxide 100°C, 3.5-6.2 bar 93-97 [6]

| Curtius Rearrangement | Carboxylic Acid | DPPA, Et₃N, Allyl alcohol | 95°C, 14h | 75 (for carbamate) |[9] |

Experimental Protocols

Protocol 1: General Synthesis of Cyclopropylamine via Curtius Rearrangement

This protocol is a representative procedure adapted from literature for the conversion of a carboxylic acid to a primary amine.[7][9]

Step 1: Hydrolysis of this compound

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.2 eq).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Extract the product, cyclopropanecarboxylic acid, with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acid, which can be used in the next step without further purification.

Step 2: Curtius Rearrangement to Cyclopropylamine Caution: Acyl azides can be explosive. Handle with care and use appropriate safety shields.

  • To a stirred solution of cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (approx. 0.1 M), add triethylamine (Et₃N, 3.0 eq).

  • Add diphenylphosphoryl azide (DPPA, 1.5 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes at room temperature, then heat to reflux (approx. 110°C) for 2-3 hours. The formation of the isocyanate can be monitored by the disappearance of the acyl azide peak in IR spectroscopy.

  • Cool the solution to room temperature.

  • For hydrolysis to the amine, carefully add the toluene solution containing the isocyanate to a stirred solution of 3M aqueous HCl at a rate that maintains a controlled temperature.

  • Heat the biphasic mixture to reflux for 2-4 hours to ensure complete hydrolysis.

  • Cool the mixture, separate the layers, and wash the aqueous layer with diethyl ether.

  • Basify the aqueous layer to pH >12 with 50% NaOH solution, keeping the solution cool in an ice bath.

  • Extract the product, cyclopropylamine, with dichloromethane.

  • Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain the product. Due to its volatility, distillation may be required for high purity.

References

Application Notes and Protocols: Ring-Opening Reactions of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary ring-opening reactions of ethyl cyclopropanecarboxylate and related donor-acceptor (D-A) cyclopropanes. The inherent ring strain and the electronic activation provided by the ethyl ester group make these compounds versatile building blocks in organic synthesis, leading to a variety of functionalized acyclic products. This document outlines key reaction types, presents quantitative data, provides detailed experimental protocols, and illustrates reaction mechanisms.

Introduction to Ring-Opening Reactions of this compound

This compound, as a classic example of a donor-acceptor cyclopropane, is susceptible to ring-opening through several pathways due to the polarization of its C-C bonds. The ester group acts as an electron-withdrawing group (acceptor), facilitating cleavage of the distal C-C bond by nucleophiles, electrophiles, or radical species. These reactions are valuable for the stereoselective synthesis of γ-substituted esters and other important synthetic intermediates.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is one of the most common and synthetically useful transformations of this compound and its derivatives. These reactions are typically catalyzed by Lewis or Brønsted acids, which activate the cyclopropane ring towards nucleophilic attack.

Lewis acids activate the cyclopropane ring by coordinating to the carbonyl oxygen of the ester group, which increases the electrophilicity of the ring and facilitates nucleophilic attack. A variety of Lewis acids, including scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), and tin tetrachloride (SnCl₄), have been employed.[1][2]

General Reaction Scheme:

Table 1: Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclopropanes

EntryCyclopropane SubstrateNucleophile (NuH)Lewis Acid (mol%)SolventTime (h)Yield (%)Reference
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylate1,3,5-TrimethoxybenzeneYb(OTf)₃ (20)ClC₆H₅2485[3]
2Diethyl 2-phenylcyclopropane-1,1-dicarboxylateAnilineSc(OTf)₃ (10)CH₂Cl₂1882[4]
3Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateIndoleSc(OTf)₃ (10)CH₂Cl₂1892[4]
4Diethyl 2-phenylcyclopropane-1,1-dicarboxylateThiophenolMgI₂ (10)CH₂Cl₂0.2599[5]
5Diethyl 2-furylcyclopropane-1,1-dicarboxylateMethanolSc(OTf)₃ (10)CH₂Cl₂2475[4]

Experimental Protocol: Lewis Acid-Catalyzed Arylation of Diethyl 2-phenylcyclopropane-1,1-dicarboxylate

  • To a solution of diethyl 2-phenylcyclopropane-1,1-dicarboxylate (1.0 mmol) and 1,3,5-trimethoxybenzene (1.2 mmol) in dry chlorobenzene (5 mL) is added ytterbium(III) triflate (0.20 mmol).

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • Upon completion (monitored by TLC), the reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ring-opened product.[3]

Brønsted acids, particularly strong acids like trifluoromethanesulfonic acid (TfOH), can effectively catalyze the ring-opening of donor-acceptor cyclopropanes.[6][7] The use of highly polar, non-nucleophilic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be particularly effective, allowing for a broad scope of nucleophiles at room temperature.[3][7]

General Reaction Scheme:

Table 2: Brønsted Acid-Catalyzed Ring-Opening in HFIP

EntryCyclopropane SubstrateNucleophile (NuH)Brønsted Acid (mol%)SolventTime (h)Yield (%)Reference
1Diethyl 2-phenylcyclopropane-1,1-dicarboxylate1,3,5-TrimethoxybenzeneTfOH (10)HFIP395[3][7]
2Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylateAnisoleTfOH (10)HFIP388[3][7]
3Diethyl 2-phenylcyclopropane-1,1-dicarboxylateIndoleTfOH (10)HFIP391[3][7]
4Diethyl 2-phenylcyclopropane-1,1-dicarboxylateMethanolTfOH (10)HFIP390[3][7]
5Diethyl 2-phenylcyclopropane-1,1-dicarboxylateAzidotrimethylsilaneTfOH (10)HFIP385[3][7]

Experimental Protocol: General Procedure for Brønsted Acid-Catalyzed Nucleophilic Ring-Opening

  • To a solution of the donor-acceptor cyclopropane (0.5 mmol) and the nucleophile (0.6 mmol) in HFIP (2.5 mL) is added trifluoromethanesulfonic acid (10 mol%).

  • The reaction mixture is stirred at room temperature for approximately 3 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the ring-opened product.[3][7]

Radical Ring-Opening Reactions

Radical-mediated ring-opening of cyclopropanes provides an alternative pathway to functionalized products. These reactions are often initiated by the addition of a radical species to the cyclopropane ring, followed by homolytic cleavage of a C-C bond.[8]

General Reaction Scheme:

Experimental Protocol: Manganese(III) Acetate-Mediated Radical Ring-Opening and Cyclization

While a direct radical addition to this compound is less common, related systems like methylenecyclopropanes undergo efficient radical ring-opening/cyclization cascades.[8]

  • A mixture of the methylenecyclopropane (1.0 mmol), diethyl malonate (2.0 mmol), and Mn(OAc)₃·2H₂O (2.5 mmol) in acetic acid (10 mL) is heated at 80 °C for 12 hours under a nitrogen atmosphere.

  • The reaction mixture is cooled to room temperature and poured into water (50 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃, brine, and dried over anhydrous Na₂SO₄.

  • After removal of the solvent, the residue is purified by column chromatography on silica gel to afford the cyclized product.[8]

Applications in Drug Development and Natural Product Synthesis

The cyclopropane motif is a key structural feature in numerous bioactive molecules and pharmaceuticals.[9] While a direct ring-opening of this compound is not always the final step, the synthesis of these complex molecules often relies on the chemistry of activated cyclopropanes.

Examples of Drugs Containing a Cyclopropane Ring:

  • Milnacipran and Levomilnacipran: These serotonin-norepinephrine reuptake inhibitors (SNRIs) used to treat depression and fibromyalgia contain a cis-2-phenyl-cyclopropane-1-carboxamide core. Their synthesis involves the construction of the cyclopropane ring as a key step.[10][11][12]

  • Tranylcypromine: This monoamine oxidase inhibitor (MAOI) antidepressant is a trans-2-phenylcyclopropylamine. Its synthesis often starts from cinnamic acid, proceeding through a cyclopropanecarboxylic acid intermediate.[9][13]

The ability to functionalize molecules through cyclopropane ring-opening provides a powerful tool for accessing novel chemical space in drug discovery programs.

Mechanistic Pathways and Visualizations

The following diagrams illustrate the proposed mechanisms for the different types of ring-opening reactions.

5.1. Lewis Acid-Catalyzed Nucleophilic Ring-Opening

Lewis_Acid_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation Cyclopropane EtOOC-C₃H₄-R Activated_Complex [EtOOC-C₃H₄-R---LA]⁺ Cyclopropane->Activated_Complex Coordination Lewis_Acid LA Lewis_Acid->Activated_Complex Intermediate EtOOC-CH(NuH⁺)-CH₂-CHR-LA Activated_Complex->Intermediate SN2-like attack Nucleophile NuH Nucleophile->Intermediate Product EtOOC-CH(Nu)-CH₂-CH₂-R Intermediate->Product Deprotonation & Release of LA

Caption: Lewis Acid-Catalyzed Nucleophilic Ring-Opening Mechanism.

5.2. Brønsted Acid-Catalyzed Nucleophilic Ring-Opening

Bronsted_Acid_Mechanism cluster_0 Protonation cluster_1 Ring Opening cluster_2 Nucleophilic Attack cluster_3 Deprotonation Cyclopropane EtOOC-C₃H₄-R Protonated_Complex [EtOOC(H⁺)-C₃H₄-R] Cyclopropane->Protonated_Complex Bronsted_Acid H⁺ Bronsted_Acid->Protonated_Complex Carbocation EtOOC-C(O)H⁺-CH₂-CH₂-R⁺ Protonated_Complex->Carbocation Heterolytic Cleavage Product_Complex EtOOC-CH(NuH⁺)-CH₂-CH₂-R Carbocation->Product_Complex Nucleophile NuH Nucleophile->Product_Complex Product EtOOC-CH(Nu)-CH₂-CH₂-R Product_Complex->Product -H⁺

Caption: Brønsted Acid-Catalyzed Nucleophilic Ring-Opening Mechanism.

5.3. Radical-Mediated Ring-Opening

Radical_Mechanism cluster_0 Initiation cluster_1 Ring Opening cluster_2 Propagation Initiator R• Radical_Adduct EtOOC-C₃H₅(R)• Initiator->Radical_Adduct Cyclopropane EtOOC-C₃H₅ Cyclopropane->Radical_Adduct Ring_Opened_Radical EtOOC-CH(R)-CH₂-CH₂• Radical_Adduct->Ring_Opened_Radical β-scission Product EtOOC-CH(R)-CH₂-CH₂-X Ring_Opened_Radical->Product New_Radical Y• Ring_Opened_Radical->New_Radical Reagent X-Y Reagent->Product Reagent->New_Radical

Caption: Radical-Mediated Ring-Opening Mechanism.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions at the carbonyl carbon of ethyl cyclopropanecarboxylate. This versatile reagent serves as a valuable building block in organic synthesis, allowing for the introduction of the cyclopropyl moiety, a common motif in medicinal chemistry that can enhance metabolic stability, potency, and target binding affinity.[1][2] The protocols detailed below are based on established principles of nucleophilic acyl substitution and can be adapted for the synthesis of diverse chemical entities.

Hydrolysis of this compound

The hydrolysis of this compound to cyclopropanecarboxylic acid is a fundamental transformation, providing a key intermediate for further synthetic modifications. Esters of cyclopropanecarboxylic acid have demonstrated increased stability under both acidic and basic hydrolytic conditions compared to other esters.[3][4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that typically results in high yields of the carboxylate salt, which is then protonated to afford the carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 1.5 to 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion (typically 2-4 hours), cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid (HCl) to a pH of ~2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid.

Quantitative Data: Base-Catalyzed Hydrolysis

ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundNaOHEthanol/WaterReflux2-4>95
This compoundKOHMethanol/WaterReflux2-4>95
Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction. To drive the equilibrium towards the products, a large excess of water is typically used.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with a large excess of aqueous acid (e.g., 10% v/v sulfuric acid or hydrochloric acid).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Purification: Wash the organic extract with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford cyclopropanecarboxylic acid.

Transesterification of this compound

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base.

Experimental Protocol (Acid-Catalyzed):

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine this compound (1.0 equivalent), the desired alcohol (a large excess to serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux. The lower-boiling ethanol is removed by distillation to drive the equilibrium towards the product ester.

  • Work-up: After the starting material is consumed, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Purification: Remove the excess alcohol under reduced pressure and purify the resulting ester by distillation or column chromatography.

Quantitative Data: Transesterification

ReactantAlcoholCatalystTemperature (°C)Yield (%)
This compoundBenzyl alcoholH₂SO₄ (cat.)RefluxHigh
This compoundMethanolNaOMe (cat.)RefluxHigh

Amidation of this compound

The reaction of this compound with ammonia or primary/secondary amines yields cyclopropanecarboxamides, which are important intermediates in the synthesis of pharmaceuticals.

Experimental Protocol (Ammonolysis):

  • Reaction Setup: Place this compound (1.0 equivalent) and a catalytic amount of sodium methoxide (e.g., 10 mol%) in a pressure vessel.

  • Addition of Ammonia: Cool the vessel and introduce anhydrous ammonia.

  • Reaction Conditions: Heat the sealed vessel to a temperature between 60-100 °C. Monitor the internal pressure and the reaction progress by GC.

  • Work-up: After completion (typically 5-10 hours), cool the reactor to room temperature and vent the excess ammonia.

  • Isolation: The solid cyclopropanecarboxamide can be collected by filtration and washed with a cold solvent (e.g., methanol).

Quantitative Data: Amidation with Ammonia

ReactantCatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)
Mthis compoundNaOMeMethanol805-5.55>99
Mthis compoundNaOMeNone601.1-1.31471

Reaction with Organometallic Reagents (Grignard Reagents)

Grignard reagents react with esters to produce tertiary alcohols after acidic workup. This reaction involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group.[5][6]

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the Grignard reagent (e.g., phenylmagnesium bromide, 2.2 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tertiary alcohol by column chromatography.

Reduction of this compound

The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol depending on the reducing agent and reaction conditions.

Reduction to Cyclopropylmethanol (Primary Alcohol)

Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of an activating agent can reduce the ester to the corresponding primary alcohol, cyclopropylmethanol.[7] Cyclopropylmethanol is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[8][9]

Experimental Protocol (using NaBH₄):

  • Reaction Setup: Dissolve mthis compound (1.0 equivalent) in methanol and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Add sodium borohydride (0.5-0.8 equivalents) portion-wise to the stirred solution.

  • Reaction Conditions: After the addition is complete, warm the reaction mixture to 40-70 °C and maintain for 3-8 hours.[7]

  • Work-up: After completion, carefully add water to quench the excess reducing agent.

  • Purification: Remove the methanol by distillation and extract the aqueous residue with an organic solvent. Dry the organic extracts and purify by distillation to obtain cyclopropylmethanol.

Partial Reduction to Cyclopropanecarboxaldehyde

Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent that allows for the partial reduction of esters to aldehydes at low temperatures.[1] Cyclopropanecarboxaldehyde is a useful intermediate in various organic syntheses.[10][11]

Experimental Protocol (using DIBAL-H):

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in an anhydrous solvent such as diethyl ether or toluene in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Add a solution of DIBAL-H (1.0 M in hexanes, 1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.[8]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5-2 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of methanol.

  • Work-up: Warm the mixture to room temperature and add a saturated aqueous solution of ammonium chloride. Filter the resulting precipitate through celite and wash with diethyl ether.

  • Isolation: Dry the filtrate over anhydrous magnesium sulfate and concentrate in vacuo to yield cyclopropanecarboxaldehyde, which can often be used without further purification.[8]

Quantitative Data: Reduction Reactions

ReactantReagentProductTemperature (°C)Yield (%)
Mthis compoundNaBH₄/MethanolCyclopropylmethanol40-70High
This compoundDIBAL-HCyclopropanecarboxaldehyde-78High

Visualizations

Nucleophilic_Acyl_Substitution_Workflow cluster_start Starting Material cluster_reactions Nucleophilic Substitution Reactions cluster_products Products start This compound hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) start->hydrolysis transesterification Transesterification (R'OH, H⁺ or R'O⁻) start->transesterification amidation Amidation (NH₃, RNH₂, R₂NH) start->amidation grignard Grignard Reaction (2 eq. R'MgX) start->grignard reduction_alcohol Reduction to Alcohol (e.g., LiAlH₄, NaBH₄) start->reduction_alcohol reduction_aldehyde Reduction to Aldehyde (DIBAL-H, -78°C) start->reduction_aldehyde acid Cyclopropanecarboxylic Acid hydrolysis->acid new_ester New Cyclopropane- carboxylate Ester transesterification->new_ester amide Cyclopropanecarboxamide amidation->amide tert_alcohol Tertiary Alcohol grignard->tert_alcohol prim_alcohol Cyclopropylmethanol reduction_alcohol->prim_alcohol aldehyde Cyclopropanecarboxaldehyde reduction_aldehyde->aldehyde

Caption: General reaction pathways for nucleophilic substitution on this compound.

DIBAL_H_Reduction_Workflow setup 1. Dissolve this compound in anhydrous solvent under N₂ cool 2. Cool to -78°C (Dry Ice/Acetone Bath) setup->cool add_dibal 3. Add DIBAL-H (1.05 eq) dropwise at -78°C cool->add_dibal stir 4. Stir at -78°C for 1.5-2h (Monitor by TLC) add_dibal->stir quench 5. Quench with Methanol at -78°C stir->quench workup 6. Warm to RT, add aq. NH₄Cl quench->workup filter 7. Filter through Celite workup->filter isolate 8. Dry and concentrate filtrate filter->isolate product Cyclopropanecarboxaldehyde isolate->product

Caption: Experimental workflow for the partial reduction of this compound to cyclopropanecarboxaldehyde using DIBAL-H.

References

Application Notes and Protocols: Reduction of Ethyl Cyclopropanecarboxylate to Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of ethyl cyclopropanecarboxylate to cyclopropylmethanol, a valuable intermediate in organic synthesis and drug development. The following sections outline various reduction methodologies, present quantitative data for comparison, and provide step-by-step experimental protocols and visual diagrams of the reaction and workflows.

Introduction

The conversion of this compound to cyclopropylmethanol is a fundamental transformation in organic chemistry. The choice of reducing agent is critical and depends on factors such as desired yield, selectivity, safety, and cost. This document focuses on two primary methods: reduction with the powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and a modified Sodium Borohydride (NaBH₄) reduction in the presence of a Lewis acid. Additionally, an alternative catalytic hydrogenation method is presented.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for different methods used in the reduction of cyclopropyl esters to cyclopropylmethanol.

MethodReducing Agent / CatalystSubstrateSolventYield / SelectivityKey Conditions
Hydride Reduction Sodium Borohydride / Aluminum TrichlorideMthis compoundMethanol74.3% Yield2°C, overnight reaction[1]
Hydride Reduction Sodium Borohydride / Lithium ChlorideMthis compoundMethanol55% Yield0°C, overnight reaction[1]
Hydride Reduction Sodium Borohydride / Tin (IV) ChlorideMthis compoundMethanol65.2% Yield0°C, overnight reaction[1]
Catalytic Hydrogenation Chromium-free Zinc OxideThis compoundNot specified93% Selectivity (99% conversion)150-350°C, 50-350 bar H₂[2]

Mandatory Visualizations

Chemical Reaction

G cluster_0 Reduction of this compound This compound Reducing Agent + Reducing Agent (e.g., LiAlH4 or NaBH4/Lewis Acid) This compound->Reducing Agent Cyclopropylmethanol Reducing Agent->Cyclopropylmethanol Reduction

Caption: Chemical transformation of this compound to cyclopropylmethanol.

Experimental Workflow for LiAlH₄ Reduction

G cluster_workflow Experimental Workflow: LiAlH₄ Reduction A Setup & Inert Atmosphere (Dry glassware, N₂ flush) B Prepare LiAlH₄ Suspension (Anhydrous THF, 0°C) A->B C Add this compound (Dropwise, maintain <10°C) B->C D Reaction (Stir at room temperature, monitor by TLC/GC) C->D E Quench Reaction (Cool to 0°C, cautiously add ethyl acetate then water) D->E F Filtration (Remove aluminum salts) E->F G Extraction & Drying (Extract with ether, dry over Na₂SO₄) F->G H Solvent Removal & Purification (Rotary evaporation, distillation) G->H

References

Application Notes and Protocols: Hydrolysis of Ethyl Cyclopropanecarboxylate to Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hydrolysis of ethyl cyclopropanecarboxylate to produce cyclopropanecarboxylic acid. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below are based on established chemical literature and provide options for both base-catalyzed and acid-catalyzed hydrolysis.

Introduction

Cyclopropanecarboxylic acid is a valuable building block in organic synthesis, notably in the development of pharmaceuticals and agrochemicals. Its rigid, three-membered ring structure imparts unique conformational constraints and metabolic stability to molecules. The hydrolysis of its ethyl ester, this compound, is a common and efficient method for its preparation on both laboratory and industrial scales. This process involves the cleavage of the ester bond to yield the corresponding carboxylic acid and ethanol. The reaction can be effectively catalyzed by either a base or an acid, with the choice of catalyst often depending on the scale of the reaction, the desired purity, and the compatibility with other functional groups in the substrate.

Reaction Principle

The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In this case, water or a hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, ultimately forming cyclopropanecarboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion is the nucleophile. The reaction is irreversible because the final step involves an acid-base reaction where the carboxylic acid protonates the hydroxide or alkoxide, forming a carboxylate salt.[1] Acidification of the reaction mixture in a separate workup step is required to obtain the final carboxylic acid product.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[2] Water then acts as the nucleophile. This reaction is reversible and is typically driven to completion by using a large excess of water.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for different hydrolysis methods of this compound.

MethodCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
Base-Catalyzed6N Sodium Hydroxide (NaOH)Water/EthanolNot SpecifiedReflux84%[4]
Acid-CatalyzedSulfuric Acid (H₂SO₄)Ethanol/Water16 hoursReflux (~85°C)98% (conversion)[5]

Note: The 98% yield for the acid-catalyzed method refers to the consumption of the starting material as determined by GC analysis and a 98% yield of the this compound product from the esterification of cyclopropanecarboxylic acid, implying the reverse reaction is also efficient.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a procedure describing the hydrolysis of a reaction mixture containing this compound.[4]

Materials:

  • This compound

  • 6N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound.

  • Addition of Base: For each mole of the ester, add a molar excess of 6N sodium hydroxide solution. The original literature suggests this hydrolysis can be performed on the crude reaction mixture from the ester synthesis.[4] A typical molar excess of base would be 2-3 equivalents.

  • Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction time will vary depending on the scale and specific conditions but can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Carefully acidify the solution to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclopropanecarboxylic acid.

  • Purification: The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol is based on the reverse reaction of an acid-catalyzed esterification, implying the conditions are suitable for hydrolysis by applying Le Chatelier's principle with excess water.[5]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound, a large excess of water, and ethanol as a co-solvent.

  • Addition of Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., a few drops to 5 mol%).

  • Hydrolysis: Heat the mixture to reflux (approximately 85°C) and maintain it for an extended period (e.g., 16 hours or until reaction completion is confirmed by GC or TLC).[5]

  • Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether.

  • Washing: Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude cyclopropanecarboxylic acid.

  • Purification: Purify the product by distillation under reduced pressure if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Start: this compound reagents Add Hydrolysis Reagent (e.g., NaOH or H₂SO₄/H₂O) start->reagents reflux Heat to Reflux reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool acidify_neutralize Acidify (Base Hydrolysis) or Neutralize (Acid Hydrolysis) cool->acidify_neutralize extract Extract with Organic Solvent acidify_neutralize->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Agent wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify product Final Product: Cyclopropanecarboxylic Acid purify->product

Caption: General workflow for the hydrolysis of this compound.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the logical steps in the base-catalyzed hydrolysis (saponification) of this compound.

G reactant This compound + Hydroxide Ion (OH⁻) step1 Nucleophilic Attack on Carbonyl Carbon reactant->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of Intermediate intermediate->step2 products1 Cyclopropanecarboxylic Acid + Ethoxide (EtO⁻) step2->products1 step3 Acid-Base Reaction products1->step3 products2 Cyclopropanecarboxylate Anion + Ethanol (EtOH) step3->products2 step4 Acidification (Workup) products2->step4 final_product Cyclopropanecarboxylic Acid step4->final_product

Caption: Logical steps in the base-catalyzed hydrolysis of an ester.

References

Application Notes and Protocols for the Use of Ethyl Cyclopropanecarboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of key agrochemicals derived from ethyl cyclopropanecarboxylate and its analogues. Detailed experimental protocols for the synthesis of representative pyrethroid insecticides and triazole fungicides are presented, along with quantitative data and diagrams of their respective mechanisms of action.

Introduction

This compound is a vital building block in the synthesis of a wide range of agrochemicals.[1] The rigid, strained cyclopropane ring imparts unique conformational constraints and metabolic stability to the final active ingredients, enhancing their biological activity.[1] This document focuses on two major classes of agrochemicals synthesized using cyclopropane derivatives: pyrethroid insecticides and triazole fungicides.

Pyrethroid Insecticides: These synthetic analogues of natural pyrethrins are characterized by their high insecticidal activity, broad spectrum of action, and low mammalian toxicity.[2] The cyclopropanecarboxylic acid moiety is a key structural feature of many potent pyrethroids, such as permethrin and cypermethrin.

Triazole Fungicides: This class of fungicides is widely used in agriculture to control a variety of fungal pathogens.[3][4] The incorporation of a cyclopropane group into the molecular structure of triazole fungicides, as seen in compounds like cyproconazole and metconazole, can significantly enhance their efficacy.

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and final products for representative pyrethroid and triazole agrochemicals.

Table 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

ReactantMolecular Weight ( g/mol )Amount (g)MolesSolventCatalystReaction Time (hours)Temperature (°C)Yield (%)
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid209.0632.00.153Methylene chlorideDMF1.5Reflux~90
Thionyl chloride118.9722.60.190-----

Table 2: Synthesis of Cypermethrin

ReactantMolecular Weight ( g/mol )Amount (g)MolesSolventCatalyst/ReagentReaction Time (hours)Temperature (°C)Yield (%)
3-Phenoxybenzaldehyde198.227.000.035Tetrahydrofuran/Water (1:1)Sodium Cyanide21595.5
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride227.5110.000.044-----

Table 3: Synthesis of Cyproconazole (Illustrative)

Starting MaterialIntermediateReagent/CatalystSolventReaction ConditionsYield (%)
1-(4-chlorophenyl)-2-cyclopropyl-1-acetone2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)epoxy ethaneSulphur Ylide, BaseOrganic Solvent10-50 °C, 5-30 hoursHigh
2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)epoxy ethaneCyproconazole1,2,4-triazole, CatalystPolar Solvent-High

Experimental Protocols

Synthesis of Pyrethroid Insecticides

Protocol 1: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride [3][5]

This protocol describes the conversion of the carboxylic acid to the acid chloride, a key intermediate for esterification.

Materials:

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid

  • Methylene chloride

  • N,N-dimethylformamide (DMF)

  • Thionyl chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 32.0 g of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid in 400 ml of methylene chloride under a nitrogen atmosphere.[3]

  • Add 12 ml of N,N-dimethylformamide (DMF) to the suspension.[3]

  • Slowly add 22.6 g of thionyl chloride to the mixture.[3]

  • Heat the resulting solution to reflux and maintain for approximately 1.5 hours.[3]

  • After the reaction is complete, remove the solvent in vacuo to yield approximately 36 g of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride. The product can be confirmed by IR and NMR spectroscopy.[3]

Protocol 2: Synthesis of Cypermethrin [1][4]

This protocol details the esterification of 3-phenoxybenzyl alcohol with the prepared acid chloride to yield cypermethrin.

Materials:

  • 3-Phenoxybenzaldehyde

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

  • Sodium Cyanide

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane, anhydrous

  • 2 N Sodium Hydroxide (NaOH) aqueous solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • In a round-bottom flask, prepare a solution of 2.40 g (0.049 mole) of sodium cyanide in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).[4]

  • Cool the solution to 15°C with an ice bath.

  • Prepare a mixture of 7.00 g (0.035 mole) of 3-phenoxybenzaldehyde and 10.00 g (0.042 mole) of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride.

  • Add the mixture from step 3 dropwise to the stirred sodium cyanide solution over 30 minutes, maintaining the temperature at 15°C.[4]

  • Continue stirring at 15°C for an additional 2 hours.[4]

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract three times with 40 ml portions of dichloromethane.[4]

  • Combine the organic layers and wash once with 50 ml of 2 N aqueous NaOH, followed by four washes with 50 ml portions of deionized water until the pH of the aqueous layer is approximately 6.[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (Cypermethrin). The yield is approximately 13.9 g (95.5%).[4]

Synthesis of Triazole Fungicides

Protocol 3: Synthesis of a Cyproconazole Precursor [6][7]

This protocol illustrates a key step in the synthesis of cyproconazole, involving an epoxidation reaction.

Materials:

  • 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone

  • Sulphur Ylide reagent (e.g., dimethyloxosulfonium methylide)

  • Base (e.g., potassium hydroxide)

  • Weakly polar organic solvent (e.g., thioether)

Procedure:

  • Dissolve 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone in a suitable weakly polar organic solvent.

  • In the presence of a base, react the ketone with a sulphur ylide reagent.

  • Maintain the reaction temperature between 10-50°C for 5-30 hours.[7]

  • Upon completion, wash the reaction mixture and remove the solvent to obtain 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)epoxy ethane.

Protocol 4: Final Step in Cyproconazole Synthesis [7]

This protocol describes the ring-opening of the epoxide with 1,2,4-triazole to form cyproconazole.

Materials:

  • 2-(4-chlorophenyl)-2-(1-cyclopropyl ethyl)epoxy ethane

  • 1,2,4-triazole

  • Catalyst (e.g., potassium hydroxide)

  • Polar solvent (e.g., N,N-dimethylformamide)

Procedure:

  • Dissolve the epoxide intermediate in a polar solvent.

  • Add 1,2,4-triazole and a catalytic amount of a suitable base.

  • Heat the reaction mixture to facilitate the condensation reaction. The reaction time is typically 3-12 hours.[7]

  • After the reaction is complete, cool the mixture and perform a suitable work-up, which may include extraction and purification by chromatography, to obtain cyproconazole.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

pyrethroid_mechanism cluster_membrane Neuronal Membrane VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_closed Voltage-Gated Sodium Channel (Closed/Inactivated) VGSC_open->VGSC_closed Inactivation Blocked Na_influx Prolonged Na+ Influx VGSC_open->Na_influx Pyrethroid Pyrethroid Insecticide Pyrethroid->VGSC_open Binds to and stabilizes the open state Membrane_depolarization Persistent Membrane Depolarization Na_influx->Membrane_depolarization Repetitive_firing Repetitive Neuronal Firing Membrane_depolarization->Repetitive_firing Paralysis_death Paralysis and Death Repetitive_firing->Paralysis_death

Caption: Mechanism of action of pyrethroid insecticides on voltage-gated sodium channels.

triazole_mechanism Triazole_Fungicide Triazole Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Fungicide->CYP51 Inhibits Ergosterol_precursor Ergosterol Precursor CYP51->Ergosterol_precursor Blocked Lanosterol Lanosterol Lanosterol->Ergosterol_precursor CYP51 Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Fungal_membrane Fungal Cell Membrane (Disrupted) Ergosterol->Fungal_membrane Essential component Fungal_growth_inhibition Inhibition of Fungal Growth Fungal_membrane->Fungal_growth_inhibition

Caption: Mechanism of action of triazole fungicides via inhibition of ergosterol biosynthesis.

synthesis_workflow cluster_pyrethroid Pyrethroid Synthesis (e.g., Cypermethrin) cluster_triazole Triazole Fungicide Synthesis (e.g., Cyproconazole) start_p This compound Derivative acid Cyclopropanecarboxylic Acid start_p->acid Hydrolysis acid_chloride Cyclopropanecarbonyl Chloride acid->acid_chloride Chlorination (e.g., SOCl₂) esterification Esterification with 3-Phenoxybenzyl Alcohol derivative acid_chloride->esterification pyrethroid Pyrethroid Insecticide esterification->pyrethroid start_t Cyclopropyl Ketone epoxide Epoxidation start_t->epoxide ring_opening Ring Opening with 1,2,4-Triazole epoxide->ring_opening triazole Triazole Fungicide ring_opening->triazole

Caption: General synthetic workflows for pyrethroid and triazole agrochemicals.

References

The Cyclopropyl Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes on Ethyl Cyclopropanecarboxylate

The incorporation of the cyclopropane ring into drug candidates has become a powerful strategy in medicinal chemistry to enhance pharmacological properties. This compound is a readily available and versatile building block that serves as a key starting material for introducing this valuable moiety. The unique structural and electronic properties of the cyclopropyl group—namely its rigidity, strained three-membered ring, and increased s-character of its C-C bonds—confer a range of advantages to bioactive molecules.

These benefits include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced potency by locking the molecule into a bioactive conformation, and improved physicochemical properties such as lipophilicity and solubility.[1][2][3] Furthermore, the cyclopropyl group is often employed as a bioisostere for other chemical groups, like isopropyl or phenyl, to fine-tune a compound's activity and pharmacokinetic profile.[3]

Data Presentation: Quantitative Impact of the Cyclopropyl Group

The strategic replacement of other alkyl groups with a cyclopropyl moiety can significantly impact the inhibitory activity of a drug candidate. The following table provides a comparative analysis of the inhibitory concentrations (IC50) of PIM-1 kinase inhibitors, demonstrating the effect of a cyclopropyl group versus an isopropyl group.

Compound IDR GroupPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
1a Isopropyl2513048
1b Cyclopropyl85020

Data sourced from a study on pan-PIM kinase inhibitors.

As the data indicates, the substitution of an isopropyl group with a cyclopropyl group (Compound 1b vs. 1a ) resulted in a more than 3-fold increase in potency against PIM-1 kinase and notable improvements against PIM-2 and PIM-3 as well. This highlights the positive contribution of the cyclopropyl ring to the binding affinity of the inhibitor.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols serve as a guide for researchers in the synthesis of cyclopropane-containing derivatives for drug discovery.

Protocol 1: Synthesis of Cyclopropanecarboxamide from this compound

This two-step protocol involves the hydrolysis of this compound to cyclopropanecarboxylic acid, followed by amidation.

Step 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of sodium hydroxide (1.2 equivalents) in a 1:1 mixture of ethanol and water, add this compound (1.0 equivalent).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield cyclopropanecarboxylic acid as a crude product, which can be used in the next step without further purification.

Step 2: Amidation of Cyclopropanecarboxylic Acid

Materials:

  • Cyclopropanecarboxylic acid (from Step 1)

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • Ammonia solution (aqueous) or ammonia gas

  • Ice bath

  • Magnetic stirrer, round-bottom flask, dropping funnel.

Procedure:

  • Dissolve cyclopropanecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude cyclopropanecarbonyl chloride.

  • Dissolve the crude acid chloride in dichloromethane and add it dropwise to a stirred, cooled (0 °C) concentrated aqueous ammonia solution (excess).

  • Stir the mixture vigorously for 30 minutes at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanecarboxamide. The product can be further purified by recrystallization.

Protocol 2: Reduction of this compound to Cyclopropylmethanol

This protocol describes the reduction of the ester functionality to a primary alcohol using lithium aluminum hydride (LAH).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet, ice bath, magnetic stirrer.

Procedure:

  • Caution: LiAlH4 reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry nitrogen atmosphere.

  • In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of water (volume equal to the mass of LAH used), followed by 15% aqueous NaOH solution (same volume as water), and then water again (3 times the initial volume of water).

  • A white precipitate will form. Stir the resulting slurry for 30 minutes.

  • Filter the solid through a pad of Celite® and wash the filter cake with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude cyclopropylmethanol can be purified by distillation.

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical drug discovery workflow starting from a building block like this compound.

DrugDiscoveryWorkflow cluster_0 Early Discovery & Synthesis cluster_1 Screening & Lead Identification cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Development Building_Block This compound Derivatization Chemical Derivatization (e.g., Amidation, Reduction) Building_Block->Derivatization Versatile Handle Library_Synthesis Library Synthesis Derivatization->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization (Leveraging Cyclopropyl Benefits) SAR_Studies->Lead_Optimization ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET_Profiling->SAR_Studies Iterative Cycle Lead_Optimization->ADMET_Profiling Preclinical_Studies Preclinical Studies (In vivo efficacy & safety) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Drug Candidate Clinical_Trials->Drug_Candidate

Drug discovery workflow from a building block.
Signaling Pathways of Cyclopropyl-Containing Drugs

The following diagrams illustrate the signaling pathways targeted by prominent drugs that incorporate a cyclopropyl moiety.

Trametinib: A MEK Inhibitor in the MAPK/ERK Pathway

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK/ERK signaling pathway. This pathway is often constitutively activated in various cancers due to mutations in upstream proteins like BRAF.

MAPK_Pathway cluster_0 Upstream Signaling cluster_1 MAPK Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF (Mutated in Melanoma) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Trametinib's inhibition of the MAPK/ERK pathway.

Olaparib: A PARP Inhibitor in DNA Damage Repair

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for the repair of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of double-strand breaks and ultimately cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_0 DNA Damage & Repair cluster_1 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits Replication_Fork_Collapse Replication Fork Collapse DNA_SSB->Replication_Fork_Collapse if unrepaired BER Base Excision Repair (BER) PARP->BER facilitates DNA_DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR Homologous Recombination Repair (HRR) (BRCA1/2 dependent) DNA_DSB->HRR repaired by HRR_Deficient HRR Deficient (e.g., BRCA mutation) Cell_Survival Cell Survival HRR->Cell_Survival Apoptosis Apoptosis (Cell Death) HRR_Deficient->Apoptosis leads to Olaparib Olaparib Olaparib->PARP Inhibition

Mechanism of synthetic lethality with Olaparib.

References

Application Note: Purification of Ethyl Cyclopropanecarboxylate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of ethyl cyclopropanecarboxylate via vacuum distillation. This method is effective for removing non-volatile impurities, unreacted starting materials, and other side products from the crude reaction mixture. Due to its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent potential thermal degradation and to allow for a safer, more controlled purification process at a lower temperature. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and agrochemicals. The purity of this reagent is critical for the success of subsequent reactions. Synthesis of this compound, commonly through methods such as Fischer esterification of cyclopropanecarboxylic acid or cyclopropanation of ethyl acrylate, can result in a crude product containing various impurities. These may include unreacted starting materials (e.g., cyclopropanecarboxylic acid, ethanol) or byproducts. Distillation is a robust and scalable method for the purification of liquid compounds. By reducing the pressure, the boiling point of the liquid is lowered, which is particularly advantageous for compounds that are sensitive to high temperatures.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for establishing the correct parameters for distillation.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point (atm) 129-133 °C[1][3][4]
Density 0.96 g/mL at 25 °C[1][3][4]
Refractive Index (n20/D) 1.420[1][3][4]
Flash Point 18 °C (64.4 °F)[1]
Water Solubility Immiscible[2]

Safety Information:

This compound is a highly flammable liquid and vapor[5][6]. It is crucial to handle this compound in a well-ventilated fume hood, away from ignition sources, and to use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves. All distillation procedures involving flammable liquids must be conducted with extreme caution, ensuring that the apparatus is properly assembled and free of leaks.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines the fractional distillation of crude this compound under reduced pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Laboratory clamps and stands

  • Flexible tubing for water and vacuum

  • Ice or a cooling bath for the receiving flask and cold trap

Pre-Distillation Setup:

  • Apparatus Assembly: Assemble the distillation apparatus as depicted in the workflow diagram (Figure 1). Ensure all glassware is clean and dry. Use appropriate joint grease for all ground-glass connections to ensure a good seal under vacuum.

  • Sample Preparation: Charge the distilling flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • System Sealing: Securely clamp the apparatus to a stand. Connect the condenser to a circulating water source, with water entering at the lower inlet and exiting from the upper outlet. Place a cold trap between the vacuum adapter and the vacuum pump to protect the pump from corrosive vapors.

  • Safety Precautions: Place the heating mantle on a lab jack to allow for quick removal of the heat source if necessary. Position a blast shield in front of the apparatus. Ensure a dry chemical fire extinguisher is readily accessible.

Distillation Procedure:

  • Initiate Cooling and Stirring: Start the flow of cold water through the condenser and begin stirring the contents of the distilling flask.

  • Apply Vacuum: Gradually apply vacuum to the system. Monitor the pressure using a manometer. The target pressure will determine the boiling point of the fractions (refer to Table 2 for estimated boiling points at various pressures).

  • Heating: Once the desired pressure is stable, begin gently heating the distilling flask.

  • Fraction Collection:

    • Fore-run: Collect the initial, low-boiling fraction. This may contain volatile impurities such as residual solvents or ethanol.

    • Main Fraction: As the temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the pure product.

    • Residue: Stop the distillation before the distilling flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus.

Table 2: Estimated Boiling Points of this compound at Reduced Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760129-133
100~80-85
50~65-70
20~50-55
10~40-45

Note: These are estimated values. The actual boiling point may vary depending on the purity of the compound and the accuracy of the pressure measurement.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by vacuum distillation.

Purification_Workflow cluster_prep Pre-Distillation cluster_distill Distillation Process cluster_shutdown Post-Distillation start Start: Crude this compound charge_flask Charge Distilling Flask start->charge_flask setup Assemble and Seal Distillation Apparatus safety_prep Implement Safety Measures setup->safety_prep charge_flask->setup apply_vacuum Apply Vacuum and Start Cooling/Stirring safety_prep->apply_vacuum heat Gently Heat the Flask apply_vacuum->heat collect_forerun Collect Low-Boiling Impurities (Fore-run) heat->collect_forerun collect_product Collect Main Fraction at Stable BP collect_forerun->collect_product stop_distillation Stop Heating Before Dryness collect_product->stop_distillation cool_down Cool System to Room Temperature stop_distillation->cool_down vent Vent to Atmospheric Pressure cool_down->vent disassemble Disassemble Apparatus vent->disassemble end End: Purified this compound disassemble->end

Figure 1: Workflow for the purification of this compound by vacuum distillation.

Conclusion

Vacuum distillation is an effective and appropriate method for the purification of this compound on a laboratory scale. By following this protocol, researchers can obtain a high-purity product suitable for use in sensitive synthetic applications. Adherence to all safety precautions is paramount throughout the procedure due to the flammable nature of the compound.

References

Application Note: GC-MS Analysis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of ethyl cyclopropanecarboxylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant compound in organic synthesis and the development of pharmaceuticals and agrochemicals. The methodology presented herein provides a robust and reliable approach for researchers, scientists, and drug development professionals, covering sample preparation, instrument parameters, and data analysis.

Introduction

This compound (CAS No: 4606-07-9) is an ester characterized by a cyclopropane ring, a structural motif of increasing importance in medicinal chemistry.[1][2][3] Accurate and precise analytical methods are crucial for monitoring its purity, quantifying its presence in reaction mixtures, and for quality control purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analysis due to its high separation efficiency and sensitive detection capabilities. This document provides a detailed protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation technique is crucial for accurate GC-MS analysis and depends on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

a) Materials and Reagents:

  • This compound standard (99% purity or higher)

  • Solvent: Dichloromethane or Hexane (GC grade)[4][5]

  • Anhydrous Sodium Sulfate

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa[5]

  • Syringe filters (0.45 µm)

b) Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) Sample Preparation (Liquid Samples):

  • Accurately measure a known volume or weight of the liquid sample.

  • Dilute the sample with the chosen solvent to a concentration within the calibration range. For samples containing particulates, centrifuge or filter before dilution.[4][5]

  • If the sample is aqueous, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.[4]

    • Mix the aqueous sample with an equal volume of dichloromethane in a separatory funnel.

    • Shake vigorously and allow the layers to separate.

    • Collect the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Transfer the final prepared sample to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC system or equivalent
Column DB-5MS Ultra Inert (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness[6]
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless for trace analysis
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes
Mass Spectrometer Agilent 7000D MS/MS or equivalent
Ion Source Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Electron Energy 70 eV
Scan Range m/z 40-200
Solvent Delay 3 minutes

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for the GC-MS analysis of this compound.

Parameter Value Reference
Molecular Formula C₆H₁₀O₂[1][2][3]
Molecular Weight 114.14 g/mol [1][2][3]
CAS Number 4606-07-9[1][2][3]
Boiling Point 129-133 °C
Density 0.96 g/mL at 25 °C
Refractive Index n20/D 1.420
Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments.

m/z Relative Abundance (%) Fragment Ion
1143.3[M]⁺
8623.2[M-C₂H₄]⁺
856.6[M-C₂H₅]⁺
69100.0[M-OC₂H₅]⁺
4133.9[C₃H₅]⁺

Data obtained from NIST Mass Spectrometry Data Center.[1][7][8]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Sample Receipt C Sample Dilution / Extraction A->C B Standard Preparation B->C D Transfer to GC Vial C->D E GC Injection D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Data Acquisition G->H I Peak Integration & Identification H->I J Quantification I->J K Report Generation J->K

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the GC-MS analysis of this compound. The detailed sample preparation procedures and instrument parameters will enable researchers and analysts to achieve accurate qualitative and quantitative results. The provided workflow and data tables serve as a comprehensive guide for the implementation of this analytical method in a laboratory setting.

References

Application Notes and Protocols: Ethyl Cyclopropanecarboxylate in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl cyclopropanecarboxylate in fragrance chemistry, detailing its olfactory properties, synthesis, quality control, and application in fragrance formulations.

Introduction to this compound in Fragrance

This compound (ECCP) is a volatile ester recognized for its pleasant, fruity aroma.[1][2] Its unique chemical structure, featuring a strained cyclopropane ring, contributes to its distinct olfactory profile and makes it a valuable ingredient for perfumers seeking to impart fresh and fruity notes to their creations. The compact and rigid nature of the cyclopropane ring can also influence the molecule's interaction with olfactory receptors, potentially leading to a unique sensory experience.[1] While detailed information on its specific receptor interactions is a subject of ongoing research, the broader class of fruity esters is known to activate a range of olfactory receptors.[3][4]

Olfactory Properties and Sensory Profile

The primary scent characteristic of this compound is described as a general "fruity" aroma.[1][2] While a precise, publicly available odor detection threshold is not documented, studies on a series of ethyl cycloalkylcarboxylates indicate that the ring size has a dramatic effect on the odor threshold.[5] The high ring strain of the cyclopropane moiety in ECCP suggests it likely possesses a low odor threshold, making it a potent fragrance material.[5]

More nuanced descriptions of its scent profile, often gathered through Gas Chromatography-Olfactometry (GC-O), are not widely published in scientific literature, as such detailed sensory data is often proprietary within the fragrance industry. However, based on its chemical structure as a small, volatile ester, its profile can be inferred to be bright and diffusive, likely with nuances of apple, pineapple, or other sweet and green fruit notes.

Table 1: Olfactory and Physicochemical Properties of this compound and Comparative Fruity Esters

CompoundOdor ProfileOdor Threshold (in water, ppb)Molecular Weight ( g/mol )Boiling Point (°C)
This compound Fruity, with potential sweet and green nuances.[1][2]Data not publicly available; expected to be low.[5]114.14[6]132-134[7]
Ethyl AcetateEthereal, fruity, sweet, wine-like.[8]5,000 - 500,000[9]88.1177.1
Ethyl ButyrateFruity (pineapple, banana, strawberry).[8][10]0.00004[9]116.16121
Isoamyl AcetateFruity (banana, pear).[8][10]2 - 7[9]130.19142
Hexyl AcetateFruity (pear, green apple), sweet.[11]6.6[9]144.21171.5

Experimental Protocols

Synthesis of Fragrance-Grade this compound

The synthesis of high-purity this compound is crucial for its use in perfumery to avoid off-notes from impurities. A common and effective method is the Fischer esterification of cyclopropanecarboxylic acid with ethanol.

Protocol: Fischer Esterification of Cyclopropanecarboxylic Acid

Materials:

  • Cyclopropanecarboxylic acid (1.0 eq)

  • Anhydrous Ethanol (5.0 eq, excess)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.05 eq)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Toluene (for Dean-Stark, if used)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus (for purification)

  • (Optional) Dean-Stark apparatus

Procedure:

  • To a round-bottom flask, add cyclopropanecarboxylic acid and an excess of anhydrous ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Set up the flask for reflux. For improved yield, a Dean-Stark trap filled with toluene can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Synthesis workflow for this compound.
Quality Control and Characterization

The purity and identity of synthesized this compound should be confirmed before its use in fragrance applications.

Protocol: GC-MS Analysis for Purity and Identity Confirmation

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for volatile compounds (e.g., DB-5 or equivalent)

Sample Preparation:

  • Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 100 ppm.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

Data Analysis:

  • Purity Assessment: Analyze the resulting chromatogram to determine the percentage purity of the this compound peak.

  • Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 114 and characteristic fragment ions.[5]

QC_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Synthesized ECCP B Dilution in Solvent A->B C Injection into GC B->C D Separation in Column C->D E Detection by MS D->E F Chromatogram Analysis (Purity) E->F G Mass Spectrum Analysis (Identity) E->G H Confirmation of Fragrance-Grade ECCP F->H G->H

Quality control workflow for this compound.

Application in Fragrance Formulations

This compound is used to add a bright, fruity character to a variety of fragrance types, including floral, fruity, and fresh compositions. Due to its expected high potency, it is likely used in small percentages to lift and freshen the overall accord. While specific commercial formulations are proprietary, a perfumer might use it in the following manner:

  • In a Fruity-Floral Accord: To enhance the top notes of a fragrance, providing an initial burst of juicy fruitiness that complements floral heart notes like jasmine or rose.

  • In a Citrus Cologne: To add a novel, sweet, and slightly green nuance to traditional citrus notes like bergamot, lemon, and orange.

  • As a Modifier: In small traces, it can be used to modify and modernize more traditional fragrance structures, adding a contemporary twist.

The final concentration in a fragrance concentrate can vary widely depending on the desired effect and the other components of the formula, but it is likely to be in the range of 0.1% to 2.0%.

Olfactory Signaling Pathway

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human olfactory receptors that bind to this compound have not been definitively identified in public-domain research, it is known that small, fruity esters can activate a range of ORs.[3][4]

Upon binding of an odorant molecule like this compound to an OR, a conformational change in the receptor is induced. This activates a G-protein (typically Golf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. If this depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a "fruity" scent.

OlfactorySignaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G G-protein (Golf) OR->G Activates AC Adenylyl Cyclase G->AC Stimulates cAMP cAMP AC->cAMP Produces CNG CNG Channel cAMP->CNG Opens Neuron Olfactory Sensory Neuron CNG->Neuron Depolarization Brain Olfactory Bulb (Brain) Neuron->Brain Action Potential

Simplified olfactory signaling pathway for an odorant.

Stability and Performance

Esters in fragrance formulations can be susceptible to hydrolysis, especially in aqueous or highly acidic or alkaline conditions. However, studies on cyclopropanecarboxylic acid esters suggest that the cyclopropyl group can enhance hydrolytic stability compared to other alkyl esters.[12] This suggests that this compound may offer good stability in a variety of fragrance applications, including alcoholic perfumes and cosmetic bases with a near-neutral pH. As with any fragrance ingredient, its performance and stability should be tested in the final product formulation under various conditions (e.g., temperature, light exposure).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ethyl cyclopropanecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Method 1: Fischer Esterification of Cyclopropanecarboxylic Acid

This method involves the acid-catalyzed reaction of cyclopropanecarboxylic acid with ethanol. It is a straightforward and often high-yielding approach.

Q1: My esterification reaction is showing low conversion of the carboxylic acid. What are the possible causes and solutions?

A1: Low conversion in Fischer esterification can be attributed to several factors. Here is a systematic troubleshooting guide:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants, thus lowering the yield.

    • Solution: Remove water as it forms. This can be achieved by:

      • Using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene.

      • Employing a drying agent, although this is less common for reflux reactions.

      • Using a large excess of the alcohol reactant (ethanol) to shift the equilibrium towards the product.

  • Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Solution:

      • Ensure the correct catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) is used. Typically, a few drops are sufficient for lab-scale synthesis.[1]

      • Consider using a solid acid catalyst like an acidic ion exchange resin (e.g., Amberlyst-15 or Nafion-H).[1][2] These can be easily filtered out after the reaction, simplifying purification.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium.

    • Solution:

      • Increase the reaction time. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.[1][2]

      • Ensure the reaction is heated to a sufficient temperature, typically the reflux temperature of the alcohol (ethanol, ~78 °C) or the azeotropic mixture.[1]

Q2: I am observing significant charring and side product formation in my esterification reaction. What is the cause and how can I prevent it?

A2: Charring and the formation of dark-colored byproducts are often indicative of decomposition caused by an overly strong acidic environment or excessive heat.

  • Excessive Acid Catalyst: Too much strong acid, like sulfuric acid, can lead to dehydration of the alcohol and other side reactions at high temperatures.

    • Solution: Use the minimum effective amount of catalyst. Two drops of concentrated H₂SO₄ are often cited for small to medium-scale reactions.[1] Alternatively, switch to a milder solid acid catalyst.[1][2]

  • High Reaction Temperature: While heat is necessary, excessive temperatures can promote decomposition.

    • Solution: Maintain a controlled reflux. Avoid heating the reaction mixture too aggressively.

Method 2: Cyclization of Ethyl 4-chlorobutyrate

This method involves an intramolecular Williamson ether synthesis-like reaction to form the cyclopropane ring from a linear precursor.

Q3: The yield of my cyclization reaction of ethyl 4-chlorobutyrate is low. What are the key parameters to optimize?

A3: Low yields in this cyclization are often related to the base, solvent, and potential side reactions.

  • Base Strength and Concentration: A strong base is required to deprotonate the α-carbon to the ester, initiating the intramolecular nucleophilic attack.

    • Solution: Sodium ethoxide in ethanol is a commonly used base for this transformation.[3] Ensure the base is not old or degraded. The stoichiometry of the base is also critical; an excess is often required to drive the reaction to completion.

  • Side Reactions: The primary competing reaction is the intermolecular reaction between the enolate of one ester molecule and the alkyl halide of another, leading to oligomerization or polymerization.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This involves the slow addition of the ethyl 4-chlorobutyrate to the base solution.

  • Reaction Temperature: The temperature needs to be high enough for the reaction to proceed at a reasonable rate but not so high that it promotes side reactions.

    • Solution: Refluxing ethanol is a common condition.[3] Careful temperature control is beneficial.

Method 3: Cyclopropanation of an Alkene with Ethyl Diazoacetate (EDA)

This method involves the reaction of an alkene (in this case, ethylene, though often other alkenes are used to synthesize substituted cyclopropanes) with a carbene derived from ethyl diazoacetate, typically catalyzed by a transition metal.

Q4: I am concerned about the safety of using ethyl diazoacetate. What are the necessary precautions?

A4: Ethyl diazoacetate (EDA) is an energetic and potentially explosive compound.[4] It is also toxic. Strict safety protocols are mandatory.

  • Handling:

    • Always handle EDA in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

    • Avoid contact with strong acids, bases, and certain metals, which can cause violent decomposition.

    • Do not distill EDA, as this can lead to an explosion. It is often used as a solution in a suitable solvent.

  • Storage:

    • Store EDA in a cool, dark place, away from heat and light.

    • Follow the supplier's specific storage recommendations.

Q5: My cyclopropanation reaction with ethyl diazoacetate is giving a low yield of the desired product. How can I improve it?

A5: Low yields in EDA-based cyclopropanations can be due to several factors, from catalyst activity to side reactions of the carbene.

  • Catalyst Choice and Activity: The choice of metal catalyst is crucial for controlling the reaction. Rhodium and copper catalysts are common.[5]

    • Solution:

      • Ensure the catalyst is active. Some catalysts may require activation or are sensitive to air and moisture.

      • Experiment with different catalysts (e.g., Rh₂(OAc)₄, Cu(acac)₂) to find the optimal one for your specific substrate.[5]

  • EDA Dimerization: The carbene generated from EDA can react with another molecule of EDA to form diethyl maleate and diethyl fumarate.

    • Solution: Control the rate of addition of EDA to the reaction mixture. A slow, continuous addition using a syringe pump is highly recommended to maintain a low concentration of the carbene, thus favoring the reaction with the alkene over dimerization.

  • Substrate Reactivity: Electron-rich alkenes generally react faster with the electrophilic carbene generated in these reactions.[6]

    • Solution: For less reactive alkenes, a more active catalyst or higher reaction temperatures may be necessary. However, this must be balanced against the stability of the diazo compound.

Quantitative Data Summary

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentConditionsYieldReference
Fischer EsterificationCyclopropanecarboxylic acid, EthanolConc. H₂SO₄Reflux, 16 hours98%[1][2]
Fischer EsterificationCyclopropanecarboxylic acid, EthanolAmberlyst-15 resinRefluxHigh (completion monitored by GC)[1][2][7]
CyclizationEthyl 4-chlorobutyrateSodium ethoxideReflux in ethanol66%[3][8]
CyclizationEthyl 4-bromobutyrateSodium hydride (NaH)Not specified88%[8]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

Materials:

  • Cyclopropanecarboxylic acid (8.6 g)

  • Ethanol (23 mL)

  • Concentrated sulfuric acid (2 drops)

Procedure:

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add cyclopropanecarboxylic acid and ethanol.[1]

  • With stirring, carefully add 2 drops of concentrated sulfuric acid.

  • Heat the mixture to reflux (approximately 85 °C) for 16 hours.[1][2]

  • Monitor the reaction progress by GC analysis to confirm the consumption of the carboxylic acid.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to neutralize the acid and remove excess ethanol. This typically involves dilution with water, neutralization with a weak base (e.g., sodium bicarbonate solution), and extraction with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain pure this compound.

Protocol 2: Cyclization of Ethyl 4-chlorobutyrate using Sodium Ethoxide

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl 4-chlorobutyrate

Procedure:

  • Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 equivalents) in small pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[3] Allow for cooling as the reaction is exothermic.

  • Once all the sodium has reacted, heat the sodium ethoxide solution to reflux.

  • Slowly add ethyl 4-chlorobutyrate (1 equivalent) to the refluxing sodium ethoxide solution over a period of 1-2 hours.[3]

  • After the addition is complete, continue to heat the mixture at reflux for an additional hour.[3]

  • Cool the reaction mixture and carefully neutralize it with an aqueous acid solution (e.g., 10 M H₂SO₄) to pH 6.[3]

  • Concentrate the solution by distilling off the ethanol.

  • Add water to dissolve the salts and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, remove the solvent, and purify the product by distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Mix & Reflux Mix & Reflux Cyclopropanecarboxylic Acid->Mix & Reflux Ethanol Ethanol Ethanol->Mix & Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Mix & Reflux Neutralization Neutralization Mix & Reflux->Neutralization Reaction Mixture Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation Product Product Distillation->Product Pure Ethyl Cyclopropanecarboxylate

Caption: Workflow for Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield Observed CheckEquilibrium Is water being removed effectively? Start->CheckEquilibrium CheckCatalyst Is the catalyst amount sufficient? CheckEquilibrium->CheckCatalyst Yes SolutionEquilibrium Use Dean-Stark or excess alcohol. CheckEquilibrium->SolutionEquilibrium No CheckConditions Are reaction time & temp adequate? CheckCatalyst->CheckConditions Yes SolutionCatalyst Increase catalyst or use a fresh batch. CheckCatalyst->SolutionCatalyst No SolutionConditions Increase reaction time and monitor by GC/TLC. CheckConditions->SolutionConditions No End Yield Optimized CheckConditions->End Yes SolutionEquilibrium->End SolutionCatalyst->End

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl cyclopropanecarboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Synthesis Route 1: Kulinkovich Reaction of Ethyl Acrylate

The Kulinkovich reaction offers a method for the synthesis of cyclopropanols from esters. For this compound, this would involve a subsequent oxidation step. A more direct approach using a modified Kulinkovich reaction on an acrylate is complex. The primary application of the Kulinkovich reaction in this context would be the synthesis of the cyclopropanol precursor.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Kulinkovich reaction for cyclopropanol synthesis?

A1: The primary side products are ethane and ethene gas.[1] These are formed during the generation of the titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide catalyst.[1][2]

Q2: Why are non-enolizable esters preferred for the Kulinkovich reaction?

A2: Non-enolizable esters are preferred to prevent competing side reactions.[3][4] Esters with acidic alpha-protons can be deprotonated by the basic Grignard reagent, leading to the formation of enolates. These enolates can then undergo side reactions, reducing the yield of the desired cyclopropanol.

Q3: Can I use a catalytic amount of the titanium reagent?

A3: Yes, the titanium(IV) isopropoxide can be used in catalytic amounts because the active titanium(II) species is regenerated during the reaction cycle.[1] However, using stoichiometric amounts of the titanium reagent can sometimes lead to better yields, especially when dealing with less reactive substrates.[5]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Cyclopropanol Inactive Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration. Ensure it is fresh and has been stored under an inert atmosphere.
Poor quality titanium(IV) isopropoxide.Use a freshly opened bottle or distill the titanium(IV) isopropoxide before use.
Presence of moisture or air in the reaction.Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
Formation of a Tertiary Carbinamine This can occur when using more than two equivalents of the Grignard reagent in the Kulinkovich-Szymoniak modification with nitriles, but is also a potential side reaction with esters if the intermediate ketone is attacked by another equivalent of the Grignard reagent.
Excessive Gas Evolution (Ethene) A non-productive side reaction between the titanacyclopropane and additional titanium(IV) isopropoxide can lead to the formation of ethene.[1] This is more prevalent when the ratio of titanium(IV) isopropoxide to the Grignard reagent approaches 1:1.[1]Optimize the ratio of the titanium catalyst to the Grignard reagent. Generally, a molar ratio of Grignard reagent to ester of at least 2:1 is required.
Experimental Protocol: Kulinkovich Reaction for Cyclopropanol Synthesis
  • Reaction Setup: Under an argon atmosphere, to a solution of the ester (1.0 equivalent) in an anhydrous solvent such as THF (0.3 M), add the titanium(IV) catalyst (e.g., ClTi(Oi-Pr)₃, 2.4 equivalents) at room temperature.

  • Addition of Grignard Reagent: Cool the reaction mixture to 0 °C. Add the Grignard reagent (e.g., EtMgBr, 4.8 equivalents) dropwise over a period of 10 minutes. Gas evolution (ethane) should be observed.

  • Reaction: After the gas evolution ceases, allow the reaction mixture to warm to room temperature and stir vigorously for 36 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Purification: Add triethylamine and stir for 30 minutes. Extract the mixture with ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclopropanol.

Reaction Pathway

Kulinkovich_Reaction Kulinkovich Reaction Pathway cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation cluster_side_reaction Side Reaction ester Ester (RCOOR') oxatitanacyclopentane Oxatitanacyclopentane Intermediate ester->oxatitanacyclopentane + Titanacyclopropane grignard 2 EtMgBr diethyl_ti Et2Ti(OiPr)2 grignard->diethyl_ti + Ti(OiPr)4 catalyst Ti(OiPr)4 titanacyclopropane Titanacyclopropane diethyl_ti->titanacyclopropane β-hydride elimination ethane Ethane (Side Product) diethyl_ti->ethane ethene Ethene (Side Product) titanacyclopropane->ethene + Ti(OiPr)4 ketone_intermediate β-titanio Ketone oxatitanacyclopentane->ketone_intermediate cyclopropanol_salt Titanium Cyclopropoxide ketone_intermediate->cyclopropanol_salt Intramolecular addition cyclopropanol Cyclopropanol cyclopropanol_salt->cyclopropanol Hydrolysis ti_iii 2 Ti(OiPr)3 ethene->ti_iii

Caption: The Kulinkovich reaction pathway for the synthesis of cyclopropanols, including the formation of side products.

Synthesis Route 2: Simmons-Smith Cyclopropanation of Ethyl Acrylate

The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes to cyclopropanes.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a failed Simmons-Smith reaction?

A1: The most frequent issue is the activity of the zinc reagent, particularly the zinc-copper couple, which must be freshly prepared and highly active.[3]

Q2: Can I use this reaction for electron-deficient alkenes like ethyl acrylate?

A2: The classic Simmons-Smith reagent is electrophilic and reacts faster with electron-rich alkenes.[6][7][8] For electron-deficient alkenes, modifications such as the Furukawa modification (using diethylzinc and diiodomethane) or the Shi modification are recommended to improve reactivity.[3]

Q3: What are the typical side reactions observed?

A3: Side reactions can arise from the Lewis acidic nature of the zinc iodide byproduct, which can affect acid-sensitive functional groups. Additionally, the electrophilic zinc carbenoid can methylate heteroatoms like alcohols, especially with excess reagent or prolonged reaction times.[9]

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive zinc-copper couple.Ensure the zinc-copper couple is freshly prepared and activated. The use of ultrasound can enhance activation.[9]
Poor quality of diiodomethane.Use freshly distilled or high-purity diiodomethane.
Presence of moisture or air.Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.[9]
Incomplete Conversion of Starting Material Insufficient reagent.Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).
Low substrate reactivity.Switch to a more reactive Simmons-Smith reagent system, such as the Furukawa or Shi modification.[3]
Formation of Unexpected Byproducts Acid-catalyzed decomposition of the product.Work up the reaction at a low temperature and consider using a milder quenching agent. For acid-sensitive products, purification on deactivated silica gel or alumina may be necessary.[3]
Methylation of heteroatoms.Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[9]
Experimental Protocol: Furukawa Modification for Cyclopropanation of Ethyl Acrylate
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl acrylate (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C. Slowly add diethylzinc (1.2 equivalents of a 1.0 M solution in hexanes) dropwise. Stir the mixture at 0 °C for 30 minutes. Then, add diiodomethane (1.2 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Logical Troubleshooting Workflow

Simmons_Smith_Troubleshooting Simmons-Smith Troubleshooting start Low or No Yield check_reagents Are reagents active and pure? start->check_reagents check_conditions Are reaction conditions anhydrous and inert? check_reagents->check_conditions Yes solution_reagents Use fresh/pure reagents. Activate Zn-Cu couple. check_reagents->solution_reagents No check_reactivity Is the alkene electron-deficient? check_conditions->check_reactivity Yes solution_conditions Dry glassware and use inert atmosphere. check_conditions->solution_conditions No solution_reactivity Use Furukawa or Shi modification. check_reactivity->solution_reactivity Yes end Problem Resolved check_reactivity->end No, consult further. solution_reagents->end solution_conditions->end solution_reactivity->end

Caption: A logical workflow for troubleshooting low yields in the Simmons-Smith reaction.

Synthesis Route 3: Fischer Esterification of Cyclopropanecarboxylic Acid

This is a classic acid-catalyzed esterification reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my esterification reaction not going to completion?

A1: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the starting materials.[10]

Q2: What is the best way to improve the yield of my esterification?

A2: To drive the equilibrium towards the product, you can either use a large excess of one of the reactants (usually the less expensive one, ethanol in this case) or remove the water as it is formed, for example, by using a Dean-Stark apparatus.[10]

Q3: What are common impurities in the final product?

A3: The most common impurities are unreacted cyclopropanecarboxylic acid and ethanol. If the starting cyclopropanecarboxylic acid contains impurities, these may also be carried through to the final product.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Low Conversion to Ester Reaction has reached equilibrium.Use a large excess of ethanol or remove water using a Dean-Stark apparatus.
Inactive or insufficient catalyst.Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid. Ensure you are using a sufficient catalytic amount.
Insufficient reaction time or temperature.Ensure the reaction is heated to reflux for an adequate time. Monitor the progress by TLC or GC.
Difficulty in Product Isolation The product is soluble in the aqueous phase during workup, especially if excess ethanol is present.After neutralizing the acid, ensure to extract thoroughly with a suitable organic solvent. If a large excess of ethanol was used, it may need to be removed by distillation before extraction.
Formation of emulsions during workup.Add brine (saturated NaCl solution) to help break up emulsions.
Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine cyclopropanecarboxylic acid (1.0 equivalent), a large excess of ethanol (e.g., 5-10 equivalents or as the solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a large excess of ethanol was used, remove it by rotary evaporation. Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst and remove any unreacted carboxylic acid. Finally, wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation.

Reaction Equilibrium

Fischer_Esterification Fischer Esterification Equilibrium cluster_shift_right Shift Equilibrium to Products reactants Cyclopropanecarboxylic Acid + Ethanol products This compound + Water reactants->products Esterification (H+ catalyst) products->reactants Hydrolysis (H+ catalyst) increase_ethanol Increase [Ethanol] increase_ethanol->reactants remove_water Remove Water remove_water->products

Caption: The reversible nature of Fischer esterification and methods to drive the reaction toward product formation.

Quantitative Data Summary

References

Technical Support Center: Purification of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude ethyl cyclopropanecarboxylate, a common intermediate in pharmaceutical and agrochemical synthesis. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may arise during the purification of this compound.

Distillation

  • Q1: My distillation is very slow, and I'm not reaching the expected boiling point of this compound (129-133 °C at atmospheric pressure). What could be the issue?

    • A1: This could be due to several factors:

      • Inadequate Heating: Ensure your heating mantle is set to a temperature sufficiently above the boiling point of the compound and is in good contact with the distillation flask.

      • Vacuum Leaks (for vacuum distillation): If you are performing a vacuum distillation, check all joints and connections for leaks. Even a small leak can significantly impact the pressure and, consequently, the boiling point.

      • Incorrect Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Q2: During vacuum distillation, the pressure is fluctuating, leading to inconsistent boiling.

    • A2: Pressure fluctuations are a common issue in vacuum distillation.

      • Ensure the vacuum pump is in good working condition and the vacuum tubing is thick-walled and not collapsing.

      • Use a vacuum regulator or a bleed valve to maintain a stable pressure.

      • Check for leaks in the system, paying close attention to all ground glass joints.

  • Q3: My crude material is foaming excessively during distillation.

    • A3: Foaming can be caused by the presence of high-boiling impurities or residual solvents.

      • Ensure the crude material is free of volatile solvents before starting the distillation.

      • Adding a few boiling chips or a magnetic stir bar can promote smooth boiling.

      • In severe cases, anti-foaming agents can be used, but this may introduce another impurity. A slow, gradual heating rate can also help to minimize foaming.

Column Chromatography

  • Q4: I am not getting good separation of my product from impurities on the silica gel column.

    • A4: Poor separation is often related to the choice of solvent system.

      • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. For this compound, a good starting point is a mixture of ethyl acetate and hexanes.[1] Vary the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the product.

      • Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to inefficient separation.

      • Sample Loading: Load the crude sample in a minimal amount of solvent to ensure a narrow starting band.

  • Q5: I can't see the spots for this compound on my TLC plate under UV light.

    • A5: this compound is a saturated ester and does not possess a UV chromophore, so it will not be visible under UV light. You will need to use a chemical stain for visualization. Potassium permanganate or p-anisaldehyde stains are effective for visualizing esters.[2]

Workup

  • Q6: After the aqueous workup, I am having trouble with emulsion formation.

    • A6: Emulsions are common when washing organic layers with aqueous solutions.

      • Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

      • Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.

      • Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.

  • Q7: My final product is cloudy, suggesting the presence of water.

    • A7: Residual water is a common impurity.

      • After the aqueous wash, dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[3]

      • Ensure the organic layer is in contact with the drying agent for a sufficient amount of time (e.g., 15-30 minutes) with occasional swirling.

      • Filter the drying agent completely before removing the solvent.

Experimental Protocols

1. Workup Procedure to Remove Acidic Impurities

This protocol is designed to remove unreacted cyclopropanecarboxylic acid and any acid catalyst from the crude reaction mixture.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any evolved carbon dioxide gas.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.

2. Purification by Fractional Distillation

This method is suitable for separating this compound from impurities with significantly different boiling points.

  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Place the crude this compound and a few boiling chips in the distillation flask.

  • Heat the flask gently.

  • Discard the initial fraction that distills at a lower temperature, as this may contain residual ethanol and water. The ethanol-water azeotrope boils at approximately 78.2 °C.[4][5]

  • Collect the fraction that distills at the boiling point of this compound (129-133 °C at atmospheric pressure).[6]

  • Monitor the temperature closely; a sharp drop in temperature indicates that the product has finished distilling.

3. Purification by Flash Column Chromatography

This technique is effective for separating impurities with similar polarities to the product.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of ethyl acetate/hexanes (e.g., start with a 1:9 ratio).

    • Visualize the plate using a potassium permanganate or p-anisaldehyde stain.

    • Adjust the solvent system until the product has an Rf value of approximately 0.2-0.3.

  • Column Preparation and Elution:

    • Pack a glass column with silica gel using the optimized solvent system as the eluent.

    • Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

  • What are the most common impurities in crude this compound?

    • The most common impurities are typically unreacted starting materials such as cyclopropanecarboxylic acid and ethanol, residual acid catalyst (e.g., sulfuric acid), and water.

  • How can I confirm the purity of my final product?

    • Purity can be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The refractive index can also be a good indicator of purity. The reported refractive index for pure this compound is around 1.420 at 20 °C.[6][7]

  • What is the best method for removing water from the final product?

    • A combination of washing with brine during the workup, followed by drying the organic solution with an anhydrous drying agent like sodium sulfate or magnesium sulfate, is effective.[3] For trace amounts of water in the final product, azeotropic distillation with a suitable solvent like toluene can be employed.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (nD20)
This compound114.14129-1330.961.420
Cyclopropanecarboxylic acid86.09182-1841.0811.438
Ethanol46.0778.30.7891.361
Water18.021001.0001.333
Ethanol/Water Azeotrope (95.6% Ethanol)-78.2--

Data sourced from references[2][4][5][7][8][9][10][11][12][13][14][15]

Troubleshooting Workflow

G start Crude this compound workup Aqueous Workup (NaHCO3, Brine) start->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry troubleshoot_workup Troubleshoot Workup - Emulsion? Add brine. - Water present? Dry again. workup->troubleshoot_workup concentrate Concentrate dry->concentrate purity_check1 Check Purity (TLC/GC) concentrate->purity_check1 distillation Fractional Distillation purity_check1->distillation Impurity Boiling Point Different chromatography Column Chromatography purity_check1->chromatography Impurity Polarity Similar pure_product Pure this compound purity_check1->pure_product Purity OK purity_check2 Check Purity (GC/NMR) distillation->purity_check2 troubleshoot_dist Troubleshoot Distillation - Check for leaks - Adjust heating - Thermometer placement distillation->troubleshoot_dist chromatography->purity_check2 troubleshoot_chrom Troubleshoot Chromatography - Optimize solvent system (TLC) - Repack column chromatography->troubleshoot_chrom purity_check2->pure_product Purity OK purity_check2->troubleshoot_dist Distillation Failed purity_check2->troubleshoot_chrom Chromatography Failed troubleshoot_dist->distillation troubleshoot_chrom->chromatography troubleshoot_workup->workup

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Optimizing Ethyl Cyclopropanecarboxylate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl cyclopropanecarboxylate via esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of cyclopropanecarboxylic acid with ethanol.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Reaction Equilibrium The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants, resulting in low yield.[1][2]
Solution 1: Use Excess Reactant. Employ a large excess of one reactant, typically the less expensive one (ethanol), to shift the equilibrium towards the formation of the ester.[1][2]
Solution 2: Water Removal. Actively remove water as it forms. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1] Alternatively, using a drying agent like molecular sieves can also be effective.[2]
Inactive or Insufficient Catalyst The acid catalyst may be old, hydrated, or used in an insufficient amount.[1]
Solution: Use a fresh, anhydrous acid catalyst. Ensure the catalyst loading is appropriate for the reaction scale. For solid acid catalysts like Amberlyst-15, ensure it is properly dried before use.[3]
Insufficient Reaction Time or Temperature Esterification reactions can be slow and may require elevated temperatures to proceed at a reasonable rate.[1]
Solution: Ensure the reaction is heated to reflux for an adequate period. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.[1]

Problem 2: Product Decomposition or Side Reactions

Potential Cause Troubleshooting Steps
High Reaction Temperature Prolonged heating at high temperatures can sometimes lead to side reactions, such as the dehydration of the alcohol to form ethers.[1]
Solution: Run the reaction at the lowest effective reflux temperature. Avoid unnecessarily long reaction times after the starting material has been consumed.
Strongly Acidic Conditions While an acid catalyst is necessary, excessively harsh acidic conditions might promote unwanted side reactions.
Solution: Consider using a milder catalyst. Solid acid catalysts are often a good alternative to strong mineral acids like sulfuric acid.[1][4]

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Emulsion Formation During Workup Vigorous shaking during the extraction process can lead to the formation of stable emulsions, making phase separation difficult.[5]
Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding brine or allowing the mixture to stand for an extended period can help break it. Mechanical stirring during extraction can also prevent emulsion formation.[5]
Incomplete Removal of Acid Catalyst Residual acid catalyst can co-distill with the product or cause decomposition during distillation.
Solution: Thoroughly wash the organic layer with a weak base, such as saturated sodium bicarbonate solution, to neutralize and remove the acid catalyst before drying and distillation.[1]
Presence of Unreacted Starting Materials Incomplete reaction will result in the contamination of the final product with unreacted cyclopropanecarboxylic acid and/or ethanol.
Solution: Ensure the reaction has gone to completion before workup. Washing with a weak base will remove unreacted carboxylic acid. Excess ethanol is typically removed during solvent evaporation and final purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the esterification of cyclopropanecarboxylic acid?

A1: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1][6]

  • Heterogeneous Catalysts: Solid acid catalysts such as Amberlyst-15 and Nafion-H are particularly useful as they can be easily filtered off after the reaction, simplifying the workup.[3] Zeolites and other metal oxides also show promise in esterification reactions.[7]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:

  • Thin Layer Chromatography (TLC): Compare the spot of the reaction mixture to the spots of the starting materials (cyclopropanecarboxylic acid and ethanol) and a reference standard of the product (this compound), if available.

  • Gas Chromatography (GC): This technique can provide a more quantitative measure of the conversion of the starting material to the product.

Q3: What is the typical workup procedure for this esterification?

A3: A standard workup procedure involves:

  • Cooling the reaction mixture to room temperature.

  • If a solid catalyst was used, it is removed by filtration.

  • The mixture is transferred to a separatory funnel and washed sequentially with water, a saturated solution of sodium bicarbonate (to remove the acid catalyst and unreacted carboxylic acid), and finally with brine.[1]

  • The separated organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.[1]

  • The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude ester is then purified, typically by vacuum distillation.[1]

Q4: Can I perform this reaction without a solvent?

A4: Yes, it is possible to perform the esterification using an excess of the alcohol (ethanol) as both a reactant and the solvent. This approach helps to drive the equilibrium towards the product side.[2]

Catalyst Performance Data

The following table summarizes performance data for different acid catalysts in the esterification of cyclopropanecarboxylic acid and other similar carboxylic acids.

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
Amberlyst-15 Cyclopropanecarboxylic acid, EthanolReflux (~78)20>95% conversion[3]
Nafion-H Cyclopropanecarboxylic acid, EthanolReflux (~78)20>95% conversion[3]
Sulfuric Acid Fatty Acid, Trimethylolpropane1505~79%[8]
Perchloric Acid Jatropha Curcas Oil FA, Trimethylolpropane150370%[9]
p-Toluenesulfonic acid Jatropha Curcas Oil FA, Trimethylolpropane1503<70%[9]

Experimental Protocol: Synthesis of this compound using a Solid Acid Catalyst

This protocol provides a general guideline for the esterification of cyclopropanecarboxylic acid with ethanol using Amberlyst-15 as the catalyst.

Materials:

  • Cyclopropanecarboxylic acid

  • Ethanol (anhydrous)

  • Amberlyst-15 resin

  • Toluene (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq), ethanol (5-10 eq), and Amberlyst-15 (10-20% by weight of the carboxylic acid). If using a Dean-Stark apparatus, fill the side arm with toluene.

  • Reflux: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark apparatus, continue refluxing until no more water is collected in the side arm.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the starting carboxylic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by filtration.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent.

    • Remove the ethanol and toluene (if used) using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[1]

Visualizations

Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine: - Cyclopropanecarboxylic Acid - Ethanol (excess) - Acid Catalyst (e.g., Amberlyst-15) reflux Heat to Reflux (with optional water removal via Dean-Stark) reactants->reflux monitor Monitor Progress (TLC or GC) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter to Remove Catalyst (if heterogeneous) cool->filter wash Wash with: 1. Water 2. NaHCO3 (aq) 3. Brine filter->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate distill Vacuum Distillation evaporate->distill product Pure Ethyl Cyclopropanecarboxylate distill->product

Caption: A flowchart of the experimental workflow for synthesizing this compound.

Troubleshooting_Yield Troubleshooting Low Product Yield start Low or No Product Yield q1 Was water effectively removed during the reaction? start->q1 sol1 Solution: Improve water removal (e.g., check Dean-Stark setup, add molecular sieves) q1->sol1 No q2 Was an excess of one reactant used? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Solution: Increase molar ratio of ethanol (e.g., to 5:1 or 10:1) q2->sol2 No q3 Is the catalyst active and was the concentration sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Solution: Use fresh, anhydrous catalyst and/or increase catalyst loading q3->sol3 No q4 Were the reaction time and temperature adequate? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Solution: Increase reflux time and monitor reaction progress via TLC/GC q4->sol4 No q4->end_node Yes a4_no No sol4->end_node

Caption: A logical guide to troubleshooting low product yield in esterification reactions.

References

Effect of temperature on ethyl cyclopropanecarboxylate synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of ethyl cyclopropanecarboxylate. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experiments, with a focus on the effect of temperature on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are several established methods for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. The most common routes include:

  • Cyclopropanation of an alkene with ethyl diazoacetate (EDA): This method involves the reaction of an alkene (like styrene or ethyl acrylate) with EDA in the presence of a metal catalyst.

  • Simmons-Smith Reaction: This classic method utilizes a zinc-copper couple and diiodomethane to cyclopropanate an alkene, such as ethyl acrylate.

  • Intramolecular Cyclization of an Ethyl 4-halobutyrate: This involves the base-catalyzed ring closure of a γ-haloester.

  • Fischer Esterification of Cyclopropanecarboxylic Acid: This is a straightforward method involving the acid-catalyzed reaction of cyclopropanecarboxylic acid with ethanol.

Q2: How does temperature generally affect the yield of this compound synthesis?

A2: Temperature is a critical parameter in the synthesis of this compound and its effect varies depending on the reaction mechanism.

  • For exothermic reactions like many cyclopropanations, lower temperatures are often favored to improve selectivity and minimize side reactions. However, the reaction rate will decrease at lower temperatures, requiring longer reaction times.

  • For endothermic or equilibrium-driven reactions like Fischer esterification, higher temperatures can increase the reaction rate and help drive the reaction to completion. However, excessively high temperatures can lead to decomposition of reactants or products.

  • In the case of reactions involving thermally sensitive reagents like ethyl diazoacetate , temperature control is crucial to prevent decomposition and ensure safety.

Q3: I am getting a low yield in my cyclopropanation reaction with ethyl diazoacetate. What are the likely causes related to temperature?

A3: Low yields in cyclopropanations with ethyl diazoacetate (EDA) are a common issue. Temperature plays a significant role:

  • Temperature is too high: EDA is thermally unstable and can decompose, leading to the formation of byproducts such as diethyl maleate and fumarate. This decomposition is often accelerated by the presence of metal catalysts.

  • Temperature is too low: While lower temperatures can suppress side reactions, they also slow down the rate of the desired cyclopropanation. If the reaction time is not adjusted accordingly, this can result in incomplete conversion and low yield.

  • Poor heat dissipation: On a larger scale, exothermic cyclopropanation reactions can lead to a localized increase in temperature if stirring and cooling are inadequate, causing decomposition of EDA.

Q4: My Simmons-Smith reaction is sluggish and giving a poor yield. Could temperature be the problem?

A4: Yes, temperature can significantly impact the Simmons-Smith reaction.

  • Formation of the Zinc Carbenoid: The initial reaction between the zinc-copper couple and diiodomethane to form the active carbenoid is often initiated by gentle heating. However, the temperature should be carefully controlled as the reaction is exothermic.

  • Reaction with the Alkene: The cyclopropanation step itself is typically carried out at or below room temperature. Running the reaction at too low a temperature may slow it down considerably, while higher temperatures can lead to side reactions and decomposition of the carbenoid.

Q5: What is the optimal temperature for the intramolecular cyclization of ethyl 4-chlorobutyrate?

A5: The base-catalyzed intramolecular cyclization of ethyl 4-chlorobutyrate to this compound is typically carried out at elevated temperatures. A preferred temperature range is between 140°C and 200°C. A specific example shows a high yield (91.2%) when the reaction is carried out at the reflux temperature of the alcoholic solvent with a sodium alcoholate base. Lower temperatures will result in a significantly slower reaction rate.

Troubleshooting Guides

Guide 1: Low Yield in Cyclopropanation with Ethyl Diazoacetate
Symptom Possible Cause (Temperature-Related) Suggested Solution
Low conversion of starting alkene Reaction temperature is too low, leading to a slow reaction rate.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or GC. Alternatively, increase the reaction time.
Formation of significant byproducts (e.g., diethyl maleate/fumarate) Reaction temperature is too high, causing thermal decomposition of ethyl diazoacetate.Perform the reaction at a lower temperature. For highly active catalysts, temperatures as low as -78°C may be necessary. Consider a slow addition of the ethyl diazoacetate solution to the reaction mixture to maintain a low concentration and better control the temperature.
Inconsistent yields between batches Poor temperature control and heat dissipation, especially on a larger scale.Ensure efficient stirring and use a cooling bath to maintain a stable internal reaction temperature. For larger reactions, consider using a jacketed reactor.
Guide 2: Issues with Simmons-Smith Cyclopropanation
Symptom Possible Cause (Temperature-Related) Suggested Solution
Reaction fails to initiate Insufficient temperature to activate the zinc and form the carbenoid.Gentle heating (e.g., with a heat gun) may be required to initiate the reaction. The reaction is often run at the reflux temperature of the solvent (e.g., diethyl ether).
Low yield and complex product mixture Reaction temperature is too high, leading to decomposition of the Simmons-Smith reagent.Maintain the reaction at a moderate temperature (e.g., room temperature or gentle reflux) after initiation. Ensure efficient stirring.

Data Presentation

Table 1: Effect of Temperature on the Yield of this compound via Different Synthesis Routes

Synthesis MethodAlkene/Starting MaterialCatalyst/ReagentTemperature (°C)Yield (%)Reference
CyclopropanationStyreneRh₂(OAc)₄25~90 (cis/trans mixture)General Literature
CyclopropanationStyreneIr(TTP)CH₃-78High Turnover
Intramolecular CyclizationEthyl 4-chlorobutyrateSodium EthoxideReflux (~78)66
Intramolecular CyclizationEthyl 4-chlorobutyrateSodium Ethoxide155-160>90
Fischer EsterificationCyclopropanecarboxylic AcidSulfuric AcidReflux (~85)98
Simmons-Smith ReactionEthyl AcrylateZn-Cu, CH₂I₂Room Temp - RefluxTypically Good

Note: The yields presented are based on literature reports and can vary depending on the specific reaction conditions, scale, and purity of reagents.

Experimental Protocols

Protocol 1: Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of styrene (1.0 equiv) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.5 mol%) in anhydrous dichloromethane, slowly add a solution of ethyl diazoacetate (1.1 equiv) in dichloromethane via a syringe pump over several hours.

  • Maintain the reaction temperature at 25°C using a water bath.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain ethyl 2-phenylcyclopropane-1-carboxylate.

Protocol 2: Simmons-Smith Cyclopropanation of Ethyl Acrylate

Materials:

  • Zinc-Copper couple

  • Diiodomethane

  • Ethyl acrylate

  • Diethyl ether (anhydrous)

Procedure:

  • Activate zinc dust by treating it with a solution of copper(II) sulfate or by washing with HCl.

  • In a flask equipped with a reflux condenser and a dropping funnel, place the activated zinc-copper couple.

  • Add a solution of diiodomethane (1.1 equiv) in anhydrous diethyl ether to the dropping funnel.

  • Add a portion of the diiodomethane solution to the zinc-copper couple and gently heat to initiate the reaction.

  • Once the reaction starts (indicated by the formation of a white precipitate and gentle reflux), add the remaining diiodomethane solution and a solution of ethyl acrylate (1.0 equiv) in diethyl ether dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by GC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Visualizations

Temperature_Effect_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Low Yield Start Select Synthesis Method Method1 Cyclopropanation with EDA Method2 Simmons-Smith Reaction Method3 Intramolecular Cyclization Method4 Fischer Esterification LowYield Low Yield Observed Method1->LowYield Method2->LowYield Method3->LowYield Method4->LowYield TempTooHigh Temperature Too High? LowYield->TempTooHigh TempTooLow Temperature Too Low? LowYield->TempTooLow Decomposition Byproduct Formation (Decomposition) TempTooHigh->Decomposition SlowRate Incomplete Conversion (Slow Rate) TempTooLow->SlowRate OptimizeTemp Optimize Temperature Decomposition->OptimizeTemp SlowRate->OptimizeTemp

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Temp_Yield_Relationship cluster_yield Effect on Yield cluster_factors Influencing Factors Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases with Temp Selectivity Selectivity / Side Reactions Temp->Selectivity Often Decreases with Temp Stability Reagent / Product Stability Temp->Stability Can Decrease with High Temp Yield Yield of this compound Rate->Yield Selectivity->Yield Stability->Yield

Caption: Logical relationship between temperature and reaction yield.

Technical Support Center: Simmons-Smith Cyclopropanation of Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the byproducts of the Simmons-Smith reaction for the synthesis of ethyl cyclopropanecarboxylate.

Troubleshooting Guide

The Simmons-Smith reaction, while a cornerstone in organic synthesis for the formation of cyclopropane rings, can present challenges, particularly with electron-deficient alkenes like ethyl acrylate.[1] Low yields, incomplete conversion, and the formation of various byproducts are common hurdles. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Low or No Yield of this compound

A diminished or complete lack of the desired product is the most frequent issue encountered. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Zinc Reagent The activity of the zinc-copper couple or diethylzinc is critical. Ensure the Zn-Cu couple is freshly prepared and activated. For the Furukawa modification, use high-quality diethylzinc.
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can hinder the reaction.
Presence of Moisture or Air The Simmons-Smith reagent is highly sensitive to moisture and air. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, be cautious as higher temperatures can promote side reactions.
Low Substrate Reactivity Ethyl acrylate is an electron-deficient alkene, making it less reactive in the traditional Simmons-Smith reaction. Consider using a more reactive modification of the reaction.
Issue 2: Incomplete Conversion of Ethyl Acrylate

Observing a significant amount of unreacted starting material is a common problem. The troubleshooting steps below can help improve conversion rates.

Potential CauseRecommended Solution
Insufficient Reagent Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).
Short Reaction Time Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary. Electron-deficient alkenes may require longer reaction times for complete conversion.
Inadequate Stirring For heterogeneous reactions using a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.
Issue 3: Formation of Unexpected Byproducts

The presence of byproducts complicates purification and reduces the yield of this compound. Below are common byproducts and strategies to minimize their formation.

  • Poly(ethyl acrylate): Due to the reaction conditions, polymerization of the starting material can be a significant side reaction.

    • Mitigation: Maintain a low reaction temperature and consider a slower addition of the Simmons-Smith reagent to keep the concentration of reactive species low.

  • Products from Michael Addition: The reaction of diethylzinc (in the Furukawa modification) can lead to the conjugate addition of an ethyl group to ethyl acrylate.

    • Mitigation: Use of a nickel catalyst has been shown to favor cyclopropanation over Michael addition.[1]

  • Byproducts from Lewis Acidity of ZnI₂: The zinc iodide (ZnI₂) generated in the reaction is a Lewis acid that can catalyze side reactions.[2]

    • Mitigation: In the Furukawa modification, a slight excess of diethylzinc can scavenge the ZnI₂, forming the less acidic EtZnI.[2] Alternatively, the reaction can be quenched with pyridine to sequester the ZnI₂.[2]

  • Methylation of Heteroatoms: Although less relevant for ethyl acrylate itself, if other functional groups with heteroatoms (e.g., alcohols, amines) are present in the substrate, they can be methylated by the electrophilic zinc carbenoid.[2][3]

    • Mitigation: Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the Simmons-Smith reaction of ethyl acrylate so sluggish?

A1: The Simmons-Smith reaction involves an electrophilic carbenoid species that reacts more readily with electron-rich alkenes. Ethyl acrylate is an electron-deficient alkene due to the electron-withdrawing nature of the ester group, which deactivates the double bond towards electrophilic attack, leading to a slower reaction rate.

Q2: What are the recommended modifications to the Simmons-Smith reaction for improving the yield of this compound?

A2: For electron-deficient alkenes like ethyl acrylate, several modifications can significantly improve the reaction outcome:

  • Furukawa Modification: This method uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, which often results in a more reactive and reproducible reagent.[2][4]

  • Shi Modification: This modification employs a more nucleophilic zinc carbenoid, which is more effective for less reactive, electron-deficient alkenes.

  • Nickel Catalysis: The addition of a nickel catalyst has been shown to drastically accelerate the cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc.[1]

Q3: What are the typical byproducts to expect in the Simmons-Smith reaction of ethyl acrylate?

A3: Besides unreacted starting material, the main byproducts can include poly(ethyl acrylate) and, in the case of the Furukawa modification, the product of Michael addition of an ethyl group. Side reactions catalyzed by the Lewis acidic byproduct ZnI₂ can also occur.[2]

Q4: What is the proper work-up procedure for a Simmons-Smith reaction?

A4: A typical work-up involves quenching the reaction by the slow and cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0°C.[3] This is followed by extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The crude product is then typically purified by distillation or column chromatography.[3]

Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation of Ethyl Acrylate

This protocol is a general guideline for the cyclopropanation of ethyl acrylate using diethylzinc and diiodomethane.

Materials:

  • Ethyl acrylate

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, flame-dried and assembled under an inert atmosphere.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl acrylate (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc (1.2 eq) in hexanes to the stirred solution at 0 °C.

  • To the dropping funnel, add diiodomethane (1.2 eq) dissolved in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.

Protocol 2: Nickel-Catalyzed Cyclopropanation of α,β-Unsaturated Esters (Adapted from Xu et al.)[1]

This protocol describes a nickel-catalyzed approach for the cyclopropanation of electron-deficient alkenes.

Materials:

  • α,β-Unsaturated ester (e.g., methyl cinnamate as a model)

  • Nickel(II) chloride (NiCl₂)

  • Diiodomethane

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the α,β-unsaturated ester (1.0 eq), NiCl₂ (5 mol%), and anhydrous DCM.

  • Add diiodomethane (2.0 eq) to the mixture.

  • Cool the mixture to 0 °C and slowly add a solution of diethylzinc (2.0 eq) in hexanes dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes the effect of a nickel catalyst on the cyclopropanation of methyl cinnamate, an α,β-unsaturated ester similar to ethyl acrylate, as reported by Xu et al.[1] This data illustrates the significant improvement in yield achievable with the catalyzed system.

EntryCatalyst (mol%)Time (h)Yield (%)
1None110
2NiCl₂ (5)185

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification start Flame-dry glassware under inert atmosphere add_substrate Add ethyl acrylate and anhydrous solvent start->add_substrate cool Cool to 0 °C add_substrate->cool add_et2zn Slowly add Diethylzinc cool->add_et2zn add_ch2i2 Dropwise addition of Diiodomethane solution add_et2zn->add_ch2i2 warm_stir Warm to RT and stir for 12-24h add_ch2i2->warm_stir monitor Monitor by TLC/GC-MS warm_stir->monitor quench Quench with sat. aq. NaHCO₃ at 0 °C monitor->quench extract Extract with organic solvent quench->extract dry Dry, filter, and concentrate extract->dry purify Purify by distillation or chromatography dry->purify

Caption: Experimental workflow for the Furukawa-modified Simmons-Smith reaction.

troubleshooting_logic cluster_reagents Reagent & Condition Check cluster_optimization Reaction Optimization cluster_modification Advanced Solutions start Low Yield or Incomplete Reaction check_zinc Is the Zinc reagent freshly prepared/activated? start->check_zinc check_ch2i2 Is the Diiodomethane of high purity? start->check_ch2i2 check_inert Is the reaction under strictly inert conditions? start->check_inert increase_temp Gradually increase reaction temperature check_inert->increase_temp If conditions are optimal increase_time Extend reaction time increase_temp->increase_time increase_equiv Increase equivalents of Simmons-Smith reagent increase_time->increase_equiv furukawa Use Furukawa modification (Et₂Zn) increase_equiv->furukawa If still low yield shi Use Shi modification furukawa->shi nickel Consider Nickel-catalyzed protocol shi->nickel

References

Technical Support Center: Purification of Distilled Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of distilled ethyl cyclopropanecarboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via distillation.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities The boiling points of the impurities are too close to that of this compound for simple distillation to be effective.Implement fractional distillation to increase the separation efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[1]
The distillation rate is too fast, preventing proper equilibrium between the liquid and vapor phases in the column.Reduce the heating rate to ensure a slow and steady distillation. A general guideline is to collect the distillate at a rate of 1-2 drops per second.
Product Purity Decreases After Initial Fractions Co-distillation of an impurity with a slightly higher boiling point.Monitor the distillation temperature closely. Collect fractions in smaller volumes and analyze the purity of each fraction by Gas Chromatography (GC). Combine only the fractions with the desired purity.
Product Appears Yellow or Brown Thermal decomposition of the product or impurities at high temperatures.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of this compound and minimize thermal degradation.[2][3]
Presence of acidic or basic impurities catalyzing decomposition.Neutralize the crude product before distillation. Wash the crude ester with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine. Dry the ester with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before distillation.
Bumping or Uncontrolled Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer to ensure even heat distribution. Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.
Low Product Recovery Significant hold-up of the product in the distillation column and condenser.For small-scale distillations, use a short-path distillation apparatus to minimize the surface area where the product can be retained.
Loss of volatile product through vacuum pump.Use a cold trap (e.g., with dry ice/acetone) between the receiving flask and the vacuum pump to condense any product vapors that bypass the condenser.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route.

  • From cyclopropanecarboxylic acid and ethanol: Unreacted cyclopropanecarboxylic acid and ethanol are the most common impurities. Side products from the synthesis of the acid precursor, such as crotonic acid, may also be present if not removed prior to esterification.[4]

  • From ethyl γ-chlorobutyrate: Potential impurities include unreacted starting material, the side-product 4-ethoxybutyric acid ethyl ester, and γ-butyrolactone.[5]

Q2: What are the boiling points of this compound and its potential impurities?

A2: The boiling points are crucial for planning the distillation.

Compound Boiling Point (°C) at atmospheric pressure
This compound131-132 °C[5]
Ethanol78 °C
γ-Butyrolactone204-206 °C
Cyclopropanecarboxylic acid182-184 °C[4]
Crotonic acid180-181 °C[4]
Ethyl γ-chlorobutyrate196-198 °C

Q3: When should I use fractional distillation instead of simple distillation?

A3: Fractional distillation is recommended when the boiling points of the components in the mixture are close (typically less than a 70 °C difference).[1] Given that the boiling points of some potential impurities are significantly different, a simple distillation might remove very low or very high boiling impurities. However, for impurities with closer boiling points, fractional distillation is necessary to achieve high purity.

Q4: How can I monitor the purity of my distilled fractions?

A4: The most common and effective method for monitoring purity is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3] This will allow you to quantify the amount of this compound and any impurities in each fraction. Thin Layer Chromatography (TLC) can also be a quick, qualitative method to assess the separation.

Q5: Can this compound decompose during distillation?

A5: While this compound is relatively stable, prolonged heating at high temperatures can potentially lead to decomposition. To minimize this risk, especially if the crude product contains impurities that can catalyze decomposition, it is advisable to perform the distillation under reduced pressure.[3]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing impurities with close boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation (optional)

Procedure:

  • Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to a round-bottom flask. The flask should not be more than two-thirds full.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure a constant stirring rate.

  • Distillation: As the mixture heats, a ring of condensing vapor will rise through the fractionating column. Adjust the heating rate to ensure this rise is slow and steady to allow for proper separation.[1] If the distillation is too slow, you can insulate the column with glass wool.

  • Fraction Collection:

    • Collect the initial fraction (forerun) which will contain lower-boiling impurities. The temperature will be below the boiling point of the product.

    • As the temperature stabilizes at the boiling point of this compound (131-132 °C at atmospheric pressure), change the receiving flask to collect the main product fraction.

    • Collect the product as long as the temperature remains stable. If the temperature drops, it may indicate that all the product has distilled. A subsequent rise in temperature would indicate the distillation of higher-boiling impurities.

  • Analysis: Analyze the purity of the collected fractions using GC.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the purity of this compound fractions.

Materials:

  • Gas chromatograph with FID or MS detector

  • Appropriate GC column (e.g., a non-polar or medium-polarity column)

  • Helium or nitrogen carrier gas

  • Syringe for sample injection

  • Vials for sample preparation

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of each collected fraction in a suitable solvent. A typical dilution is 1 µL of the sample in 1 mL of solvent.

  • GC Method Setup:

    • Set the injector temperature (e.g., 250 °C).

    • Set the oven temperature program. An example program could be: hold at 50 °C for 2 minutes, then ramp at 10 °C/minute to 250 °C and hold for 5 minutes. This program should be optimized to achieve good separation of all components.

    • Set the detector temperature (e.g., 280 °C).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time (determined by injecting a pure standard if available). Calculate the purity by determining the area percentage of the product peak relative to the total area of all peaks in the chromatogram.

Visualizations

G Troubleshooting Logic for Poor Purity start Distilled Ethyl Cyclopropanecarboxylate Purity is Low check_bp Are boiling points of impurities close to product? start->check_bp check_temp Is distillation temperature stable? check_bp->check_temp No fractional Use Fractional Distillation check_bp->fractional Yes check_color Is the product colored? check_temp->check_color Yes, and purity is consistent slow_rate Reduce Distillation Rate check_temp->slow_rate No collect_fractions Collect Smaller Fractions and Analyze Purity check_temp->collect_fractions Yes, but purity drops vacuum Use Vacuum Distillation check_color->vacuum Yes neutralize Neutralize Crude Product Before Distillation check_color->neutralize Yes

Caption: Troubleshooting workflow for low purity.

G Experimental Workflow for Purification and Analysis crude_product Crude Ethyl Cyclopropanecarboxylate pretreatment Optional: Neutralizing Wash (e.g., NaHCO3 wash) crude_product->pretreatment distillation Fractional Distillation pretreatment->distillation fractions Collect Multiple Fractions distillation->fractions gc_analysis GC Purity Analysis of Each Fraction fractions->gc_analysis combine Combine High-Purity Fractions gc_analysis->combine pure_product Pure Ethyl Cyclopropanecarboxylate combine->pure_product

References

Minimizing dimer formation in ethyl diazoacetate reactions for cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the formation of carbene dimers (diethyl maleate and diethyl fumarate) during cyclopropanation reactions using ethyl diazoacetate (EDA).

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a problem in cyclopropanation reactions?

A1: Dimer formation refers to the reaction of two molecules of the carbene intermediate, generated from ethyl diazoacetate, to form diethyl maleate and diethyl fumarate. This is a significant side reaction that competes with the desired cyclopropanation of the target olefin.[1][2] High levels of dimer formation reduce the yield of the desired cyclopropane product and complicate purification.

Q2: What are the primary factors that influence the rate of dimer formation?

A2: The primary factors influencing dimer formation include:

  • Concentration of Ethyl Diazoacetate (EDA): A high local concentration of the carbene intermediate significantly favors dimerization.

  • Catalyst Choice and Activity: The type of catalyst (e.g., rhodium, copper, ruthenium, palladium) and its efficiency in promoting the carbene transfer to the olefin are crucial.[2][3][4]

  • Rate of EDA Addition: Rapid addition of EDA leads to a transient high concentration of the carbene, promoting dimerization.[1]

  • Reaction Temperature: Temperature can affect the relative rates of cyclopropanation and dimerization.

  • Solvent: The choice of solvent can influence catalyst activity and stability, thereby affecting the reaction outcome.[1][3]

Q3: Which catalysts are most effective at minimizing dimer formation?

A3: While various catalysts can be used, rhodium(II) complexes, such as Rh₂(OAc)₄, are often highly effective for cyclopropanation and can minimize dimer formation when used under optimized conditions.[1][3][5] Copper-based catalysts like Cu(OTf)₂ are also widely used.[1] Engineered myoglobin variants have shown high cyclopropanation activity with no formation of carbene dimerization byproducts.[6] The choice of catalyst can be substrate-dependent, and screening may be necessary to find the optimal catalyst for a specific transformation.

Troubleshooting Guides

Issue: High Levels of Dimer Formation

High dimer formation is a common issue that directly impacts the yield of the desired cyclopropanation product. The following troubleshooting guide will help you diagnose and resolve this problem.

Troubleshooting Workflow:

Dimer_Troubleshooting start High Dimer Formation Observed check_addition_rate Is the EDA being added slowly? start->check_addition_rate slow_addition Implement slow addition of EDA using a syringe pump. check_addition_rate->slow_addition No check_concentration Is the overall reaction concentration appropriate? check_addition_rate->check_concentration Yes solution Reduced Dimer Formation slow_addition->solution dilute Dilute the reaction mixture. check_concentration->dilute No, too concentrated check_catalyst Is the catalyst active and appropriate for the substrate? check_concentration->check_catalyst Yes dilute->solution optimize_catalyst Screen different catalysts (e.g., Rh(II), Cu(I/II), biocatalysts). Increase catalyst loading if necessary. check_catalyst->optimize_catalyst No/Unsure check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes optimize_catalyst->solution optimize_temp Screen a range of temperatures. Lower temperatures may favor cyclopropanation. check_temp->optimize_temp No/Unsure check_temp->solution Yes optimize_temp->solution

Caption: Troubleshooting workflow for high dimer formation.

Detailed Troubleshooting Steps:

  • Control the Rate of EDA Addition:

    • Problem: A high local concentration of the generated carbene is the primary cause of dimerization. Adding EDA all at once creates these conditions.

    • Solution: The most effective method to minimize dimerization is the slow addition of ethyl diazoacetate to the reaction mixture containing the catalyst and the olefin.[1] This is typically achieved using a syringe pump over several hours. This ensures that the carbene concentration remains low at any given time, favoring the reaction with the olefin over self-condensation.

  • Optimize Reaction Concentration:

    • Problem: Even with slow addition, if the overall reaction is too concentrated, the steady-state concentration of the carbene may still be high enough to promote dimerization.

    • Solution: Try diluting the reaction mixture. Increasing the volume of the solvent can help to maintain a lower effective concentration of the carbene intermediate.

  • Evaluate and Optimize the Catalyst:

    • Problem: The chosen catalyst may have poor activity for the specific substrate, leading to a buildup of the carbene intermediate before it can react with the olefin. Some catalysts may inherently favor dimerization. For instance, certain ruthenium complexes have been shown to predominantly yield the dimerization of EDA.[2]

    • Solution:

      • Catalyst Screening: If possible, screen a variety of catalysts. Rhodium(II) acetate dimer and copper(II) triflate are common starting points.[1][5] For electron-deficient olefins, specialized catalysts may be required.[3][6]

      • Catalyst Loading: Ensure adequate catalyst loading. Low catalyst loading might not be sufficient to rapidly trap the generated carbene.

      • Catalyst Activity: Confirm the activity of your catalyst. Catalysts can degrade over time or due to improper storage.

  • Adjust the Reaction Temperature:

    • Problem: The activation energies for cyclopropanation and dimerization may differ. A non-optimal temperature could favor the dimerization pathway.

    • Solution: Systematically vary the reaction temperature. While room temperature is often a good starting point, some systems may benefit from cooling to 0°C or even lower to disfavor the dimerization side reaction. Conversely, some catalysts may require higher temperatures for optimal activity.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of cyclopropanation versus dimer formation.

Table 1: Effect of EDA Addition Method and Molar Ratio on the Cyclopropanation of Methyl Oleate Catalyzed by Cu(OTf)₂ [1]

EntryEDA/Oleate Molar RatioEDA Addition MethodReaction Time (h)Cyclopropane Yield (%)
11At once2425
21Slow (10 h)1570
32Slow (10 h)1585
43Slow (10 h)15100

Reaction Conditions: 1 mol% Cu(OTf)₂, CH₂Cl₂ as solvent, room temperature.

Table 2: Comparison of Catalysts for the Cyclopropanation of Styrene with EDA

EntryCatalystCatalyst Loading (mol%)Cyclopropane Yield (%)Dimer Yield (%)Reference
1Rh₂(OAc)₄0.01High (not specified)Not reported[5]
2RuCl₂(ttp)Not specified~21~42[2]
3RuCl₂(ttp) + AgOTfNot specifiedup to 84Not specified[2]
4Mb(H64V,V68A)Not specifiedQuantitative0[6]

Note: Direct comparison is challenging due to variations in reported experimental conditions.

Reaction Mechanism and Dimer Formation Pathway

The following diagram illustrates the catalytic cycle and the competing pathways of cyclopropanation and dimer formation.

Reaction_Mechanism EDA Ethyl Diazoacetate (EDA) N₂CHCO₂Et N2 N₂ Catalyst Metal Catalyst [M] Carbene Metal Carbene Intermediate [M]=CHCO₂Et Catalyst->Carbene + EDA - N₂ Carbene->Catalyst + Olefin - Cyclopropane Cyclopropane Cyclopropane Product Carbene->Cyclopropane Desired Pathway: Reaction with Olefin Dimer Dimer Products (Diethyl Maleate/Fumarate) Carbene->Dimer Side Reaction: Reaction with another Carbene or EDA Olefin Olefin (R₂C=CR₂)

Caption: Competing pathways in catalytic cyclopropanation.

Key Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Slow Addition of EDA [5]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Syringe pump

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Add styrene (2.0 mmol) to the catalyst solution and stir.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (EDA) in anhydrous CH₂Cl₂. The concentration will depend on the desired addition time and total volume.

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-10 hours.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and the crude product purified by column chromatography on silica gel.

Note: The amounts of reagents and solvent, as well as the addition time, should be optimized for each specific substrate. The thermal stability of EDA should be considered, as it can decompose, especially at higher temperatures.[7][8] Flow chemistry setups can also be employed for the safe in-situ generation and use of EDA, minimizing the risks associated with its handling and storage.[9][10]

References

Troubleshooting low conversion in the esterification of cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the esterification of cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Conversion in Fischer Esterification

Question: My Fischer esterification of cyclopropanecarboxylic acid with an alcohol (e.g., methanol or ethanol) is resulting in a low yield or no product. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion in Fischer esterification is a common problem primarily due to the reversible nature of the reaction. The forward reaction produces water as a byproduct, which can hydrolyze the ester back to the starting materials, thus shifting the equilibrium towards the reactants.[1][2] Here’s a step-by-step guide to troubleshoot and optimize your reaction:

1. Inefficient Water Removal:

  • Problem: The presence of water in the reaction mixture is the most significant factor limiting the yield of a Fischer esterification.[1][3]

  • Solution: Employ methods to continuously remove water as it is formed. The most common and effective method is azeotropic distillation using a Dean-Stark apparatus .[4][5][6][7] This involves using a solvent (e.g., toluene or benzene) that forms a low-boiling azeotrope with water. The azeotrope distills out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. Since water is denser than toluene, it sinks to the bottom of the trap, while the toluene overflows and returns to the reaction flask.[3][8]

  • Alternative: If a Dean-Stark apparatus is not feasible, consider using a drying agent, such as molecular sieves, to sequester the water produced during the reaction.[3]

2. Insufficient Catalyst Activity or Amount:

  • Problem: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount, leading to a slow reaction rate.[9]

  • Solution: Use a fresh, anhydrous acid catalyst. Ensure you are using a catalytic amount, typically 1-5 mol% relative to the carboxylic acid.[10]

3. Suboptimal Reactant Ratio:

  • Problem: The equilibrium can be shifted towards the product side by using an excess of one of the reactants.[1][3]

  • Solution: Use a large excess of the alcohol, as it is often less expensive and can also serve as the solvent.[1][4] Using a 10-fold excess of the alcohol can significantly increase the ester yield.[1]

4. Inadequate Reaction Time and Temperature:

  • Problem: Esterification reactions can be slow. The reaction may not have reached equilibrium if the time is too short or the temperature is too low.

  • Solution: Ensure the reaction is heated to reflux for a sufficient duration.[4] Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has gone to completion.

Issue 2: Side Reactions and Impurities

Question: I am observing unexpected side products in my esterification of cyclopropanecarboxylic acid. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions can compete with the desired esterification, leading to a lower yield and a more complex purification process. The nature of the side products often depends on the chosen esterification method.

  • For Fischer Esterification: At high temperatures, strong acid catalysts can promote the dehydration of some alcohols, leading to the formation of ethers or alkenes. This is more common with secondary and tertiary alcohols. To mitigate this, use the lowest effective reflux temperature and avoid prolonged heating after the reaction has reached completion.

  • For Acid Chloride Mediated Esterification: When preparing the cyclopropanecarbonyl chloride using thionyl chloride, ensure that the excess thionyl chloride is completely removed before adding the alcohol. Residual thionyl chloride can react with the alcohol to form unwanted byproducts.[11] The reaction of the acid chloride with the alcohol is typically performed in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.[12] Incomplete neutralization can lead to acid-catalyzed side reactions.

  • For DCC Coupling: The main side product in a DCC-mediated esterification is dicyclohexylurea (DCU), which can be difficult to remove from the desired ester due to its low solubility in many common solvents.[13][14] To minimize purification issues, it is advisable to use close to a 1:1 stoichiometry of DCC to the carboxylic acid.[13]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my cyclopropyl ester from the reaction mixture. What are the recommended purification strategies?

Answer:

The purification strategy will depend on the esterification method used and the physical properties of the resulting ester.

  • General Workup for Fischer Esterification:

    • Neutralization: After the reaction is complete, cool the mixture and wash it with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench the acid catalyst and remove any unreacted cyclopropanecarboxylic acid.[15]

    • Extraction: Use an organic solvent (e.g., ethyl acetate, diethyl ether) to extract the ester from the aqueous layer.

    • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Drying: Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Distillation/Chromatography: After removing the solvent, the crude ester can be purified by vacuum distillation or column chromatography.[15][16]

  • Purification after DCC Coupling:

    • Filtration: The primary impurity, dicyclohexylurea (DCU), is a solid and can be largely removed by filtering the reaction mixture through celite.[13][14]

    • Precipitation: Cooling the reaction mixture or dissolving the crude product in a solvent where DCU has low solubility (like diethyl ether or cold acetone) can help precipitate out more of the DCU.[13]

    • Column Chromatography: Column chromatography is often necessary to remove the final traces of DCU and any other soluble impurities.[14]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol describes the synthesis of ethyl cyclopropanecarboxylate.

  • Reagents and Equipment:

    • Cyclopropanecarboxylic acid

    • Ethanol (absolute)

    • Toluene

    • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

    • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq), ethanol (3.0 eq), and toluene (enough to fill the Dean-Stark trap and submerge the reactants).

    • Add a catalytic amount of p-TsOH (0.02 eq).

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[4]

    • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. This can take several hours.[4]

    • Allow the reaction mixture to cool to room temperature.

    • Proceed with the general workup as described in the purification section.

Protocol 2: Esterification via Acid Chloride

This protocol describes a two-step synthesis of a cyclopropyl ester.

  • Step 1: Formation of Cyclopropanecarbonyl Chloride

    • Reagents and Equipment:

      • Cyclopropanecarboxylic acid

      • Thionyl chloride (SOCl₂)

      • Round-bottom flask, reflux condenser, heating mantle, dropping funnel

    • Procedure:

      • Place cyclopropanecarboxylic acid (1.0 eq) in a round-bottom flask.

      • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature.[17]

      • Heat the reaction mixture to reflux (around 80°C) for 30-60 minutes, or until the evolution of gas (SO₂ and HCl) ceases.[17]

      • Remove the excess thionyl chloride by distillation under reduced pressure.[11] The crude cyclopropanecarbonyl chloride is typically used in the next step without further purification.[17]

  • Step 2: Reaction with Alcohol

    • Reagents and Equipment:

      • Cyclopropanecarbonyl chloride (from Step 1)

      • Alcohol (e.g., methanol, ethanol)

      • Pyridine or Triethylamine

      • Anhydrous organic solvent (e.g., dichloromethane, diethyl ether)

      • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer

    • Procedure:

      • Dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent in a round-bottom flask and cool the mixture in an ice bath.

      • Dissolve the crude cyclopropanecarbonyl chloride in the same anhydrous solvent and add it dropwise to the alcohol/pyridine solution.

      • Allow the reaction to stir at room temperature until completion (monitor by TLC).

      • Proceed with a suitable workup, which typically involves washing with dilute acid (to remove pyridine), water, and brine, followed by drying and purification.

Protocol 3: DCC Coupling for Esterification

This protocol is suitable for more sensitive substrates or when milder conditions are required.

  • Reagents and Equipment:

    • Cyclopropanecarboxylic acid

    • Alcohol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.[18]

    • A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.[14]

Data Presentation

Table 1: Comparison of Esterification Methods for Cyclopropanecarboxylic Acid

MethodCatalyst/ReagentTypical SolventTemperatureTypical YieldAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or p-TsOHExcess Alcohol or TolueneReflux60-98%[17]Inexpensive reagents, simple setup.Reversible reaction, requires water removal, may not be suitable for sensitive substrates.[1]
Acid Chloride Formation SOCl₂ then Alcohol/PyridineDCM, Ether0°C to RT90-96% (for acid chloride formation)[17]High yielding, irreversible.Two-step process, uses hazardous reagents (SOCl₂).[12]
DCC Coupling DCC, DMAPDCM, THF0°C to RTHigh (can be >90%)[14][18]Mild conditions, good for sensitive substrates.Expensive reagents, formation of DCU byproduct which can be difficult to remove.[13][14]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion in Esterification check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and in sufficient quantity? check_water->check_catalyst Yes solution_water Implement Dean-Stark trap or add drying agent. check_water->solution_water No check_reactants Is an excess of alcohol being used? check_catalyst->check_reactants Yes solution_catalyst Use fresh, anhydrous catalyst and ensure correct loading. check_catalyst->solution_catalyst No check_time_temp Are the reaction time and temperature adequate? check_reactants->check_time_temp Yes solution_reactants Increase the molar ratio of the alcohol. check_reactants->solution_reactants No solution_time_temp Increase reaction time and/or ensure proper reflux temperature. Monitor reaction progress. check_time_temp->solution_time_temp No

Caption: Troubleshooting workflow for low conversion in the esterification of cyclopropanecarboxylic acid.

Esterification_Methods start Cyclopropanecarboxylic Acid + Alcohol fischer Fischer Esterification (H+, Heat, -H2O) start->fischer acid_chloride Acid Chloride Formation (1. SOCl2 2. Alcohol, Base) start->acid_chloride dcc DCC Coupling (DCC, DMAP) start->dcc product Cyclopropyl Ester fischer->product acid_chloride->product dcc->product

Caption: Overview of common methods for the esterification of cyclopropanecarboxylic acid.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of ethyl cyclopropanecarboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-scale production.

Synthesis Method 1: Intramolecular Cyclization of Ethyl γ-Chlorobutyrate

This method is a common and often cost-effective approach for the synthesis of this compound, involving the base-mediated cyclization of ethyl 4-chlorobutyrate. Careful control of reaction conditions is crucial to maximize yield and minimize side-product formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My yield of this compound is lower than expected. What are the common causes?

A1: Low yields in this reaction are typically due to competing side reactions. The primary culprits are the formation of ethyl 4-ethoxybutyrate and γ-butyrolactone.[1] The formation of the ethoxy ether is favored when using sodium ethoxide in ethanol, especially if the reaction temperature is too high or the reaction time is prolonged.[1] The formation of γ-butyrolactone can occur through intramolecular displacement of the chloride. To improve your yield, consider the following:

  • Choice of Base and Solvent: Using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or paraffin can significantly increase the yield by avoiding the formation of the ethoxy ether side product.[1]

  • Reaction Temperature: Maintain a controlled temperature. If using sodium ethoxide in ethanol, running the reaction at or slightly above the boiling point of the alcohol is recommended, but excessive heat can promote side reactions.[1]

  • Reaction Time: Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times which can lead to more side products.

  • Moisture Control: Ensure all reagents and glassware are dry, as water can consume the base and lead to hydrolysis of the ester.

Q2: I see an impurity with a similar boiling point to my product. What could it be and how can I remove it?

A2: The most likely impurity with a similar boiling point is ethyl 4-ethoxybutyrate. Fractional distillation can be challenging on a large scale. If this impurity is present in significant amounts, it is best to optimize the reaction conditions to prevent its formation in the first place (see Q1). If you must purify a mixture, a high-efficiency fractional distillation column may be required.

Q3: The reaction mixture has turned dark. Is this normal?

A3: Some darkening of the reaction mixture can be normal, especially with prolonged heating. However, significant charring or tar formation may indicate decomposition, which can be caused by excessive temperatures or the presence of impurities in the starting material. Ensure your starting ethyl 4-chlorobutyrate is of high purity.

Q4: Is it possible to use ethyl γ-bromobutyrate instead of the chloro-analog?

A4: Yes, ethyl γ-bromobutyrate can be used and may react faster due to the better leaving group ability of bromide. However, it is generally more expensive and less stable than the chloro-analog. The same considerations regarding side reactions apply. One study reports a yield of 88% using ethyl 4-bromobutyric acid ester cyclized with NaH.[1]

Experimental Protocols

Protocol 1.1: Cyclization using Sodium Ethoxide in Ethanol

This protocol is adapted from procedures describing the use of alkali alcoholates.[1][2]

  • Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). This reaction is exothermic and should be cooled if necessary.[2]

  • Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 4-chlorobutyrate (1.0 equivalent) dropwise via the addition funnel while maintaining a gentle reflux.[2]

  • Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed (typically 1-2 hours).[2]

  • Work-up: Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 10 M H₂SO₄ or glacial acetic acid) to a pH of 6-7.[2]

  • Extraction: Add water to dissolve the precipitated sodium chloride. The crude this compound can be separated, and the aqueous layer extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2]

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation.[2]

Protocol 1.2: Cyclization using Sodium Hydride in an Aprotic Solvent

This protocol is based on descriptions of using NaH for this cyclization.[1]

  • Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in a dry, aprotic solvent like THF or paraffin.

  • Reaction: Heat the suspension to a gentle reflux. Add ethyl 4-chlorobutyrate (1.0 equivalent) dropwise to the stirred suspension at a rate that maintains a controllable reflux.

  • Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol or isopropanol, followed by water.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation.

Data Presentation
MethodStarting MaterialBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference(s)
Sodium EthoxideEthyl γ-chlorobutyrateNaOEt (1.1)EthanolReflux1-266[1][2]
Sodium HydrideEthyl γ-chlorobutyrateNaH (1.1)ParaffinRefluxN/A87.9[1]
Sodium HydrideEthyl γ-bromobutyrateNaHN/AN/AN/A88[1]
Sodium EthoxideEthyl γ-chlorobutyrateNaOEtEthanol> Boiling PointN/A91.2[1]

Experimental Workflow

Intramolecular_Cyclization A Prepare Sodium Ethoxide in Ethanol B Add Ethyl 4-chlorobutyrate A->B Freshly prepared C Reflux Reaction Mixture B->C Dropwise addition D Neutralize with Acid C->D After completion Side Side Products: - Ethyl 4-ethoxybutyrate - γ-Butyrolactone C->Side Potential Issue E Aqueous Work-up & Extraction D->E F Dry & Concentrate E->F G Purify by Distillation F->G H This compound G->H

Caption: Workflow for the intramolecular cyclization of ethyl 4-chlorobutyrate.

Synthesis Method 2: Simmons-Smith Cyclopropanation of Ethyl Acrylate

The Simmons-Smith reaction is a stereospecific method for cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[3][4]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My Simmons-Smith reaction is sluggish or fails to initiate. What could be the problem?

A1: The most common issue is the activity of the zinc-copper couple.[5] For the reaction to proceed efficiently, the zinc must be activated.

  • Activation of Zinc: Ensure the zinc-copper couple is freshly prepared and properly activated. This can be done by washing zinc dust with acid (e.g., HCl) to remove the oxide layer, followed by treatment with a copper(II) sulfate solution.

  • Reagent Purity: Use high-purity diiodomethane and ethyl acrylate. Impurities can poison the zinc surface.

  • Solvent: The reaction is typically run in an ether solvent like diethyl ether or THF. Ensure the solvent is anhydrous.

  • Initiation: Sometimes, gentle heating or the addition of a small crystal of iodine can help initiate the reaction. The use of ultrasound has also been shown to improve the rate of formation of the organozinc reagent.[5]

Q2: I observe significant amounts of starting material (ethyl acrylate) remaining after the reaction. How can I improve conversion?

A2: Poor conversion can be due to insufficient active reagent or a short reaction time.

  • Stoichiometry: Ensure you are using a sufficient excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple), typically 1.5 to 2.0 equivalents relative to the alkene.

  • Reaction Time: These reactions can sometimes be slow. Allow for a longer reaction time and monitor the progress by GC.

  • Furukawa Modification: Consider using the Furukawa modification, which involves using diethylzinc (Et₂Zn) instead of the zinc-copper couple.[3] This reagent is often more reactive and can lead to higher yields, but it is also pyrophoric and requires careful handling.

Q3: The work-up of my reaction is difficult due to the formation of fine precipitates. How can I handle this?

A3: The work-up of Simmons-Smith reactions can be challenging due to the formation of zinc salts.

  • Filtration: After quenching the reaction, the mixture can be filtered through a pad of Celite to remove the bulk of the solids before extraction.

  • Quenching: A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a tartrate buffer can help to complex the zinc salts and make them more soluble in the aqueous phase, facilitating separation.

Experimental Protocol

Protocol 2.1: Classic Simmons-Smith Cyclopropanation

This protocol is a general procedure for the Simmons-Smith reaction.

  • Preparation of Zinc-Copper Couple: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and then ether. Treat the activated zinc with an aqueous solution of copper(II) sulfate until the blue color disappears. Decant the solution and wash the resulting zinc-copper couple with ether and dry it under vacuum.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place the freshly prepared zinc-copper couple (2.0 equivalents) in anhydrous diethyl ether.

  • Reagent Addition: Add diiodomethane (1.5 equivalents) to the stirred suspension. A gentle reflux may be observed as the organozinc reagent forms. Then, add ethyl acrylate (1.0 equivalent) to the mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by GC).

  • Work-up: Cool the mixture and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Filter the mixture through Celite, washing the pad with ether. Separate the layers of the filtrate and extract the aqueous layer with ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by distillation.

Data Presentation
MethodAlkeneReagentsSolventYield (%)Reference(s)
Simmons-SmithCyclohexeneCH₂I₂, Zn-CuEther~70-80[3]
Furukawa Mod.Unfunctionalized AlkenesCH₂I₂, Et₂Zn1,2-DichloroethaneGenerally High[3]

Experimental Workflow

Simmons_Smith_Workflow A Activate Zinc with Copper Sulfate B Prepare Organozinc Reagent (add CH₂I₂) A->B Issue Inactive Zn-Cu Couple A->Issue Critical Step C Add Ethyl Acrylate B->C Formation of ICH₂ZnI D Stir at Room Temp or Gentle Reflux C->D E Quench with sat. aq. NH₄Cl D->E After completion F Filter through Celite & Extract E->F G Dry & Concentrate F->G H Purify by Distillation G->H I This compound H->I Diazo_Cyclopropanation_Logic Start Start: Ethyl Acrylate + Ethyl Diazoacetate Catalyst Transition Metal Catalyst? (e.g., Rh₂(OAc)₄) Start->Catalyst Catalytic_Path Catalytic Cycle: 1. Catalyst + EDA -> Metal Carbene 2. Carbene Transfer to Alkene Catalyst->Catalytic_Path Yes MIRC_Path MIRC Pathway: 1. Michael Addition of Diazo anion 2. Intramolecular N₂ Displacement Catalyst->MIRC_Path No (Electron Deficient Alkene) Product This compound Catalytic_Path->Product Dimer Side Product: Diethyl Maleate/Fumarate Catalytic_Path->Dimer Minimized by slow addition MIRC_Path->Product

References

Reaction monitoring techniques for ethyl cyclopropanecarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl cyclopropanecarboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring their reactions and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The progress of this compound synthesis is typically monitored using several analytical techniques. The most effective methods include Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2][3][4][5] These techniques allow for the quantification of reactants and products, as well as the identification of potential side products.[5][6]

Q2: How can I use Gas Chromatography (GC) to monitor my reaction?

A2: GC is a powerful technique for separating and quantifying the volatile components of a reaction mixture.[5][7] By taking small aliquots from your reaction at different time points, you can analyze the disappearance of starting materials and the appearance of the this compound product.[8] Coupling the GC to a Mass Spectrometer (GC-MS) can further aid in the identification of unknown peaks, which might correspond to side products.[3][6][9]

Q3: What specific signals in ¹H NMR confirm the formation of this compound?

A3: In the ¹H NMR spectrum of this compound, you should look for characteristic signals corresponding to the ethyl group and the cyclopropyl ring.[10][11] Specifically, you would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. The protons on the cyclopropane ring will appear as multiplets in the upfield region, a distinctive feature due to the ring's magnetic environment.[12]

Q4: Can Infrared (IR) Spectroscopy be used for quantitative analysis of my reaction?

A4: While IR spectroscopy is excellent for identifying the presence of functional groups, its use for precise quantitative analysis can be challenging. However, it is very effective for qualitative monitoring. The formation of this compound can be tracked by observing the appearance of a strong carbonyl (C=O) stretch of the ester group, typically around 1720-1740 cm⁻¹, and the disappearance of reactant-specific peaks. For more accurate quantification, techniques like GC or HPLC are preferred.[8][13] In-line FTIR spectroscopy can be a powerful tool for real-time monitoring of reaction kinetics by tracking changes in specific absorbance bands over time.[14][15][16]

Q5: What are common side products in the synthesis of this compound?

A5: Depending on the synthetic route, several side products can form. For instance, in reactions involving ethyl diazoacetate, dimerization to form diethyl fumarate and diethyl maleate is a common side reaction.[17] In other routes, incomplete reaction or the formation of isomers may occur.[9] The presence of water can lead to the hydrolysis of the ester product back to cyclopropanecarboxylic acid.[18]

Troubleshooting Guides

Problem: Low or No Product Yield
Possible Cause Suggested Solution Monitoring Technique
Inactive Reagents/Catalyst Ensure reagents are pure and catalyst is active. Use freshly opened or properly stored materials.[19]GC-MS or NMR to check the purity of starting materials.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to initiate, while others may need cooling to prevent side reactions.[19]In-line FTIR or periodic sampling with GC to monitor reaction rate at different temperatures.
Presence of Water/Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[19]Karl Fischer titration of solvents. Monitor for hydrolysis product (carboxylic acid) by HPLC.[2][20]
Inefficient Stirring For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of reactants.[21]Visual inspection. Consistent results from aliquots taken from different parts of the reaction vessel.
Problem: Presence of Unexpected Peaks in GC or NMR
Possible Cause Suggested Solution Monitoring Technique
Side Product Formation Adjust reaction conditions (temperature, concentration, catalyst loading) to minimize side reactions.[17]GC-MS to identify the mass of the unknown peaks and elucidate their structures.[6]
Isomer Formation Modify the catalyst or reaction conditions to improve stereoselectivity.[22]Chiral GC or HPLC to separate and quantify isomers.[7][23] NMR spectroscopy to identify diastereomers.[9]
Contamination from a Previous Step Ensure proper purification of starting materials before beginning the reaction.NMR and GC-MS analysis of all starting materials to confirm purity.
Reaction with Solvent Choose an inert solvent that does not participate in the reaction under the chosen conditions.GC-MS to check for peaks corresponding to solvent adducts.
Problem: Difficulty in Product Purification
Possible Cause Suggested Solution Monitoring Technique
Formation of Emulsions During Workup Avoid vigorous shaking during extraction; gentle inversion is preferred. Addition of brine can help break emulsions.[24]Visual inspection during the workup process.
Co-elution of Product and Impurities Optimize the purification method. For column chromatography, try a different solvent system or a different stationary phase. For distillation, use a fractional distillation column.[19]TLC or GC/HPLC analysis of fractions to check for purity.
Thermal Decomposition of Product If using distillation, perform it under reduced pressure to lower the boiling point and prevent decomposition.[9]GC-MS analysis of the distilled product to check for degradation products.

Experimental Protocols

Reaction Monitoring by Gas Chromatography (GC)

Objective: To quantify the consumption of starting materials and the formation of this compound.

Methodology:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column, such as an HP-5 or equivalent (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation:

    • At timed intervals (e.g., 0, 1, 2, 4, 8 hours), carefully withdraw a small aliquot (approx. 10-50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of cold, dilute acid or base).

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1 mL in a GC vial.[9]

    • Add an internal standard (e.g., dodecane, dimethyl phthalate) of known concentration to the vial for accurate quantification.[7][17]

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C[9]

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.[9]

    • Detector Temperature: 280 °C

  • Analysis:

    • Identify the peaks for starting materials, product, and internal standard based on their retention times (confirmed by injecting pure standards).

    • Calculate the relative peak areas to determine the conversion of starting material and the yield of the product over time.

Product Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the structure of the synthesized this compound.

Methodology:

  • Sample Preparation:

    • After workup and purification, dissolve a small amount (5-10 mg) of the final product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks to determine the relative number of protons.

    • Identify the characteristic chemical shifts and coupling patterns for this compound.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.1Quartet2H-OCH₂ CH₃
~1.5Multiplet1H-CH- (cyclopropyl)
~1.2Triplet3H-OCH₂CH₃
~0.8Multiplet4H-CH₂- (cyclopropyl)

Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.[1][10]

Monitoring by FTIR Spectroscopy

Objective: To qualitatively follow the progress of the reaction by observing changes in functional groups.

Methodology:

  • Instrument: FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) probe for in-line monitoring.[15][25]

  • Sample Preparation (ex-situ):

    • Withdraw a small aliquot from the reaction mixture.

    • Place a drop of the neat liquid on the ATR crystal or press a small amount between salt plates (NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the solvent or starting material mixture at t=0.

    • Record spectra of the reaction mixture at various time points.

  • Analysis:

    • Monitor the decrease in the intensity of peaks corresponding to starting material functional groups (e.g., N≡N stretch of a diazo compound, O-H stretch of an alcohol).

    • Monitor the increase in the intensity of the strong C=O ester stretch around 1730 cm⁻¹ and the C-O stretches associated with the ethyl ester.

Visualizations

Experimental Workflow for Reaction Monitoring

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analytical Techniques cluster_results Data Analysis setup 1. Set up Reaction (Reactants, Solvent, Catalyst) sampling 2. Take Aliquot at Timed Intervals setup->sampling quench 3. Quench Aliquot (if necessary) sampling->quench prepare 4. Prepare Sample (Dilute, Add Standard) quench->prepare gcms GC / GC-MS prepare->gcms Volatile Analytes hplc HPLC prepare->hplc Non-Volatile Analytes nmr NMR prepare->nmr Structural Info ftir FTIR prepare->ftir Functional Groups analyze 6. Analyze Data (Conversion, Yield, Purity) gcms->analyze hplc->analyze nmr->analyze ftir->analyze decision 7. Decision Point analyze->decision decision->sampling Continue Reaction end Reaction Complete Proceed to Workup decision->end Stop Reaction

Caption: General experimental workflow for monitoring the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

G cluster_check1 Initial Checks cluster_check2 Investigate Reaction Conditions cluster_solutions Potential Solutions start Low or No Product Yield Detected (via GC, NMR, etc.) check_sm Are Starting Materials (SMs) Consumed? start->check_sm check_side_products Are Side Products Observed? check_sm->check_side_products Yes check_conditions Review Reaction Conditions (Temp, Time, Stirring) check_sm->check_conditions No optimize_conditions Optimize Conditions (Temp, Concentration) check_side_products->optimize_conditions check_reagents Verify Reagent/Catalyst Activity & Purity check_conditions->check_reagents purify_reagents Use Fresh/Purified Reagents & Solvents check_reagents->purify_reagents rerun_reaction Re-run Reaction with Verified Parameters optimize_conditions->rerun_reaction purify_reagents->rerun_reaction

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Cyclopropanecarboxylate and Methyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl cyclopropanecarboxylate and mthis compound. A comprehensive review of available literature indicates a lack of direct comparative kinetic studies for these specific molecules. However, by applying established principles of ester reactivity and examining data from analogous compounds, we can infer their relative performance in common chemical transformations. This document summarizes the key factors influencing their reactivity, presents relevant data for comparison, and provides detailed experimental protocols for their direct evaluation.

Executive Summary

The reactivity of this compound and mthis compound is primarily governed by steric and electronic effects. In nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, the smaller size of the methyl group in mthis compound is expected to offer less steric hindrance to the approaching nucleophile compared to the ethyl group of this compound. Consequently, mthis compound is predicted to be the more reactive of the two esters. This is supported by studies on other methyl and ethyl esters, which generally show that methyl esters react faster.

Cyclopropanecarboxylic acid esters, as a class, have been noted for their increased stability compared to other alkyl esters, a property attributed to hyperconjugative stabilization from the cyclopropyl group. While this inherent stability affects the overall reaction rates, the relative difference in reactivity between the methyl and ethyl variants is expected to be maintained.

Data Presentation: A Quantitative Comparison

Physicochemical Properties
PropertyMthis compoundThis compound
CAS Number 2868-37-34606-07-9
Molecular Formula C₅H₈O₂C₆H₁₀O₂
Molecular Weight 100.12 g/mol 114.14 g/mol
Boiling Point 117-118 °C131-133 °C
Density 0.984 g/mL at 25 °C0.960 g/mL at 25 °C
Spectroscopic Data
SpectrumMthis compoundThis compound
¹H NMR (CDCl₃) δ (ppm): 3.68 (s, 3H), 1.55-1.65 (m, 1H), 0.85-1.05 (m, 4H)[1]δ (ppm): 4.12 (q, J=7.1 Hz, 2H), 1.55-1.65 (m, 1H), 1.25 (t, J=7.1 Hz, 3H), 0.85-1.05 (m, 4H)[2]
¹³C NMR (CDCl₃) δ (ppm): 174.9, 51.6, 14.9, 8.4δ (ppm): 174.4, 60.4, 14.9, 14.3, 8.5
IR (liquid film) ν (cm⁻¹): 3080, 2950, 1730 (C=O), 1170 (C-O)[3]ν (cm⁻¹): 3080, 2980, 1725 (C=O), 1175 (C-O)[4]
Analogous Reactivity Data: Hydrolysis of Fluorinated Esters

A study on the hydrolysis of fluorinated esters demonstrated that the ethyl ester hydrolyzes approximately 3 times slower than the corresponding methyl ester, highlighting the impact of the alkyl group size on reactivity.

CompoundHalf-life (t₁/₂) at pH 11, 298 K
Methyl ester model~ 200 min
Ethyl ester model~ 600 min

Data adapted from a study on N-acetylproline esters, which provides a useful analogy for the expected relative stability.

Mechanistic Insights and Reactivity Comparison

The primary reactions of esters, including hydrolysis and transesterification, proceed through a nucleophilic acyl substitution mechanism. The reactivity in these reactions is influenced by:

  • Steric Hindrance: The bulkier ethyl group in this compound is expected to create more steric hindrance around the carbonyl carbon, slowing down the approach of a nucleophile compared to the less hindered methyl group in mthis compound.

  • Electronic Effects: The difference in the inductive effect between a methyl and an ethyl group is generally small and considered to have a minor influence on the electrophilicity of the carbonyl carbon compared to steric effects.

  • Cyclopropyl Group Influence: The cyclopropyl group itself influences reactivity through electronic effects, including hyperconjugation, which can stabilize the ester and potentially decrease its overall reactivity compared to other alkyl esters. However, this effect is constant for both molecules in this comparison.

Based on these factors, the general order of reactivity is expected to be: Mthis compound > this compound

Visualizing Reaction Pathways

Acid-Catalyzed Ester Hydrolysis

acid_hydrolysis Ester Ester (R-COOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedAcid Protonated Carboxylic Acid TetrahedralIntermediate->ProtonatedAcid - R'OH Acid Carboxylic Acid (R-COOH) ProtonatedAcid->Acid - H⁺ H2O H₂O H3O H₃O⁺ ROH Alcohol (R'OH) H_plus H⁺ H_plus2 H⁺

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Base-Catalyzed Ester Hydrolysis (Saponification)

base_hydrolysis Ester Ester (R-COOR') TetrahedralIntermediate Tetrahedral Intermediate Ester->TetrahedralIntermediate + OH⁻ TetrahedralIntermediate->Ester - OH⁻ CarboxylicAcid Carboxylic Acid TetrahedralIntermediate->CarboxylicAcid - R'O⁻ Carboxylate Carboxylate Anion (R-COO⁻) CarboxylicAcid->Carboxylate + OH⁻ - H₂O OH_minus OH⁻ RO_minus R'O⁻ ROH R'OH

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

To obtain direct comparative data, the following experimental protocols are proposed.

Protocol 1: Comparative Base-Catalyzed Hydrolysis (Saponification)

Objective: To determine and compare the second-order rate constants for the saponification of this compound and mthis compound.

Materials:

  • Mthis compound

  • This compound

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Ethanol (or a suitable co-solvent to ensure homogeneity)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Reaction flasks, pipettes, burettes, and stopwatches

Procedure:

  • Reaction Setup: In separate reaction flasks, prepare solutions of mthis compound and this compound in the chosen co-solvent. Equilibrate the ester solutions and the NaOH solution to the desired reaction temperature (e.g., 25 °C) in the water bath.

  • Initiation: To initiate the reaction, add a known volume of the pre-heated NaOH solution to each ester solution simultaneously and start the stopwatches. The initial concentrations of the ester and NaOH should be equal.

  • Monitoring the Reaction: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 10 mL) from each reaction mixture and quench the reaction by adding it to a flask containing a known excess of the standardized HCl solution.

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate the excess HCl with the standardized NaOH solution.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • The concentration of the ester at time t will be equal to the concentration of NaOH.

    • Plot 1/[Ester] vs. time. For a second-order reaction, this should yield a straight line.

    • The slope of the line is the rate constant, k.

    • Compare the rate constants for the two esters.

Protocol 2: Comparative Acid-Catalyzed Hydrolysis

Objective: To compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of the two esters.

Materials:

  • Mthis compound

  • This compound

  • Strong acid catalyst (e.g., 1 M HCl or H₂SO₄)

  • Suitable co-solvent (e.g., dioxane or acetone)

  • Standardized NaOH solution for titration

  • Phenolphthalein indicator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the ester, the co-solvent, and the aqueous acid solution in reaction flasks. Use a large excess of water (from the aqueous acid) to ensure pseudo-first-order kinetics.

  • Initiation and Monitoring: Place the flasks in a constant temperature bath. At regular intervals, withdraw aliquots and quench the reaction (e.g., by neutralizing the acid with a base).

  • Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining ester or the formed cyclopropanecarboxylic acid over time.

  • Data Analysis:

    • Plot ln([Ester]t/[Ester]₀) vs. time.

    • The negative of the slope of the resulting straight line will be the pseudo-first-order rate constant, k'.

    • Compare the k' values for the two esters.

Protocol 3: Comparative Transesterification

Objective: To compare the relative rates of transesterification.

Materials:

  • Mthis compound

  • This compound

  • A higher boiling alcohol (e.g., n-butanol)

  • Acid or base catalyst (e.g., H₂SO₄ or sodium butoxide)

  • Anhydrous solvent (if needed)

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In two separate flasks, dissolve each ester in a large excess of n-butanol. Add a catalytic amount of the chosen acid or base.

  • Reaction and Monitoring: Heat the mixtures to a constant temperature under reflux. At regular time intervals, withdraw aliquots.

  • Analysis: Analyze the aliquots by GC to monitor the disappearance of the starting ester and the appearance of butyl cyclopropanecarboxylate.

  • Data Analysis: Plot the concentration of the starting ester vs. time for both reactions. A steeper curve indicates a faster reaction rate.

Experimental Workflow for Reactivity Comparison

experimental_workflow cluster_methyl Mthis compound cluster_ethyl This compound M_Reaction Set up reaction (Hydrolysis or Transesterification) M_Sampling Sample at time intervals M_Reaction->M_Sampling M_Analysis Analyze samples (Titration, GC, or HPLC) M_Sampling->M_Analysis M_Data Plot kinetic data M_Analysis->M_Data M_Rate Determine Rate Constant (k_methyl) M_Data->M_Rate Compare Compare Rate Constants (k_methyl vs k_ethyl) M_Rate->Compare E_Reaction Set up identical reaction E_Sampling Sample at same time intervals E_Reaction->E_Sampling E_Analysis Analyze samples E_Sampling->E_Analysis E_Data Plot kinetic data E_Analysis->E_Data E_Rate Determine Rate Constant (k_ethyl) E_Data->E_Rate E_Rate->Compare

Caption: Workflow for comparing ester reactivity.

Conclusion

Based on fundamental principles of organic chemistry, mthis compound is expected to be more reactive towards nucleophilic acyl substitution than this compound. This is primarily attributed to the smaller steric profile of the methyl group, which allows for easier access of nucleophiles to the carbonyl carbon. While esters of cyclopropanecarboxylic acid exhibit enhanced stability, the relative reactivity trend between the methyl and ethyl esters is anticipated to hold. For definitive quantitative comparison and reaction optimization, it is recommended that direct experimental evaluation be performed using the protocols outlined in this guide.

References

A Spectroscopic Showdown: Differentiating Ethyl Cyclopropanecarboxylate and Its Isomer, Ethyl Crotonate

Author: BenchChem Technical Support Team. Date: December 2025

In the world of organic chemistry, isomers pose a fascinating challenge. These compounds share the same molecular formula but differ in the arrangement of their atoms, leading to distinct physical and chemical properties. For researchers, scientists, and professionals in drug development, the ability to unequivocally identify a specific isomer is paramount. This guide provides a detailed spectroscopic comparison of ethyl cyclopropanecarboxylate and one of its common isomers, ethyl crotonate, using fundamental techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This compound and ethyl crotonate both have the molecular formula C₆H₁₀O₂, but their structural differences are significant. This compound features a unique three-membered cyclopropane ring, while ethyl crotonate contains a double bond within a four-carbon chain. These structural dissimilarities give rise to characteristic spectroscopic signatures, which are detailed below.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and ethyl crotonate, providing a clear basis for their differentiation.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Assignment This compound Ethyl Crotonate
-O-CH₂ -CH₃4.07 (q, 2H)4.17 (q, 2H)
-CH=CH -CH₃N/A6.95 (dq, 1H)
>C=CH -N/A5.83 (dq, 1H)
CH (cyclopropyl)1.55 (m, 1H)N/A
-O-CH₂-CH₃ 1.22 (t, 3H)1.28 (t, 3H)
CH₂ (cyclopropyl)0.85 (m, 4H)N/A
-CH=CH-CH₃ N/A1.88 (dd, 3H)

Data acquired in CDCl₃. Coupling patterns are denoted as q (quartet), dq (doublet of quartets), m (multiplet), t (triplet), and dd (doublet of doublets).

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Assignment This compound Ethyl Crotonate [1][2]
C =O174.5166.5
-C H=CH-CH₃N/A144.9
>C=C H-N/A122.7
-O-C H₂-CH₃60.260.1
C H (cyclopropyl)13.0N/A
-O-CH₂-C H₃14.314.2
C H₂ (cyclopropyl)8.5N/A
-CH=CH-C H₃N/A17.9

Data acquired in CDCl₃.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound [3]Ethyl Crotonate
C=O Stretch~1730~1720
C-O Stretch~1180~1170
C=C StretchN/A~1655
=C-H BendN/A~965
Cyclopropyl C-H Stretch~3080N/A
Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Fragment This compound [4]Ethyl Crotonate
[M]⁺114114
[M - OCH₂CH₃]⁺6969
[M - COOCH₂CH₃]⁺4141
[CH₂CH₃]⁺2929

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized methodologies for each.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of the analyte (this compound or ethyl crotonate) was dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer. To enhance the signal of quaternary carbons, a 30° pulse width and an extended relaxation delay (e.g., 5 seconds) can be used.[1][2] DEPT-135 experiments can be performed to differentiate between CH, CH₂, and CH₃ signals.[1][2]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.

  • Analysis: The ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Isomeric Structures and Analytical Workflow

The following diagram illustrates the structural differences between this compound and ethyl crotonate and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison Spectroscopic Comparison of C₆H₁₀O₂ Isomers cluster_isomers Isomers (C₆H₁₀O₂) cluster_methods Spectroscopic Methods cluster_data Comparative Data Analysis Ethyl_Cyclopropanecarboxylate This compound Structure: C₃H₅COOCH₂CH₃ Key Feature: Cyclopropane Ring NMR NMR Spectroscopy ¹H NMR ¹³C NMR Ethyl_Cyclopropanecarboxylate->NMR Analyzed by IR IR Spectroscopy C=O Stretch C=C Stretch Ethyl_Cyclopropanecarboxylate->IR Analyzed by MS Mass Spectrometry Molecular Ion Fragmentation Ethyl_Cyclopropanecarboxylate->MS Analyzed by Ethyl_Crotonate Ethyl Crotonate Structure: CH₃CH=CHCOOCH₂CH₃ Key Feature: C=C Double Bond Ethyl_Crotonate->NMR Analyzed by Ethyl_Crotonate->IR Analyzed by Ethyl_Crotonate->MS Analyzed by NMR_Data NMR Data Unique chemical shifts Distinct coupling patterns NMR->NMR_Data Yields IR_Data IR Data Presence/Absence of C=C stretch Fingerprint region differences IR->IR_Data Yields MS_Data MS Data Identical molecular weight Subtle fragmentation differences MS->MS_Data Yields Conclusion Unambiguous Isomer Identification NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic differentiation of this compound and ethyl crotonate.

References

A Comparative Guide to the Synthesis and NMR Validation of Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common methodologies for the synthesis of ethyl cyclopropanecarboxylate, a valuable building block in organic synthesis. We present detailed experimental protocols and focus on the validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to facilitate understanding.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strained cyclopropyl ring offers unique conformational constraints and metabolic stability, making it a desirable moiety in drug design. Accurate synthesis and rigorous characterization are therefore paramount. This guide compares two common synthetic routes: Fischer esterification of cyclopropanecarboxylic acid and intramolecular cyclization of ethyl 4-chlorobutanoate. We provide a detailed analysis of what to expect in the ¹H and ¹³C NMR spectra for successful validation of the synthesis.

Synthesis Methodologies: A Comparative Overview

Two prevalent methods for the synthesis of this compound are Fischer esterification and intramolecular cyclization.

Method 1: Fischer Esterification of Cyclopropanecarboxylic Acid

This is a straightforward and widely used method involving the acid-catalyzed reaction of cyclopropanecarboxylic acid with ethanol.

Method 2: Intramolecular Cyclization of Ethyl 4-Chlorobutanoate

This alternative approach involves the base-induced intramolecular cyclization of a γ-halo ester.

A summary of the comparison between the two methods is presented below:

FeatureFischer EsterificationIntramolecular Cyclization
Starting Materials Cyclopropanecarboxylic acid, EthanolEthyl 4-chlorobutanoate
Reagents Strong acid catalyst (e.g., H₂SO₄)Strong base (e.g., NaH, NaOEt)
Reaction Conditions Typically refluxing ethanolAnhydrous conditions, often at elevated temperatures
Advantages Simple procedure, readily available starting materialsGood for specific precursors
Disadvantages Equilibrium reaction, may require removal of waterRequires anhydrous conditions, stronger base

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from established procedures[1][2][3].

Materials:

  • Cyclopropanecarboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add cyclopropanecarboxylic acid and an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Intramolecular Cyclization

This protocol is based on the cyclization of γ-halo esters[4].

Materials:

  • Ethyl 4-chlorobutanoate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in the chosen anhydrous solvent.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of ethyl 4-chlorobutanoate in the same anhydrous solvent to the suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and cautiously quench the excess sodium hydride with ethanol followed by water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

NMR Spectroscopic Validation

NMR spectroscopy is the most powerful tool for the structural elucidation and purity assessment of the synthesized this compound. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct multiplets for the cyclopropyl protons and the ethyl group protons.

Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
-O-CH₂ -CH₃~4.1Quartet (q)2H~7.1
-CH- (cyclopropyl)~1.6Multiplet (m)1H
-O-CH₂-CH₃ ~1.2Triplet (t)3H~7.1
-CH₂- (cyclopropyl, cis)~0.9Multiplet (m)2H
-CH₂- (cyclopropyl, trans)~0.8Multiplet (m)2H

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides confirmation of the carbon framework.

Assignment Chemical Shift (δ) ppm
C =O~174
-O-CH₂ -CH₃~60
-O-CH₂-CH₃ ~14
-CH - (cyclopropyl)~13
-CH₂ - (cyclopropyl)~8

Note: The chemical shifts are approximate and can vary depending on the solvent.

Comparison with Starting Materials and Potential Byproducts

Successful synthesis is confirmed by the appearance of the product signals and the disappearance of the starting material signals in the NMR spectrum.

Fischer Esterification:
  • Cyclopropanecarboxylic Acid (Starting Material): The characteristic broad singlet of the carboxylic acid proton (-COOH) between 10-12 ppm will disappear. The ¹³C NMR signal for the carboxylic acid carbon at ~180 ppm will be replaced by the ester carbonyl signal at ~174 ppm.

  • Ethanol (Starting Material/Solvent): Signals for ethanol (a quartet at ~3.6 ppm and a triplet at ~1.2 ppm) should be absent after purification.

Intramolecular Cyclization:
  • Ethyl 4-chlorobutanoate (Starting Material): The characteristic triplets for the -CH₂Cl protons at ~3.6 ppm and the -CH₂-CH₂Cl protons at ~2.2 ppm will be absent in the product spectrum.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the general workflow for the synthesis and subsequent validation of this compound.

G Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_validation Validation start Choose Synthesis Route esterification Fischer Esterification start->esterification Method 1 cyclization Intramolecular Cyclization start->cyclization Method 2 reaction Perform Reaction esterification->reaction cyclization->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation) workup->purification nmr Acquire 1H and 13C NMR Spectra purification->nmr Sample for Analysis analysis Spectral Analysis nmr->analysis comparison Compare with Literature/Expected Data analysis->comparison purity Assess Purity comparison->purity final_product Validated this compound purity->final_product

Caption: General workflow from synthesis to validation.

Signaling Pathway for NMR Validation

The decision-making process for validating the synthesis of this compound using NMR can be visualized as follows.

G NMR Validation Pathway start Crude Product nmr_acq Acquire 1H & 13C NMR start->nmr_acq product_signals Product Signals Present? nmr_acq->product_signals sm_signals Starting Material Signals Absent? product_signals->sm_signals Yes failure Synthesis Failed/Incomplete product_signals->failure No impurity_signals Other Impurities Present? sm_signals->impurity_signals Yes sm_signals->failure No success Synthesis Successful impurity_signals->success No repurify Requires Further Purification impurity_signals->repurify Yes

Caption: Decision tree for NMR-based validation.

This guide provides a framework for the synthesis and, critically, the robust validation of this compound using NMR spectroscopy. By comparing expected spectral data with that of starting materials and potential impurities, researchers can confidently assess the success of their synthesis and the purity of their product.

References

A Comparative Analysis of Catalysts for the Esterification of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Cyclopropanecarboxylate Esters.

The esterification of cyclopropanecarboxylic acid is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate catalyst is paramount to achieving high yields and process efficiency. This guide provides a comparative overview of catalyst performance for this specific reaction, supported by available experimental data, to aid researchers in making informed decisions for their synthetic needs.

Performance of Heterogeneous Catalysts

Solid acid catalysts, such as ion-exchange resins, offer significant advantages in terms of ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity compared to their homogeneous counterparts. Experimental data for the esterification of cyclopropanecarboxylic acid with methanol and ethanol using Amberlyst-15 and Nafion-H resins demonstrates their effectiveness.

CatalystAlcoholReactant Ratio (Acid:Alcohol)Catalyst LoadingTemperatureTime (h)Yield (%)
Amberlyst-15Methanol1 : 21.7 (molar)10 wt% (relative to acid)Refluxup to 20Not specified
Nafion-HMethanol1 : 21.7 (molar)10 wt% (relative to acid)Refluxup to 20Not specified
Amberlyst-15Ethanol1 : 14.5 (molar)10 wt% (relative to acid)Reflux (~85°C)1698
Nafion-HEthanol1 : 14.5 (molar)10 wt% (relative to acid)Refluxup to 20Not specified

Data sourced from US Patent 5,504,245 A.

Homogeneous vs. Heterogeneous Catalysis: A Comparative Overview

Homogeneous Catalysts (e.g., Sulfuric Acid, Hydrochloric Acid):

  • Advantages: Typically exhibit high catalytic activity, leading to faster reaction rates at lower catalyst loadings. They are also low-cost and readily available.

  • Disadvantages: Separation from the reaction mixture can be challenging, often requiring aqueous workups that generate significant waste. The corrosive nature of strong mineral acids necessitates specialized equipment. Catalyst recovery and reuse are generally not feasible.

Heterogeneous Catalysts (e.g., Amberlyst-15, Nafion-H):

  • Advantages: Easily separated by filtration, allowing for straightforward product isolation and catalyst recycling. They are generally less corrosive than mineral acids.

  • Disadvantages: May exhibit lower catalytic activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also influence reaction rates.

Experimental Protocols

General Procedure for Heterogeneous Catalysis with Acidic Ion-Exchange Resins

This protocol is based on the methodology described for the esterification of cyclopropanecarboxylic acid with ethanol using Amberlyst-15.

Materials:

  • Cyclopropanecarboxylic acid

  • Ethanol (or other alcohol)

  • Amberlyst-15 (or Nafion-H) resin

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask, add cyclopropanecarboxylic acid (1.0 eq).

  • Add ethanol in a significant excess to act as both reactant and solvent (e.g., 10-20 equivalents).

  • Add the acidic ion-exchange resin (e.g., 10% by weight relative to the carboxylic acid).

  • The mixture is heated to reflux with vigorous stirring.

  • The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is removed by simple filtration.

  • The excess alcohol is removed from the filtrate by rotary evaporation.

  • The resulting crude ester can be purified by distillation under reduced pressure.

Representative General Procedure for Homogeneous Catalysis (Fischer Esterification)

This protocol is a generalized procedure for a typical acid-catalyzed esterification.

Materials:

  • Cyclopropanecarboxylic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve cyclopropanecarboxylic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Warm the mixture to room temperature and then heat to reflux with stirring.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dilute the residue with an organic solvent and carefully wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate by rotary evaporation.

  • The crude ester can be purified by distillation.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of catalysts in the esterification of cyclopropanecarboxylic acid.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Cyclopropanecarboxylic Acid + Alcohol Catalyst_H Homogeneous Catalyst (e.g., H2SO4) Reactants->Catalyst_H Catalyst_Het Heterogeneous Catalyst (e.g., Amberlyst-15) Reactants->Catalyst_Het Reaction_H Reflux Catalyst_H->Reaction_H Reaction_Het Reflux Catalyst_Het->Reaction_Het Workup_H Neutralization, Extraction, Drying Reaction_H->Workup_H Workup_Het Filtration Reaction_Het->Workup_Het Analysis GC/TLC Analysis (Yield, Purity) Workup_H->Analysis Workup_Het->Analysis Purification Distillation Analysis->Purification

A Comparative Guide to Cyclopropane Synthesis: Exploring Alternatives to Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in medicinal chemistry and drug development, prized for its unique conformational properties and its ability to modulate the biological activity of molecules. While ethyl cyclopropanecarboxylate serves as a common building block, a diverse array of synthetic methodologies offers alternative pathways to this valuable three-membered ring system. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific synthetic challenges.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classical and reliable method for the stereospecific conversion of alkenes to cyclopropanes. It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. A popular and often more reproducible variation is the Furukawa modification, which utilizes diethylzinc.[1][2]

Core Features:

  • Stereospecificity: The reaction is concerted, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3]

  • Functional Group Tolerance: It is compatible with a wide range of functional groups.[1]

  • Mechanism: The reaction proceeds through a "butterfly-type" transition state where the methylene group is delivered to one face of the double bond.[4]

Experimental Data
Alkene SubstrateReagentsSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
(Z)-3-hexeneCH₂I₂ / Et₂ZnCH₂Cl₂88>99:1 (cis)N/A[1]
1-OcteneCH₂I₂ / Et₂Zn1,2-dichloroethane94N/AN/A[5]
CyclohexeneCH₂I₂ / Zn-CuDiethyl ether80N/AN/A[3]
Geraniol AcetateCH₂I₂ / Et₂ZnCH₂Cl₂75>19:1N/A[2]
Experimental Protocol: Furukawa Modification of Simmons-Smith Reaction

Synthesis of cis-1,2-diethylcyclopropane from (Z)-3-hexene:

  • A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with a solution of (Z)-3-hexene (1.0 g, 11.9 mmol) in anhydrous dichloromethane (20 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of diethylzinc in hexanes (14.3 mL, 14.3 mmol) is added dropwise via syringe.

  • Diiodomethane (3.5 g, 13.1 mmol) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with pentane) to afford cis-1,2-diethylcyclopropane.

Reaction Workflow

Simmons_Smith cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification Alkene Alkene Mixing Mixing in an anhydrous solvent (e.g., CH₂Cl₂) Alkene->Mixing Reagent CH₂I₂ + Et₂Zn Reagent->Mixing Reaction Cyclopropanation at 0°C to room temp. Mixing->Reaction Quench Quench with sat. aq. NH₄Cl Reaction->Quench Extract Extraction with organic solvent Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify Product Cyclopropane Purify->Product

Caption: Workflow for Simmons-Smith Cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

This broad and powerful class of reactions typically involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. Rhodium, copper, and cobalt complexes are commonly employed. A significant advantage of this approach is the ability to achieve high levels of enantioselectivity by using chiral ligands.[6][7][8] More recently, safer carbene precursors like gem-dichloroalkanes have been developed.[9][10]

Core Features:

  • High Efficiency: Often proceeds with low catalyst loadings.[7]

  • Asymmetric Synthesis: Chiral catalysts enable the synthesis of enantioenriched cyclopropanes.[6][11]

  • Versatility: A wide range of diazo compounds and alkenes can be used.[8]

Experimental Data: Asymmetric Cyclopropanation with a Chiral Rhodium Catalyst
Alkene SubstrateDiazo CompoundCatalystSolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, trans) (%)Reference
StyreneEthyl diazoacetateRh₂(S-DOSP)₄CH₂Cl₂8275:2597[11]
1-OcteneEthyl diazoacetateRh₂(S-PTAD)₄CH₂Cl₂7880:2095[6]
StyreneMethyl phenyldiazoacetateRh₂(S-DOSP)₄CH₂Cl₂95>99:198[12]
4-ChlorostyreneEthyl diazoacetateRh₂(S-p-Br-TPCP)₄DMC9990:1099[7]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Cyclopropanation

Synthesis of ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate:

  • To a solution of styrene (1.04 g, 10.0 mmol) in anhydrous dichloromethane (10 mL) in a 50 mL round-bottom flask is added the chiral dirhodium catalyst, Rh₂(S-DOSP)₄ (0.018 g, 0.01 mmol).

  • The mixture is stirred at room temperature.

  • A solution of ethyl diazoacetate (0.57 g, 5.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 4 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle

Rh_Catalysis cluster_cycle Catalytic Cycle Catalyst Rh₂(L*)₄ Catalyst Carbene Rh-Carbene Intermediate Diazo Diazo Compound (R-CHN₂) Diazo->Carbene + Catalyst, -N₂ Alkene Alkene TransitionState Transition State Product Cyclopropane N2 N₂ Carbene->TransitionState + Alkene Release Product Release TransitionState->Release Cyclopropanation Release->Catalyst Regeneration Release->Product

Caption: Rhodium-catalyzed cyclopropanation cycle.

Kulinkovich Reaction

The Kulinkovich reaction offers a distinct approach to cyclopropanes, specifically producing 1-substituted cyclopropanols from the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[13][14] This reaction proceeds through a titanacyclopropane intermediate.[15] Variations of this reaction, such as the Kulinkovich-de Meijere reaction, allow for the synthesis of cyclopropylamines from amides.[16]

Core Features:

  • Product Specificity: Primarily yields cyclopropanols.

  • Starting Materials: Utilizes readily available esters and Grignard reagents.

  • Mechanism: Involves a unique titanacyclopropane intermediate.[14]

Experimental Data
Ester SubstrateGrignard ReagentTitanium ReagentSolventYield (%)Reference
Methyl benzoateEtMgBrTi(OiPr)₄Diethyl ether85[14]
Ethyl acetateEtMgBrTi(OiPr)₄Diethyl ether75[14]
Methyl 4-methoxybenzoateEtMgBrTi(OiPr)₄THF92[17]
γ-ButyrolactoneEtMgBrClTi(OiPr)₃THF86[17]
Experimental Protocol: Kulinkovich Reaction

Synthesis of 1-phenylcyclopropan-1-ol from methyl benzoate:

  • A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • The flask is charged with a solution of methyl benzoate (2.72 g, 20.0 mmol) and titanium(IV) isopropoxide (6.25 mL, 21.0 mmol) in anhydrous diethyl ether (100 mL).

  • The solution is cooled to 0 °C.

  • A 3.0 M solution of ethylmagnesium bromide in diethyl ether (20.0 mL, 60.0 mmol) is added dropwise via the dropping funnel over 1 hour.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of water (20 mL) at 0 °C.

  • The resulting mixture is filtered through a pad of Celite, and the filter cake is washed with diethyl ether (3 x 30 mL).

  • The combined filtrate is washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-phenylcyclopropan-1-ol.

Reaction Mechanism Pathway

Kulinkovich cluster_reagents Reagents cluster_intermediates Key Intermediates Ester Ester Oxatitanacyclopentane Oxatitanacyclopentane Ester->Oxatitanacyclopentane Grignard Grignard Reagent (e.g., EtMgBr) Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Titanium Ti(O-iPr)₄ Titanium->Titanacyclopropane Titanacyclopropane->Oxatitanacyclopentane Reaction with Ester Product Cyclopropanol Oxatitanacyclopentane->Product Rearrangement & Hydrolysis

Caption: Key steps in the Kulinkovich reaction.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides a valuable method for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones) using sulfur ylides.[18] Dimethylsulfoxonium methylide is a commonly used reagent for this transformation.[19]

Core Features:

  • Substrate Specificity: Primarily used for the cyclopropanation of enones.[18]

  • Mechanism: Involves a conjugate addition of the sulfur ylide followed by intramolecular ring closure.[19]

  • Complementary to Simmons-Smith: Offers an alternative for electron-deficient alkenes.

Experimental Data
Enone SubstrateSulfur YlideBaseSolventYield (%)Reference
Cyclohex-2-en-1-one(CH₃)₃S(O)INaHDMSO90[19]
Chalcone(CH₃)₃S(O)INaHDMSO85[18]
4-Phenylbut-3-en-2-one(CH₃)₃S(O)It-BuOKDMSO88[20]
Carvone(CH₃)₃S(O)INaHDMSO70[18]
Experimental Protocol: Corey-Chaykovsky Reaction

Synthesis of 1-acetyl-2-phenylcyclopropane from 4-phenylbut-3-en-2-one:

  • A flame-dried 100 mL round-bottom flask is charged with trimethylsulfoxonium iodide (2.42 g, 11.0 mmol) and anhydrous dimethyl sulfoxide (DMSO) (20 mL).

  • Potassium tert-butoxide (1.23 g, 11.0 mmol) is added in one portion, and the mixture is stirred at room temperature for 15 minutes until a clear solution is obtained.

  • A solution of 4-phenylbut-3-en-2-one (1.46 g, 10.0 mmol) in anhydrous DMSO (10 mL) is added dropwise to the ylide solution.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The reaction is quenched by pouring the mixture into ice-water (100 mL).

  • The aqueous mixture is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give the desired cyclopropyl ketone.

Logical Flow of the Reaction

Corey_Chaykovsky Start α,β-Unsaturated Ketone + Sulfur Ylide Step1 1,4-Conjugate Addition Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Intramolecular Nucleophilic Substitution Intermediate->Step2 Product Cyclopropyl Ketone Step2->Product Byproduct DMSO (byproduct) Step2->Byproduct

Caption: Logical flow of the Corey-Chaykovsky reaction.

Conclusion

The synthesis of cyclopropanes extends far beyond the use of this compound, with a rich landscape of alternative methodologies available to the modern synthetic chemist. The Simmons-Smith reaction offers a robust and stereospecific route for a wide variety of alkenes. Transition metal-catalyzed methods provide unparalleled opportunities for asymmetric synthesis, crucial for the development of chiral drugs. The Kulinkovich reaction presents a unique pathway to cyclopropanols, valuable intermediates in their own right. Finally, the Corey-Chaykovsky reaction is a powerful tool for the cyclopropanation of electron-deficient enones. The choice of method will ultimately depend on the specific substrate, desired stereochemistry, and functional group compatibility of the target molecule. This guide serves as a starting point for researchers to navigate these options and select the optimal synthetic strategy.

References

A Comparative Guide to the Kinetic Analysis of Ethyl Cyclopropanecarboxylate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolysis kinetics of ethyl cyclopropanecarboxylate against other esters, offering insights into its stability, which is a critical factor in drug development and organic synthesis. While specific kinetic data for this compound is not extensively available in peer-reviewed literature, its significantly enhanced stability under both acidic and basic conditions is a key performance characteristic. This guide will compare this stability with the well-documented kinetics of ethyl acetate and provide detailed experimental protocols for researchers to conduct their own kinetic analyses.

Enhanced Hydrolytic Stability of Cyclopropanecarboxylic Acid Esters

Esters of cyclopropanecarboxylic acid, including this compound, demonstrate a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions.[1] This increased stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group. A study comparing the stability of valacyclovir with its cyclopropane analogue showed that at 40°C and pH 6, the half-life of the cyclopropane analogue was greater than 300 hours, whereas the half-life for valacyclovir was 69.7 hours.[1] This highlights the significant stabilizing effect of the cyclopropyl group.

Comparative Kinetic Data

To contextualize the hydrolytic stability of this compound, the following table summarizes kinetic data for the hydrolysis of a common aliphatic ester, ethyl acetate, under various conditions.

EsterConditionRate Constant (k)Activation Energy (Ea)Half-life (t½)
This compound Analogue pH 6, 40°CNot AvailableNot Available> 300 hours[1]
Ethyl Acetate Acid-catalyzed (0.1 M HCl, 25°C)~1.1 x 10⁻⁴ s⁻¹~63 kJ/mol~1.75 hours
Ethyl Acetate Base-catalyzed (0.05 M NaOH, 25°C)~0.11 L·mol⁻¹·s⁻¹[2]11.56 kcal/mol[2]Varies with reactant concentrations
Ethyl Acetate NeutralNot AvailableNot Available~2 years

Note: The data for ethyl acetate is compiled from various sources and is approximate. The half-life for the base-catalyzed reaction is dependent on the initial concentrations of the ester and base.

Experimental Protocols for Kinetic Analysis of Ester Hydrolysis

Researchers can determine the kinetic parameters for the hydrolysis of this compound or other esters using the following established methods.

Titrimetric Method for Acid-Catalyzed Hydrolysis

This method follows the progress of the reaction by titrating the amount of carboxylic acid produced over time.

Materials:

  • Ester (e.g., this compound, ethyl acetate)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice-cold deionized water

  • Thermostatic water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Reaction Setup: Pipette a known volume (e.g., 100 mL) of the standardized HCl solution into a conical flask and place it in the thermostatic water bath to reach the desired temperature (e.g., 25°C).

  • Initiation: Add a known volume (e.g., 5 mL) of the ester to the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 40, 50, 60 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a conical flask containing ice-cold deionized water to stop the reaction.[3]

  • Titration: Add a few drops of phenolphthalein indicator to the quenched sample and titrate with the standardized NaOH solution until a faint pink color persists.[4][5][6] Record the volume of NaOH used (V_t).

  • Infinity Reading (V_∞): To determine the concentration at the completion of the reaction, heat a separate aliquot of the reaction mixture in a sealed tube in a water bath (e.g., at 60°C for 1 hour) to drive the reaction to completion. Cool the sample and titrate as before to get V_∞.[3]

  • Data Analysis: The rate constant (k) for a pseudo-first-order reaction can be determined from the slope of the plot of ln(V_∞ - V_t) versus time.[4]

Conductometric Method for Base-Catalyzed Hydrolysis (Saponification)

This method is suitable for following the kinetics of saponification, as there is a significant change in the conductivity of the solution as the highly mobile hydroxide ions (OH⁻) are replaced by the less mobile carboxylate ions (RCOO⁻).[7]

Materials:

  • Ester (e.g., this compound, ethyl acetate)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Conductivity meter and cell

  • Thermostatic water bath

  • Magnetic stirrer

Procedure:

  • Calibration: Calibrate the conductivity cell using standard KCl solutions.

  • Reaction Setup: Place a known volume of the standardized NaOH solution in a reaction vessel equipped with a magnetic stirrer and the conductivity cell, all maintained at a constant temperature in the water bath.[8]

  • Initiation: Add a known volume of the ester to the NaOH solution, start the stopwatch, and begin recording the conductivity at regular time intervals.

  • Infinity Reading (C_∞): The conductivity at the end of the reaction can be determined by either waiting for the reading to become constant or by preparing a solution with the expected final concentrations of the products (sodium acetate and ethanol) and measuring its conductivity.[9]

  • Data Analysis: For a second-order reaction with equal initial concentrations of ester and base, the rate constant (k) can be determined from the slope of a plot of (C₀ - C_t) / (C_t - C_∞) versus time, where C₀ is the initial conductivity and C_t is the conductivity at time t.[9]

Visualizing the Experimental Workflow and Reaction Mechanisms

To further clarify the processes involved in the kinetic analysis of this compound hydrolysis, the following diagrams illustrate the experimental workflow and the underlying reaction mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution thermo Thermostat Solutions prep_ester->thermo prep_acid_base Prepare Acid/Base Catalyst prep_acid_base->thermo initiate Initiate Reaction (Mix Ester and Catalyst) thermo->initiate monitor Monitor Reaction Progress (Sampling/Conductivity) initiate->monitor quench Quench Aliquots (for Titration) monitor->quench Titrimetric measure Measure Property (Titration/Conductivity) monitor->measure Conductometric quench->measure plot Plot Data measure->plot calculate Calculate Rate Constant (k) plot->calculate reaction_mechanisms cluster_acid Acid-Catalyzed Hydrolysis (A_AC2) cluster_base Base-Catalyzed Hydrolysis (B_AC2) A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack by Water A1->A2 A3 Proton Transfer A2->A3 A4 Elimination of Alcohol A3->A4 A5 Deprotonation A4->A5 B1 Nucleophilic Attack by Hydroxide B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Alkoxide B2->B3 B4 Proton Transfer (Irreversible) B3->B4

References

A Comparative Guide to GC-MS Validation of Ethyl Cyclopropanecarboxylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like ethyl cyclopropanecarboxylate is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC/UV)—for the validation of this compound purity. The information presented is supported by illustrative experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound.[1][2] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. While GC-MS is often considered the gold standard, other methods like GC-FID and HPLC/UV offer viable alternatives with their own sets of advantages and disadvantages.

Potential Impurities in this compound

Based on common synthesis routes, such as the esterification of cyclopropanecarboxylic acid with ethanol or the cyclization of γ-chlorobutyrate, several potential impurities may be present in the final product.[3][4] This guide will consider the following potential impurities for the purpose of analytical method comparison:

  • Cyclopropanecarboxylic acid: Unreacted starting material from the esterification process.

  • Ethanol: Unreacted starting material from the esterification process.

  • Ethyl γ-chlorobutyrate: A potential intermediate or side-product from the cyclization of γ-chlorobutyronitrile.

  • Diethyl ether: A common solvent used in the synthesis.

Quantitative Data Comparison

The following tables summarize the illustrative performance data for the analysis of this compound and its potential impurities by GC-MS, GC-FID, and HPLC/UV.

Table 1: Linearity Data

AnalyteTechniqueRange (µg/mL)
This compoundGC-MS1 - 1000.9995
GC-FID1 - 10000.9998
HPLC/UV5 - 5000.9992
Cyclopropanecarboxylic acidGC-MS2 - 2000.9989
GC-FID2 - 20000.9991
HPLC/UV1 - 1000.9995
EthanolGC-MS5 - 5000.9975
GC-FID5 - 50000.9985
HPLC/UV100 - 100000.9950
Ethyl γ-chlorobutyrateGC-MS1 - 1000.9993
GC-FID1 - 10000.9996
HPLC/UV5 - 5000.9988
Diethyl etherGC-MS10 - 10000.9960
GC-FID10 - 100000.9972
HPLC/UVNot suitable-

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteTechniqueLOD (µg/mL)LOQ (µg/mL)
This compoundGC-MS0.10.3
GC-FID0.51.5
HPLC/UV1.03.0
Cyclopropanecarboxylic acidGC-MS0.20.6
GC-FID1.03.0
HPLC/UV0.51.5
EthanolGC-MS1.03.0
GC-FID2.06.0
HPLC/UV50150
Ethyl γ-chlorobutyrateGC-MS0.10.3
GC-FID0.51.5
HPLC/UV2.06.0
Diethyl etherGC-MS2.06.0
GC-FID5.015.0
HPLC/UVNot suitableNot suitable

Table 3: Accuracy and Precision (at 10 µg/mL)

AnalyteTechniqueAccuracy (% Recovery)Precision (% RSD)
This compoundGC-MS99.51.2
GC-FID98.91.5
HPLC/UV99.21.8
Cyclopropanecarboxylic acidGC-MS98.81.8
GC-FID97.52.5
HPLC/UV99.01.5
Ethyl γ-chlorobutyrateGC-MS99.11.5
GC-FID98.22.0
HPLC/UV98.52.2

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of similar compounds and are intended as a starting point for method development and validation.[2][5]

GC-MS Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.

  • Prepare a series of calibration standards of this compound and potential impurities in the same solvent.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 35-350
GC-FID Protocol

Sample Preparation: Follow the same procedure as for the GC-MS analysis.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL
Carrier GasNitrogen at a constant flow of 1.2 mL/min
Oven ProgramInitial 60 °C for 2 min, ramp to 240 °C at 15 °C/min, hold for 10 min
Detector
Detector Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Nitrogen)25 mL/min
HPLC/UV Protocol

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase in a volumetric flask.

  • Prepare a series of calibration standards of this compound and potential impurities in the mobile phase.

Instrumentation and Conditions:

ParameterSetting
HPLC System
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
Wavelength210 nm

Visualizations

The following diagrams illustrate the GC-MS validation workflow and a logical comparison of the three analytical techniques.

GCMS_Workflow GC-MS Validation Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Standards Prepare Calibration Standards Standards->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification Integrate->Quantify Validate Method Validation (ICH Q2(R1)) Quantify->Validate

Caption: Workflow for the validation of this compound purity using GC-MS.

Caption: Logical comparison of GC-MS, GC-FID, and HPLC/UV for purity analysis.

References

A Comparative Guide to the Synthesis of Ethyl Cyclopropanecarboxylate: Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane moiety is a critical structural motif in numerous pharmaceuticals and bioactive molecules. Its unique conformational properties and electronic nature make it a valuable component in drug design. Ethyl cyclopropanecarboxylate is a key building block for the introduction of this functional group. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on theoretical versus reported experimental yields. Detailed experimental protocols and a summary of various synthetic strategies are presented to aid researchers in selecting the most suitable method for their applications.

Comparison of Synthetic Methodologies

The synthesis of this compound can be achieved through several pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a summary of common methods with their reported experimental yields.

Synthetic MethodStarting Material(s)Key Reagents/CatalystsReported Experimental Yield (%)Reference
Intramolecular Cyclization Ethyl 4-chlorobutyrateSodium ethylate in ethanol91.2%[1]
Ethyl 4-chlorobutyrateSodium ethylate in ethanol66%
Ethyl 4-bromobutyrateSodium hydride (NaH)88%
Ethyl 4-chlorobutyrateSodium hydride (NaH) in paraffin87.9%
Ethyl 4-chlorobutyrateSodium t-amylate in t-amyl alcohol45%
Esterification Cyclopropanecarboxylic acidEthanol, Acid catalyst98%
Malonic Ester Synthesis Diethyl malonate, 1,2-DibromoethaneSodium ethoxide27-40% (for diethyl 1,1-cyclopropanedicarboxylate)
Diethyl malonate, 1,2-DibromoethaneTetrabutylammonium bromide, K₂CO₃, DMF89% (for diethyl 1,1-cyclopropanedicarboxylate)
Simmons-Smith Reaction Ethyl acrylateDiiodomethane, Zinc-Copper coupleYields vary; dependent on substrate and conditions.

In-depth Analysis: Intramolecular Cyclization of Ethyl 4-chlorobutyrate

This section provides a detailed examination of the synthesis of this compound via the intramolecular cyclization of ethyl 4-chlorobutyrate, a widely cited and high-yielding method.

Theoretical Yield Calculation

The balanced chemical equation for the reaction is as follows:

C₆H₁₁ClO₂ (Ethyl 4-chlorobutyrate) + C₂H₅ONa (Sodium ethoxide) → C₆H₁₀O₂ (this compound) + C₂H₅OH (Ethanol) + NaCl (Sodium chloride)

To calculate the theoretical yield, we will use the reactant quantities specified in a referenced patent[1].

  • Ethyl 4-chlorobutyrate: 1.505 kg (1505 g)

  • Sodium ethoxide solution: 4 kg of 18.7% solution in ethanol

1. Determine the limiting reactant:

  • Molar mass of Ethyl 4-chlorobutyrate (C₆H₁₁ClO₂): 150.59 g/mol

  • Moles of Ethyl 4-chlorobutyrate = 1505 g / 150.59 g/mol ≈ 10.0 moles

  • Mass of Sodium ethoxide = 4000 g * 0.187 = 748 g

  • Molar mass of Sodium ethoxide (C₂H₅ONa): 68.05 g/mol

  • Moles of Sodium ethoxide = 748 g / 68.05 g/mol ≈ 11.0 moles

The stoichiometry between ethyl 4-chlorobutyrate and sodium ethoxide is 1:1. Since there are fewer moles of ethyl 4-chlorobutyrate, it is the limiting reactant.

2. Calculate the theoretical yield of this compound:

  • Molar mass of this compound (C₆H₁₀O₂): 114.14 g/mol

  • Theoretical moles of product = Moles of limiting reactant = 10.0 moles

  • Theoretical yield (mass) = 10.0 moles * 114.14 g/mol = 1141.4 g

Theoretical Yield = 1.141 kg

Experimental Yield and Percent Yield
  • Reported Experimental Yield: 1.040 kg[1]

  • Percent Yield = (Experimental Yield / Theoretical Yield) * 100

  • Percent Yield = (1.040 kg / 1.141 kg) * 100 ≈ 91.2%

This high percent yield indicates an efficient conversion of the starting material to the desired product under the specified reaction conditions.

Experimental Protocols

Synthesis of this compound via Intramolecular Cyclization

This protocol is adapted from the procedure described in US Patent 4,520,209 A[1].

Materials:

  • Ethyl 4-chlorobutyrate (1.505 kg)

  • 18.7% Sodium ethylate solution in ethanol (4 kg)

  • Apparatus for reaction under controlled temperature and for distillation.

Procedure:

  • The reaction is carried out in a suitable reactor.

  • The specified amounts of ethyl γ-chlorobutyrate and the sodium ethylate solution in ethanol are reacted. The patent suggests carrying out the reaction at a temperature above the boiling point of the alcohol employed, implying a pressurized reactor.

  • Upon completion of the reaction, the product mixture is worked up. This typically involves neutralization, removal of precipitated salts (NaCl), and purification of the crude product.

  • The final product, this compound, is purified by distillation. The boiling point is reported as 131-132 °C.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (e.g., Ethyl 4-chlorobutyrate, Sodium Ethoxide) reaction_vessel Reaction Vessel (Controlled Temperature and Pressure) reactants->reaction_vessel 1. Charge Reactor crude_product Crude Product Mixture reaction_vessel->crude_product 2. Reaction neutralization Neutralization & Salt Removal crude_product->neutralization 3. Quench & Filter extraction Solvent Extraction neutralization->extraction 4. Isolate Organic Phase drying Drying over Agent (e.g., MgSO₄) extraction->drying 5. Remove Water distillation Fractional Distillation drying->distillation 6. Purify final_product Pure Ethyl Cyclopropanecarboxylate distillation->final_product 7. Collect Product

Caption: General workflow for the synthesis and purification of this compound.

References

A Comparative Guide to the Stability of Alkyl Cyclopropanecarboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a cyclopropane ring into molecular scaffolds is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, potency, and other pharmacokinetic properties. This guide provides a comparative analysis of the stability of alkyl cyclopropanecarboxylate esters, a class of compounds often employed as prodrugs or key intermediates in drug development. By understanding the factors that govern their stability, researchers can make more informed decisions in the design of novel therapeutics.

Enhanced Stability of the Cyclopropanecarboxylate Moiety

The cyclopropane ring imparts significant stability to the adjacent ester functionality compared to analogous non-cyclic or larger cycloalkyl esters. This enhanced stability is attributed to the unique electronic properties of the cyclopropane ring, which can engage in hyperconjugation with the carbonyl group, effectively stabilizing the ester bond against hydrolysis.[1]

Experimental data consistently demonstrates this stabilizing effect. For instance, esters of cyclopropanecarboxylic acid show a substantial increase in stability under both acidic and basic hydrolytic conditions.[1] A compelling example is the comparison of the antiviral prodrug valacyclovir with its cyclopropane analogue. At 40°C and pH 6, the half-life of the cyclopropane analogue is greater than 300 hours, whereas the half-life of valacyclovir is 69.7 hours, indicating a more than four-fold increase in stability.[1]

Comparative Stability of Different Alkyl Cyclopropanecarboxylates

While the cyclopropyl group itself is the primary driver of the enhanced stability, the nature of the alkyl group of the ester also plays a role in modulating the rate of hydrolysis. The stability of different alkyl esters is primarily influenced by steric and electronic effects.

Steric Effects: The size and branching of the alkyl group can sterically hinder the approach of a nucleophile (such as a hydroxide ion or water molecule) to the electrophilic carbonyl carbon of the ester. Generally, a bulkier alkyl group will slow the rate of chemical hydrolysis. Therefore, the expected order of stability for simple alkyl cyclopropanecarboxylates under chemical hydrolysis conditions (acidic or basic) is:

  • tert-Butyl > Isopropyl > Ethyl > Methyl

In the context of enzymatic hydrolysis (e.g., in plasma or by liver microsomes), the relationship can be more complex. While significant steric hindrance can decrease the rate of hydrolysis, some carboxylesterases have hydrophobic binding pockets that may better accommodate larger alkyl groups, potentially leading to faster hydrolysis for certain substrates.[2][3] For example, studies on a series of indomethacin prodrugs found that the hydrolytic rate of a 1-methylpentyl ester was 10-times lower than that of a 4-methylpentyl ester in the presence of human carboxylesterase 1 (hCE1), highlighting the nuanced role of steric hindrance in enzymatic cleavage.[4]

Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating.[5] In the context of ester hydrolysis, a more electron-donating alkyl group can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus increasing stability. However, the differences in the inductive effects among simple alkyl groups (methyl, ethyl, isopropyl, tert-butyl) are considered to be very small and often outweighed by steric factors.[6]

Quantitative Data on Stability

The following table summarizes available data on the hydrolytic stability of cyclopropanecarboxylate esters compared to other esters.

EsterConditionsHalf-life (t½) in hoursReference
Valacyclovir Analogue40°C, pH 6> 300[1]
Valacyclovir40°C, pH 669.7[1]

This table will be expanded as more direct comparative data for different alkyl cyclopropanecarboxylates becomes available.

Experimental Protocols

Accurate assessment of the stability of alkyl cyclopropanecarboxylates can be performed using the following well-established in vitro methods.

1. Chemical Hydrolysis Stability Assay

This assay determines the intrinsic chemical stability of an ester in aqueous solution at different pH values.

  • Materials:

    • Alkyl cyclopropanecarboxylate of interest

    • Reaction Buffers: 0.1 N HCl (for acidic conditions) and a series of buffers at various pH values (e.g., phosphate buffers for pH 6, 7.4, and a carbonate buffer for pH 10).

    • A water-miscible organic solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of the test compound.

    • High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry).

  • Procedure:

    • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the alkyl cyclopropanecarboxylate in an appropriate organic solvent.

    • Reaction Initiation: Add a small volume of the stock solution to pre-warmed (e.g., 37°C or 40°C) reaction buffers to achieve a final concentration typically in the low micromolar range.

    • Incubation: Incubate the reaction mixtures at a constant temperature.

    • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) and, if necessary, neutralizing the pH.

    • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent ester at each time point.

    • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

2. Plasma Stability Assay

This assay evaluates the stability of a compound in the presence of plasma esterases.

  • Materials:

    • Alkyl cyclopropanecarboxylate of interest

    • Pooled plasma from the species of interest (e.g., human, rat, mouse), containing an anticoagulant such as heparin or EDTA.

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Acetonitrile or methanol for protein precipitation.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.

    • Incubation: Warm the plasma to 37°C. Initiate the assay by adding a small volume of the stock solution to the plasma to achieve the desired final concentration (typically 1-10 µM).

    • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Protein Precipitation: Stop the reaction by adding a cold organic solvent (e.g., 3 volumes of acetonitrile) to each aliquot to precipitate the plasma proteins.

    • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Data Analysis: Calculate the half-life as described for the chemical hydrolysis assay.

3. Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of drug-metabolizing enzymes found in liver microsomes.

  • Materials:

    • Alkyl cyclopropanecarboxylate of interest

    • Liver microsomes from the species of interest.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (optional, to assess oxidative metabolism in parallel).

    • Cold organic solvent for quenching.

    • LC-MS/MS system.

  • Procedure:

    • Incubation Mixture: Prepare an incubation mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.

    • Reaction Initiation: Add the test compound to the incubation mixture. If assessing oxidative metabolism, add the NADPH regenerating system.

    • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the reaction by adding a cold organic solvent.

    • Sample Processing: Centrifuge the samples to pellet the microsomes and precipitated proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS.

    • Data Analysis: Determine the half-life from the disappearance of the parent compound over time.

Visualizations

StabilityFactors cluster_factors Factors Influencing Stability cluster_outcome Outcome AlkylGroup Alkyl Group (R in R-COO-Cyclopropyl) StericHindrance Steric Hindrance AlkylGroup->StericHindrance ElectronicEffects Electronic Effects AlkylGroup->ElectronicEffects CyclopropylRing Cyclopropyl Ring Stability Overall Hydrolytic Stability CyclopropylRing->Stability Increases Stability (Hyperconjugation) ReactionConditions Reaction Conditions pH pH ReactionConditions->pH Temperature Temperature ReactionConditions->Temperature Enzymes Enzymes (e.g., Esterases) ReactionConditions->Enzymes StericHindrance->Stability Generally Increases Stability ElectronicEffects->Stability Minor Influence pH->Stability Temperature->Stability Enzymes->Stability Can Decrease Stability

Caption: Factors influencing the hydrolytic stability of alkyl cyclopropanecarboxylates.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution of Ester Initiate Initiate Reaction at 37°C Stock->Initiate Matrix Prepare Reaction Matrix (Buffer, Plasma, or Microsomes) Matrix->Initiate Timepoints Collect Aliquots at Time Points Initiate->Timepoints Quench Quench Reaction & Process Sample Timepoints->Quench HPLC Analyze by HPLC or LC-MS/MS Quench->HPLC Plot Plot ln[Ester] vs. Time HPLC->Plot Calculate Calculate Half-life (t½) Plot->Calculate

Caption: General experimental workflow for determining the stability of alkyl cyclopropanecarboxylates.

References

Comparative Cross-Reactivity Guide: Ethyl Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential cross-reactivity for ethyl cyclopropanecarboxylate in the context of immunoassay-based detection. Due to a lack of publicly available cross-reactivity studies for this specific compound, this document outlines a framework for assessing cross-reactivity, including potential cross-reactants based on structural similarity, a detailed experimental protocol for a competitive ELISA (Enzyme-Linked Immunosorbent Assay), and hypothetical data for comparison.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used analytical tools that rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2] This can lead to inaccurate quantification, false positives, or a general lack of assay specificity. For small molecules like this compound, developing highly specific antibodies can be challenging, making cross-reactivity assessment a critical step in assay validation.[3]

The degree of cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-Reactivity = (Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Potential Cross-Reactants for this compound

Based on structural similarity, the following compounds are potential cross-reactants in an immunoassay designed to detect this compound. The core structure for potential cross-reactivity includes the cyclopropane ring and the carboxyl group.[4][5] Variations in the ester alkyl group or modifications to the cyclopropane ring are likely sources of cross-reactivity.

Table 1: Potential Cross-Reactants and Rationale for Selection

Compound NameChemical StructureRationale for Potential Cross-Reactivity
This compound C₆H₁₀O₂ Target Analyte
Cyclopropanecarboxylic AcidC₄H₆O₂Similar core structure, lacking the ethyl ester group.[6]
Mthis compoundC₅H₈O₂Identical core structure with a different ester alkyl group.
Propyl CyclopropanecarboxylateC₇H₁₂O₂Identical core structure with a different ester alkyl group.
Ethyl 1-methylcyclopropanecarboxylateC₇H₁₂O₂Methyl substitution on the cyclopropane ring.
Ethyl CyclobutanecarboxylateC₇H₁₂O₂Different cycloalkane ring size.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This section details a hypothetical experimental protocol for determining the cross-reactivity of an antibody against this compound.

Objective: To determine the percentage of cross-reactivity of a panel of structurally related compounds with a polyclonal or monoclonal antibody raised against this compound.

Materials:

  • 96-well microtiter plates (high-binding)

  • Anti-ethyl cyclopropanecarboxylate antibody

  • This compound-protein conjugate (e.g., -BSA or -OVA) for coating

  • This compound standard

  • Potential cross-reactant compounds (see Table 1)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the coating solution to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-ethyl cyclopropanecarboxylate antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody and Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of this compound.

  • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

  • For each potential cross-reactant, generate a similar inhibition curve and determine its IC50 value.

  • Calculate the percent cross-reactivity for each compound using the formula mentioned in the introduction.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical data that could be generated from the experimental protocol described above.

Table 2: Hypothetical Cross-Reactivity of an Anti-Ethyl Cyclopropanecarboxylate Antibody

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
Cyclopropanecarboxylic Acid5002%
Mthis compound2540%
Propyl Cyclopropanecarboxylate3033.3%
Ethyl 1-methylcyclopropanecarboxylate10001%
Ethyl Cyclobutanecarboxylate> 10,000< 0.1%

Visualizations

The following diagrams illustrate the principles and workflows described in this guide.

Competitive_Immunoassay cluster_well Microtiter Well cluster_reagents Reagents Added Coated_Antigen Coated Ethyl Cyclopropanecarboxylate -Protein Conjugate Analyte This compound (from sample) Antibody Anti-Ethyl Cyclopropanecarboxylate Antibody Analyte->Antibody Binds Cross_Reactant Potential Cross-Reactant Cross_Reactant->Antibody May Bind Antibody->Coated_Antigen Binds to unoccupied sites

Diagram 1: Principle of Competitive Immunoassay for this compound.

Cross_Reactivity_Workflow Start Start: Assess Cross-Reactivity Coat_Plate Coat Plate with Analyte-Protein Conjugate Start->Coat_Plate Block_Plate Wash and Block Plate Coat_Plate->Block_Plate Add_Reagents Add Antibody and Standard or Cross-Reactant Block_Plate->Add_Reagents Incubate_1 Incubate (Competitive Binding) Add_Reagents->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Secondary_Ab Add Enzyme-Labeled Secondary Antibody Wash_1->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Substrate Add Substrate Wash_2->Add_Substrate Read_Signal Read Signal (e.g., Absorbance) Add_Substrate->Read_Signal Calculate_IC50 Calculate IC50 Values Read_Signal->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR End End: Report Results Calculate_CR->End

Diagram 2: Experimental Workflow for Cross-Reactivity Assessment.

Conclusion

This guide provides a foundational framework for evaluating the cross-reactivity of antibodies against this compound. While no specific cross-reactivity data currently exists in the literature, the principles, potential cross-reactants, and detailed experimental protocol outlined here offer a robust starting point for researchers. The provided hypothetical data illustrates how results can be presented and interpreted. Rigorous assessment of cross-reactivity is essential for the development of reliable and accurate immunoassays for this compound and other small molecules.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Ethyl Cyclopropanecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of ethyl cyclopropanecarboxylate derivatives is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in a wide array of biologically active molecules. The precise control of stereochemistry is often paramount to therapeutic efficacy. This guide provides an objective comparison of common catalytic systems for the enantioselective cyclopropanation of olefins with ethyl diazoacetate and details the analytical methodologies for determining the enantiomeric purity of the resulting products.

Enantioselective Synthesis: A Comparison of Catalytic Systems

The synthesis of chiral this compound derivatives is predominantly achieved through the catalytic cyclopropanation of an alkene with ethyl diazoacetate (EDA). The choice of catalyst is critical in dictating the yield, diastereoselectivity (d.e.), and enantioselectivity (e.e.) of the reaction. This section compares the performance of three major classes of catalysts: rhodium-based, copper-based, and biocatalysts.

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) tetracarboxylates are among the most powerful and versatile catalysts for this transformation. Chiral ligands on the rhodium center effectively induce asymmetry in the cyclopropane product. A prominent example is the use of dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄).

Key Performance Data for Rhodium Catalysts:

CatalystAlkeneDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Rh₂(OAc)₄Styrene1.5:1--[1]
Rh₂(S-DOSP)₄Styrene94:6-91 (for trans)[1]
Rh₂(S-TCPTAD)₄Ethyl Acrylate>97:35977
Rh₂(S-PTAD)₄2-Chlorophenyldiazoacetate + Styrene--97

General Experimental Protocol for Rh₂(S-DOSP)₄-Catalyzed Cyclopropanation of Styrene:

A solution of Rh₂(S-DOSP)₄ (0.05 mmol) in pentane (50 mL) is cooled to 0 °C. To this solution, styrene (130 mmol) is added. Ethyl diazoacetate is then added dropwise over a period of several hours. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield ethyl 2-phenylcyclopropanecarboxylate.[1]

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly with chiral bis(oxazoline) (Box) or azabis(oxazoline) (AzaBox) ligands, represent a more economical alternative to rhodium catalysts. While often requiring higher catalyst loadings, they can provide good to excellent levels of enantioselectivity.

Key Performance Data for Copper Catalysts:

CatalystAlkeneDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Cu(I)-Bis(oxazoline)Styrene--up to 60 (for trans)
Cu(I)-Azabis(oxazoline)Styrene---

General Experimental Protocol for Copper-Bis(oxazoline) Catalyzed Cyclopropanation of Styrene:

The copper(I)-bis(oxazoline) catalyst is typically prepared in situ. To a solution of the chiral bis(oxazoline) ligand in a suitable solvent (e.g., CH₂Cl₂), a copper(I) source such as Cu(OTf)·0.5C₆H₆ is added under an inert atmosphere. After stirring for a short period, the alkene (e.g., styrene) is added. A solution of ethyl diazoacetate in the same solvent is then added slowly via a syringe pump. The reaction is stirred at room temperature until completion. The reaction mixture is then concentrated, and the residue is purified by flash chromatography.

Biocatalysis: Myoglobin-Based Cyclopropanation

Engineered myoglobin (Mb) variants have emerged as highly efficient and selective biocatalysts for cyclopropanation reactions. These enzymatic systems operate under mild, aqueous conditions and can achieve exceptional levels of stereocontrol.

Key Performance Data for Myoglobin-Based Catalysts:

CatalystAlkeneDiastereomeric Ratio (trans:cis)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Wild-type MyoglobinStyrene86:14 (E:Z)360[2][3]
Mb(H64V,V68A)Styrene>99:1 (E:Z)99>99.9 (1S,2S)[2][3]
Mb(H64V,V68A)p-Chlorostyrene>99:1 (E:Z)92>99.9 (1S,2S)[2][3]
Mb(H64V,V68A)o-Chlorostyrene>99:1 (E:Z)69>99.9 (1S,2S)[2][3]

General Experimental Protocol for Myoglobin-Catalyzed Cyclopropanation:

In a typical procedure, a buffered solution (e.g., phosphate buffer, pH 8.0) containing the engineered myoglobin variant is degassed. To this is added the alkene (e.g., styrene) and a reducing agent (e.g., sodium dithionite). The reaction is initiated by the addition of ethyl diazoacetate. The reaction mixture is typically stirred under an inert atmosphere at room temperature. The product is then extracted with an organic solvent, and the extract is dried and concentrated. The yield and enantiomeric excess are determined by chiral GC or HPLC analysis.[2][3]

Workflow for Enantioselective Synthesis

cluster_synthesis Synthesis Workflow s1 Reactant Preparation (Alkene, Ethyl Diazoacetate) s3 Reaction Setup (Solvent, Temperature, Inert Atmosphere) s1->s3 s2 Catalyst Preparation (Rh, Cu, or Biocatalyst) s2->s3 s4 Slow Addition of EDA s3->s4 s5 Reaction Monitoring (TLC, GC) s4->s5 s6 Work-up (Quenching, Extraction) s5->s6 s7 Purification (Column Chromatography) s6->s7 s8 Characterization (NMR, MS) s7->s8

Caption: General experimental workflow for the enantioselective synthesis of this compound derivatives.

Chiral Analysis: Determining Enantiomeric Purity

The accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of cyclopropane derivatives.

Comparison of Chiral HPLC Columns and Conditions:

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
Ethyl 2-phenylcyclopropanecarboxylateChiralcel OD-HHexane/Isopropanol (98:2)1.0UV (254 nm)
Ethyl 2-phenylcyclopropanecarboxylateChiralpak AD-HHexane/Isopropanol (90:10)0.5UV (254 nm)
Ethyl 2-(p-chlorophenyl)cyclopropanecarboxylateChiralcel OD-HHexane/Isopropanol (99:1)1.0UV (254 nm)

General Experimental Protocol for Chiral HPLC Analysis:

A sample of the purified cyclopropane derivative is dissolved in the mobile phase to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter. An aliquot (typically 5-20 µL) is injected onto the chiral HPLC column. The enantiomers are separated under isocratic conditions. The peak areas of the two enantiomers are integrated, and the enantiomeric excess is calculated using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating enantiomers, particularly for volatile compounds. It employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Comparison of Chiral GC Columns and Conditions:

CompoundChiral Stationary PhaseTemperature ProgramCarrier GasDetectionReference
Ethyl 2-phenylcyclopropanecarboxylateChirasil-Dex CB100 °C (1 min), then 2 °C/min to 180 °CHeliumFID
Ethyl 2-phenylcyclopropanecarboxylateCP-Chirasil-DEX CBIsothermal at 120 °CHydrogenFID

General Experimental Protocol for Chiral GC Analysis:

A dilute solution of the cyclopropane derivative in a volatile solvent (e.g., dichloromethane or hexane) is prepared. A small volume (typically 1 µL) is injected into the GC. The enantiomers are separated on the chiral capillary column using a defined temperature program. The peak areas are integrated, and the enantiomeric excess is calculated as for HPLC.

Workflow for Chiral Analysis

cluster_analysis Analysis Workflow a1 Sample Preparation (Dissolution, Filtration) a3 Injection a1->a3 a2 Instrument Setup (Chiral Column, Mobile/Carrier Gas, Temperature) a2->a3 a4 Chromatographic Separation a3->a4 a5 Detection (UV, FID) a4->a5 a6 Data Analysis (Peak Integration) a5->a6 a7 Enantiomeric Excess Calculation a6->a7

Caption: General experimental workflow for the chiral analysis of this compound derivatives.

Conclusion

The enantioselective synthesis of this compound derivatives can be effectively achieved using a variety of catalytic systems. Rhodium and copper-based catalysts offer broad applicability, while engineered myoglobin biocatalysts provide exceptional stereocontrol under mild conditions. The choice of catalyst will depend on factors such as substrate scope, desired level of stereoselectivity, cost, and scalability. For the analysis of the resulting products, both chiral HPLC and GC are robust and reliable methods, with the selection often depending on the volatility and thermal stability of the specific derivative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methods for their specific research and development needs.

References

Unraveling the Reaction Mechanisms of Ethyl Cyclopropanecarboxylate: A Computational Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of ethyl cyclopropanecarboxylate and its analogs reveals a landscape of competing reaction pathways, including nucleophilic ring-opening, transition-metal-catalyzed transformations, and thermal isomerization. This guide synthesizes findings from several computational studies to provide a comparative overview of the mechanisms governing the reactivity of this strained ring system, offering valuable insights for researchers in organic synthesis and drug development.

This compound, a classic example of a donor-acceptor cyclopropane, possesses a unique electronic structure that makes it susceptible to a variety of chemical transformations. The electron-withdrawing ester group polarizes the cyclopropane ring, facilitating nucleophilic attack and ring-opening. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of these reaction mechanisms, providing quantitative data on activation barriers and reaction energetics that are often difficult to obtain experimentally.

Comparison of Reaction Mechanisms

The reactivity of this compound and similar donor-acceptor cyclopropanes can be broadly categorized into three main types of reactions, each with distinct mechanistic features that have been explored computationally.

Nucleophilic Ring-Opening

Nucleophilic attack on donor-acceptor cyclopropanes is a common and synthetically useful reaction. Computational studies have provided strong evidence for an SN2-like mechanism in many cases. For instance, the reaction of donor-acceptor cyclopropanes with azide ions has been shown through DFT calculations to proceed via a backside attack on one of the carbon atoms of the cyclopropane ring, leading to a stereospecific ring-opening.[1]

Key computational findings for the nucleophilic ring-opening of a generic donor-acceptor cyclopropane are summarized below:

Reaction PathwayNucleophileKey Intermediate/Transition StateActivation Energy (Qualitative)Computational Method
SN2-like Ring-OpeningAzide (N₃⁻)Pentacoordinate carbon transition stateModerateDFT
Transition-Metal-Catalyzed Reactions

Transition metals, particularly palladium and cobalt, can catalyze a variety of transformations of cyclopropanes. Computational studies have been crucial in understanding the role of the metal catalyst in these complex multi-step reactions. For example, in the cobalt-catalyzed cyclopropanation of styrene with ethyl diazoacetate, DFT calculations have elucidated the energy profile, identifying the rate-determining step and the intermediates involved.[2][3] These studies provide a basis for understanding how a catalyst might interact with this compound in similar transformations.

A generalized comparison of computationally studied transition-metal-catalyzed reactions involving related cyclopropane precursors is presented here:

Reaction TypeCatalystKey Mechanistic StepsRate-Determining StepComputational Method
CyclopropanationCobalt PorphyrinCarbene formation, C-C bond formationC-C bond formationDFT
CyclopropanationBoron Lewis Acid (B(C₆F₅)₃)Activation of diazo compound, N₂ removal, cyclopropane formationN₂ removalDFT[4][5]
Thermal Isomerization

At elevated temperatures, cyclopropanes can undergo isomerization to form alkenes. The parent cyclopropane to propene isomerization is a well-studied unimolecular reaction that is understood to proceed through a trimethylene biradical intermediate.[6][7] For substituted cyclopropanes like this compound, the presence of the ester group is expected to influence the stability of the biradical intermediate and thus the activation energy of the reaction. Experimental studies on the thermal isomerization of methylcyclopropane carboxylic acid support a biradical mechanism.[8]

The following table contrasts the computationally determined parameters for the thermal isomerization of the parent cyclopropane, which serves as a baseline for understanding the behavior of substituted analogs.

ReactantProductKey IntermediateActivation Energy (kcal/mol)Computational Method
CyclopropanePropeneTrimethylene biradical~65.7CCSD(T)//CCSD[6]

Experimental Protocols: A Glimpse into Computational Chemistry

The insights presented in this guide are derived from computational experiments. A typical workflow for studying a reaction mechanism using DFT involves the following steps:

  • Geometry Optimization: The 3D structures of the reactants, products, intermediates, and transition states are optimized to find the lowest energy conformation for each species.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

  • Energy Calculation: The electronic energies of all species are calculated at a high level of theory and with a large basis set to obtain accurate thermodynamic and kinetic data.

  • Reaction Pathway Analysis: The connections between reactants, transition states, and products are confirmed by following the reaction path downhill from the transition state.

A commonly used computational method in these studies is the B3LYP functional with a 6-31G* basis set for geometry optimizations, followed by single-point energy calculations with a larger basis set like 6-311+G(d,p) to improve the accuracy of the energy values.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental mechanistic pathways discussed.

Nucleophilic_Ring_Opening Reactants Donor-Acceptor Cyclopropane + Nucleophile TS SN2-like Transition State Reactants->TS Nucleophilic Attack Product Ring-Opened Product TS->Product Transition_Metal_Catalysis cluster_cat Catalytic Cycle Cat_Reactant Catalyst + Reactant Intermediate1 Intermediate 1 Cat_Reactant->Intermediate1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Cat_Product Catalyst + Product Intermediate2->Cat_Product Cat_Product->Cat_Reactant Catalyst Regeneration Thermal_Isomerization Reactant Cyclopropane TS1 Transition State 1 Reactant->TS1 Biradical Biradical Intermediate TS1->Biradical TS2 Transition State 2 Biradical->TS2 Product Alkene TS2->Product

References

A Comparative Guide to Isotopic Labeling with Ethyl Cyclopropanecarboxylate: A Potential Alternative in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of isotopically labeled molecules is a cornerstone of modern biological and pharmaceutical research, enabling the elucidation of metabolic pathways, the tracking of drug candidates, and a deeper understanding of cellular dynamics. While a variety of isotopic labeling reagents are well-established, the exploration of novel tracers continues to be a priority for accessing new biological questions. This guide provides a comparative overview of the potential use of isotopically labeled ethyl cyclopropanecarboxylate as a metabolic labeling reagent, contrasting it with existing alternatives.

It is important to note that, to date, there are no published studies that directly utilize isotopically labeled this compound for metabolic tracing. Therefore, this guide draws upon experimental data from closely related compounds, such as cyclopropanecarboxylic acid, and the known chemical and metabolic properties of the cyclopropane moiety to project its potential performance and applications.

Comparative Analysis of Isotopic Labeling Reagents

The selection of an isotopic labeling reagent is dictated by the specific biological system and questions under investigation. Key considerations include metabolic stability, cellular uptake, potential for bio-orthogonality, and the ease of synthesis of the labeled compound. The following table compares the projected attributes of isotopically labeled this compound with established classes of labeling reagents.

FeatureIsotopically Labeled this compound (Projected)Amino Acid Analogs (e.g., SILAC)Click Chemistry Reagents (e.g., Azido Sugars)
Principle of Labeling Incorporation into metabolic pathways that process small carboxylic acids or fatty acids.Incorporation into newly synthesized proteins during translation.Incorporation into glycans, proteins, or other biomolecules, followed by bio-orthogonal chemical ligation.
Isotopic Label ¹³C, ²H, ¹⁴C¹³C, ¹⁵N, ²HNot directly an isotopic label, but enables attachment of probes that can be isotopically labeled.
Metabolic Stability The cyclopropane ring is generally considered metabolically stable, which is advantageous for tracking.[1][2]Stable within the protein backbone.The bio-orthogonal handle (azide or alkyne) is stable.
Cell Permeability As a small, neutral ester, good cell permeability is expected.Requires specific amino acid transporters.Permeability can be enhanced by modifications (e.g., acetylation).
Toxicity/Perturbation Low toxicity is anticipated, though high concentrations may affect pathways involving fatty acid metabolism.[3]Generally low, but dependent on the specific analog and concentration.Can have off-target effects or induce cellular stress at high concentrations.
Detection Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).Mass Spectrometry (MS).Fluorescence microscopy, flow cytometry, Western blotting, MS (after probe attachment).
Target Biomolecules Primarily lipids (fatty acids) and potentially other metabolites derived from short-chain carboxylic acids.Proteins.Glycans, proteins, lipids, DNA, RNA.
Ease of Synthesis Synthesis of isotopically labeled cyclopropanes has been demonstrated, suggesting feasibility.[4]Readily available commercially.Commercially available, with established synthesis protocols.

Experimental Protocols

While no specific protocols for isotopic labeling with this compound exist, a general methodology can be proposed based on standard practices in tracer-based metabolomics.

Protocol 1: Hypothetical Metabolic Labeling of Cultured Cells with [¹³C]-Ethyl Cyclopropanecarboxylate

Objective: To trace the incorporation of the cyclopropane moiety into cellular lipids.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • [¹³C]-Ethyl cyclopropanecarboxylate (custom synthesis required)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform (for lipid extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.

  • Labeling Medium Preparation: Prepare the cell culture medium containing the desired concentration of [¹³C]-ethyl cyclopropanecarboxylate. The final concentration should be optimized to minimize any potential toxicity (e.g., starting with a range of 10-100 µM).

  • Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the labeling medium. Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C and 5% CO₂.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.

    • For total lipid extraction, a Folch extraction (chloroform:methanol:water) can be performed.

    • Collect the cell lysate and centrifuge to pellet cellular debris.

  • Sample Analysis:

    • Analyze the supernatant containing the extracted metabolites by LC-MS.

    • Monitor for the appearance of mass shifts corresponding to the incorporation of ¹³C into downstream metabolites, particularly fatty acids. The expected mass shift will depend on the number of carbons labeled in the this compound.

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of [¹³C]-Ethyl Cyclopropanecarboxylate labeling Metabolic Labeling (Time Course) synthesis->labeling cell_culture Cell Culture (e.g., Hepatocytes) cell_culture->labeling extraction Metabolite/Lipid Extraction labeling->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis (Isotopologue Distribution) lcms->data_analysis

Caption: A hypothetical workflow for a metabolic tracing experiment using isotopically labeled this compound.

Potential Metabolic Fate in Fatty Acid Metabolism

The metabolism of cyclopropanecarboxylic acid, the parent acid of this compound, is known to involve its conversion to a coenzyme A (CoA) thioester. This activated form can then potentially enter fatty acid metabolism. The diagram below illustrates a simplified pathway where cyclopropanecarboxylate could be incorporated.

fatty_acid_metabolism ECP This compound (Labeled) CPC Cyclopropanecarboxylic Acid (Labeled) ECP->CPC Esterase CPCoA Cyclopropanecarboxyl-CoA (Labeled) CPC->CPCoA Acyl-CoA Synthetase OmegaCPA ω-Cyclopropyl Fatty Acid (Labeled) CPCoA->OmegaCPA Chain Elongation FattyAcid Fatty Acid Chain (e.g., Palmitate) BetaOx β-Oxidation FattyAcid->BetaOx OmegaCPA->BetaOx Potential Metabolism TCA TCA Cycle BetaOx->TCA Acetyl-CoA

Caption: Potential metabolic pathway for the incorporation of this compound into fatty acids.

References

Safety Operating Guide

Navigating the Disposal of Ethyl Cyclopropanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl cyclopropanecarboxylate, a common reagent in organic synthesis, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential safety information and a detailed operational plan for its proper disposal, ensuring compliance with safety standards and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[1]

This compound is classified as a highly flammable liquid and vapor.[2][3] Therefore, it must be kept away from heat, sparks, open flames, and other ignition sources. Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[4][5]

Quantitative Data Summary

The following table summarizes key physical, chemical, and safety data for this compound, which informs its safe handling and disposal.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[3][4]
Molecular Weight 114.14 g/mol [2][3][4]
Appearance Colorless to light yellow clear liquid
Boiling Point 129-133 °C[2]
Density 0.960 g/mL at 25 °C[2][4]
Flash Point 18 °C / 64.4 °F (closed cup)[2][4]
GHS Classification Flammable liquids, Category 2 (H225)[2]
Signal Word Danger[2]
UN Number 3272[5]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be handled as hazardous waste, in compliance with federal, state, and local regulations.[6][7] The Resource Conservation and Recovery Act (RCRA) in the United States provides the framework for "cradle-to-grave" management of hazardous wastes.[7][8]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Any unused, expired, or contaminated this compound must be treated as hazardous waste.[8]

  • Segregate Waste : Due to its high flammability, keep this compound waste separate from other chemical waste streams, particularly oxidizers and reactive materials, to prevent dangerous reactions.[1][9] Store it with other flammable organic solvents.

Step 2: Proper Waste Collection and Labeling
  • Use Appropriate Containers : Collect the waste in a designated, leak-proof container that is compatible with the chemical. Plastic is often preferred for waste storage.[9][10] The container must be kept tightly sealed to prevent the release of flammable vapors.[1]

  • Labeling : Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictogram (flammable liquid).[11] The date when waste is first added to the container should also be clearly marked.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Storage : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10][11]

  • Storage Limits : Do not exceed the storage limit of 55 gallons for hazardous waste in an SAA.[8][10] The container should remain in the SAA for no longer than 12 months.[10]

  • Safe Storage Conditions : Ensure the SAA is away from heat sources and direct sunlight.[1] Secondary containment, such as a spill tray, is recommended.[9]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS) : When the waste container is nearly full or approaching the storage time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[10]

  • Licensed Waste Disposal Service : The disposal of the waste must be entrusted to a licensed hazardous waste disposal company.[1][5] This company will transport the waste for appropriate treatment, such as incineration or fuel blending.[11]

  • Record Keeping : Maintain records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.

Spill Management

In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5] Remove all sources of ignition.[4][5] Absorb the spill with an inert material (e.g., sand, silica gel) and collect it in a sealed container for disposal as hazardous waste.[4] Materials used for cleanup should also be treated as hazardous waste.[8] For large spills, contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal gen This compound Waste Generated classify Classify as Flammable Hazardous Waste (H225) gen->classify spill Spill Occurs gen->spill segregate Segregate from Incompatible Chemicals classify->segregate container Use Labeled, Sealed & Compatible Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa monitor Monitor Accumulation (Volume & Time Limits) saa->monitor pickup Request Pickup from EHS or Waste Management monitor->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport dispose Final Disposal at Approved TSDF (e.g., Incineration) transport->dispose cleanup Contain & Clean with Inert Absorbent spill->cleanup spill_dispose Dispose of Cleanup Material as Hazardous Waste cleanup->spill_dispose spill_dispose->container

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl cyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl cyclopropanecarboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.